molecular formula C10H11N3O B13836666 (S)-N-Nitroso Anatabine-d4

(S)-N-Nitroso Anatabine-d4

Cat. No.: B13836666
M. Wt: 193.24 g/mol
InChI Key: ZJOFAFWTOKDIFH-IOADRVQPSA-N
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Description

(S)-N-Nitroso Anatabine-d4 is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3O

Molecular Weight

193.24 g/mol

IUPAC Name

2,3,4,6-tetradeuterio-5-[(2S)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine

InChI

InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m0/s1/i3D,4D,6D,8D

InChI Key

ZJOFAFWTOKDIFH-IOADRVQPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])[C@@H]2CC=CCN2N=O)[2H]

Canonical SMILES

C1C=CCN(C1C2=CN=CC=C2)N=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (S)-N-Nitroso Anatabine-d4: Chemical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-N-Nitroso Anatabine-d4, a deuterated isotopologue of a tobacco-specific nitrosamine (B1359907). This document details available information on its synthesis, analytical methodologies for its detection and quantification, and current understanding of its biological role, including its metabolism and potential interactions with cellular signaling pathways.

Core Chemical Properties

This compound is the deuterated form of (S)-N-Nitroso Anatabine (B1667383) (NAT), a member of the tobacco-specific nitrosamine (TSNA) family of compounds. TSNAs are formed during the curing and processing of tobacco. The inclusion of four deuterium (B1214612) atoms in the molecule makes it a valuable internal standard for quantitative analysis of NAT in various matrices by mass spectrometry.

General and Physical Properties
PropertyValueReference(s)
Chemical Name (S)-1-nitroso-1,2,3,6-tetrahydro-2,3'-bipyridine-2',4',5',6'-d4[1]
Synonyms (2S)-1,2,3,6-Tetrahydro-1-nitroso-2,3'-bipyridine-d4; N-Nitrosoanatabine-d4; NAT-d4[2]
CAS Number 1426174-82-4[1][2]
Molecular Formula C₁₀H₇D₄N₃O[2]
Molecular Weight 193.24 g/mol [2]
Appearance Clear Brownish Yellow Oil[2]
Storage Temperature 2-8°C[1][2]
Structural and Spectroscopic Data
PropertyValueReference(s)
IUPAC Name 3-[(2S)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine-2,4,5,6-d4[1]
InChI Key ZJOFAFWTOKDIFH-IOADRVQPSA-N[1]
Canonical SMILES C1C=CCN(C1C2=CN=CC=C2)N=O[3]

Synthesis and Formation

A plausible synthetic route, adapted from the synthesis of [5-³H] N′-Nitrosoanatabine, would involve the following key steps[4]:

  • Synthesis of a suitable deuterated pyridine (B92270) precursor.

  • Formation of the anatabine ring system: A Diels-Alder reaction between a deuterated pyridine derivative and 1,3-butadiene.[4]

  • Hydrolysis and Decarboxylation: To yield the anatabine backbone.[4]

  • Nitrosation: The final step is the nitrosation of the secondary amine of the deuterated anatabine to form this compound. This is typically achieved by reacting the anatabine precursor with a nitrosating agent such as sodium nitrite (B80452) under acidic conditions.

The formation of N'-Nitrosoanatabine in tobacco products occurs naturally during the curing, fermentation, and aging of tobacco leaves. This process involves the reaction of the tobacco alkaloid anatabine with nitrosating agents derived from nitrates present in the tobacco.[5]

Figure 1: Formation Pathway of N'-Nitrosoanatabine cluster_precursors Precursors in Tobacco cluster_process Tobacco Processing cluster_product Product Anatabine Anatabine (Tobacco Alkaloid) Curing Curing Anatabine->Curing Nitrosating_Agents Nitrosating Agents (from Nitrates) Nitrosating_Agents->Curing Fermentation Fermentation Curing->Fermentation Aging Aging Fermentation->Aging NAT N'-Nitrosoanatabine (NAT) Aging->NAT Figure 2: Analytical Workflow for TSNA Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Spiking Spiking with This compound Homogenization->Spiking Extraction Solvent Extraction Spiking->Extraction Cleanup Solid-Phase Extraction (Optional) Extraction->Cleanup Filtration Centrifugation & Filtration Cleanup->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Quantification Quantification of NAT LC_MSMS->Quantification Figure 3: Competitive Inhibition of NNN Metabolism by NAT cluster_reactants Substrates cluster_enzyme Enzyme cluster_products Products NNN NNN (Carcinogen) CYP2A13 CYP2A13 NNN->CYP2A13 Metabolic Activation NAT NAT (Competitor) NAT->CYP2A13 Competitive Inhibition Activated_NNN Metabolically Activated NNN (DNA Adduct Formation) CYP2A13->Activated_NNN Metabolized_NAT Metabolized NAT CYP2A13->Metabolized_NAT

References

In-Depth Technical Guide: (S)-N-Nitroso Anatabine-d4 (CAS: 1426174-82-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-Nitroso Anatabine-d4 is a deuterated isotopologue of (S)-N-Nitroso Anatabine, a tobacco-specific nitrosamine (B1359907) (TSNA). Given the carcinogenic potential of TSNAs, accurate quantification in various matrices is paramount for toxicological assessment and regulatory compliance. This compound serves as an invaluable internal standard for analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision in the quantification of its non-labeled counterpart. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application as an internal standard, and insights into the biological signaling pathways associated with its parent compound.

Chemical and Physical Properties

This compound is characterized by the incorporation of four deuterium (B1214612) atoms on the pyridine (B92270) ring, which imparts a distinct mass difference from the endogenous compound without significantly altering its chemical behavior. This property is fundamental to its application as an internal standard in mass spectrometry-based analytical techniques.

PropertyValue
CAS Number 1426174-82-4
Molecular Formula C₁₀H₇D₄N₃O
Molecular Weight 193.24 g/mol
IUPAC Name (S)-1-nitroso-1,2,3,6-tetrahydro-2,3'-bipyridine-2',4',5',6'-d4
InChI Key ZJOFAFWTOKDIFH-IOADRVQPSA-N
Appearance Clear Brownish Yellow Oil[1]
Storage Conditions 2-8°C Refrigerator[1], protect from light and moisture.
Purity Typically >95% (HPLC)[2]
Solubility Soluble in organic solvents such as acetonitrile (B52724) and methanol (B129727).
Application Isotope labelled S-enantiomer metabolite of tobacco, a specific N-nitrosamine with carcinogenic activity. Primarily used as an internal standard for quantitative analysis.[1]

Experimental Protocols

The primary application of this compound is as an internal standard in the quantification of N-Nitroso Anatabine (NAT) in various biological and environmental samples. Its use mitigates variability introduced during sample preparation and analysis, thereby enhancing the accuracy and reliability of the results.

Quantification of N-Nitroso Anatabine in Urine using LC-MS/MS

This protocol describes a representative method for the analysis of NAT in human urine, employing this compound as an internal standard.

2.1.1. Materials and Reagents

  • This compound solution (e.g., 1 µg/mL in acetonitrile)

  • N-Nitroso Anatabine analytical standard

  • Human urine samples

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Deionized water (18.2 MΩ·cm)

2.1.2. Sample Preparation

  • Spiking of Internal Standard: To 1 mL of urine sample, add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).

  • Enzymatic Hydrolysis (for total NAT quantification): To account for conjugated forms of NAT, enzymatic hydrolysis may be performed. Add β-glucuronidase/arylsulfatase to the sample and incubate according to the enzyme manufacturer's instructions.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the urine sample onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Elute the analytes with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

2.1.3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate NAT from other matrix components. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • N-Nitroso Anatabine (NAT): Monitor precursor ion and at least two product ions.

      • This compound (NAT-d4): Monitor the corresponding precursor and product ions (shifted by +4 Da).

2.1.4. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of the NAT analyte to the peak area of the NAT-d4 internal standard against the concentration of the NAT calibration standards.

  • Determine the concentration of NAT in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways

While direct studies on the signaling pathways affected by (S)-N-Nitroso Anatabine are limited, research on its parent compound, anatabine, provides valuable insights into potential biological activities. N-nitrosamines, as a class, are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules.

Potential Metabolic Activation of N-Nitroso Anatabine

N-nitrosamines can undergo metabolic activation, primarily through hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. This process can generate unstable intermediates that may lead to DNA damage, a key step in chemical carcinogenesis. N-Nitroso Anatabine has been shown to be a competitive inhibitor of the metabolism of another tobacco-specific nitrosamine, N'-Nitrosonornicotine (NNN), which is metabolized by CYP2A13. This suggests that NAT itself may be a substrate for CYP enzymes.

G Potential Metabolic Activation of N-Nitroso Anatabine NAT N-Nitroso Anatabine CYP Cytochrome P450 Enzymes (e.g., CYP2A13) NAT->CYP Metabolism Metabolites Hydroxylated Metabolites CYP->Metabolites Reactive Reactive Intermediates Metabolites->Reactive DNA DNA Adducts Reactive->DNA Covalent Binding

Caption: Potential metabolic activation pathway of N-Nitroso Anatabine.

NRF2 and MAPK Signaling Pathways (Associated with Anatabine)

Studies on anatabine, the precursor to N-Nitroso Anatabine, have demonstrated its ability to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. NRF2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Anatabine has also been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. These pathways are crucial in the cellular response to oxidative stress and inflammation.

G Anatabine-Modulated Signaling Pathways Anatabine Anatabine MAPK MAPK Signaling Anatabine->MAPK NRF2_KEAP1 KEAP1-NRF2 Complex Anatabine->NRF2_KEAP1 Dissociation NRF2 NRF2 NRF2_KEAP1->NRF2 ARE Antioxidant Response Element (ARE) NRF2->ARE Translocation to Nucleus and Binding Genes Cytoprotective Gene Expression ARE->Genes

Caption: Signaling pathways modulated by anatabine.

Experimental Workflow Visualization

The use of a deuterated internal standard like this compound is a cornerstone of modern quantitative bioanalysis. The following diagram illustrates the logical workflow.

G Workflow for Quantification using an Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (contains Analyte) SpikedSample Spiked Sample Sample->SpikedSample IS Internal Standard (this compound) IS->SpikedSample Extraction Extraction SpikedSample->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometric Detection LC->MS PeakIntegration Peak Area Integration (Analyte and IS) MS->PeakIntegration Ratio Calculate Peak Area Ratio (Analyte / IS) PeakIntegration->Ratio Quantification Quantification of Analyte Ratio->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Bioanalytical workflow using an internal standard.

Conclusion

This compound is a critical analytical tool for the accurate and precise quantification of the tobacco-specific nitrosamine, N-Nitroso Anatabine. Its use as an internal standard in LC-MS/MS methodologies is well-established, enabling reliable risk assessment and research into the toxicology of tobacco products. While direct biological studies on this deuterated compound are scarce, understanding the metabolic pathways of N-nitrosamines and the signaling activities of its parent compound, anatabine, provides a crucial context for its application in toxicological and pharmacological research. The experimental protocols and conceptual workflows presented in this guide are intended to support researchers in the effective utilization of this important analytical standard.

References

An In-Depth Technical Guide to (S)-N-Nitroso Anatabine-d4: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and synthesis of (S)-N-Nitroso Anatabine-d4, an isotopically labeled form of a tobacco-specific nitrosamine. This document is intended for researchers in the fields of toxicology, pharmacology, and drug development who require a detailed understanding of this compound for its use as an internal standard in analytical methods or in metabolic studies.

Chemical Structure and Properties

This compound is the deuterated analogue of (S)-N-Nitroso Anatabine (B1667383), a known carcinogenic compound found in tobacco products. The "(S)" designation refers to the stereochemistry at the chiral center of the tetrahydropyridine (B1245486) ring. The "-d4" indicates the presence of four deuterium (B1214612) atoms on the pyridine (B92270) ring, which increases its molecular weight, allowing it to be distinguished from its non-deuterated counterpart in mass spectrometry-based analyses.

Chemical Structure:

  • IUPAC Name: (S)-1,2,3,6-Tetrahydro-1-nitroso-2,3'-bipyridine-2',4',5',6'-d4[1]

  • CAS Number: 1426174-82-4[1][2]

  • Molecular Formula: C₁₀H₇D₄N₃O[2]

  • Molecular Weight: 193.24 g/mol [1][2]

Physicochemical Properties:

PropertyValueReference
Appearance Clear Brownish Yellow Oil[2]
Storage Temperature 2-8°C[2]
Purity >95% (HPLC)[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves three key stages:

  • Enantioselective synthesis of the precursor, (S)-Anatabine.

  • Deuteration of the pyridine ring.

  • Nitrosation of the secondary amine.

Experimental Protocols

Step 1: Enantioselective Synthesis of (S)-Anatabine

The enantioselective synthesis of (S)-Anatabine can be achieved through various methods. One established method involves the use of a chiral auxiliary. A general procedure is outlined below, adapted from published literature on the synthesis of minor tobacco alkaloids.[3]

  • Materials: 3-aminomethylpyridine, benzophenone (B1666685), a suitable chiral auxiliary, non-nucleophilic base (e.g., LDA), cis-1,4-dichloro-2-butene (B23561), hydrochloric acid, potassium hydroxide, and appropriate solvents (e.g., THF, benzene).

  • Procedure:

    • React 3-aminomethylpyridine with benzophenone to form the corresponding imine.

    • Introduce a chiral auxiliary to guide the stereoselective alkylation.

    • Treat the chiral imine with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF).

    • Add cis-1,4-dichloro-2-butene as the dielectrophile to form the α-alkylated imine.

    • Hydrolyze the resulting imine using aqueous acid (e.g., HCl).

    • Induce ring closure by basifying the reaction mixture with a strong base (e.g., KOH).

    • Purify the resulting (S)-Anatabine using column chromatography or distillation.

    • The enantiomeric purity can be confirmed using chiral chromatography techniques.[4][5][6][7][8]

Step 2: Deuteration of (S)-Anatabine

The introduction of deuterium atoms onto the pyridine ring can be accomplished through several methods. One common approach involves hydrogen-deuterium exchange catalyzed by a metal catalyst in the presence of a deuterium source.

  • Materials: (S)-Anatabine, deuterium oxide (D₂O), palladium on carbon (Pd/C) or other suitable catalyst, and an appropriate solvent.

  • Procedure:

    • Dissolve (S)-Anatabine in a suitable solvent.

    • Add a catalytic amount of a heterogeneous catalyst such as 10% Pd/C.

    • Add a significant excess of deuterium oxide (D₂O) to the mixture.

    • Heat the reaction mixture under an inert atmosphere for a prolonged period to facilitate the hydrogen-deuterium exchange on the pyridine ring.

    • After the reaction is complete, filter off the catalyst.

    • Remove the solvent and excess D₂O under reduced pressure.

    • The extent of deuteration can be monitored and confirmed by ¹H NMR spectroscopy and mass spectrometry.

Step 3: Nitrosation of (S)-Anatabine-d4

The final step is the nitrosation of the secondary amine of the tetrahydropyridine ring. This is a standard reaction for secondary amines.[9][10][11]

  • Materials: (S)-Anatabine-d4, sodium nitrite (B80452) (NaNO₂), a strong acid (e.g., hydrochloric acid or sulfuric acid), and an appropriate solvent (e.g., water, dichloromethane).[9][12]

  • Procedure:

    • Dissolve (S)-Anatabine-d4 in an acidic aqueous solution at a low temperature (0-5 °C).

    • Slowly add a solution of sodium nitrite (NaNO₂) in water to the reaction mixture while maintaining the low temperature and stirring. The in-situ formation of nitrous acid (HNO₂) will occur, which then generates the electrophilic nitrosonium ion (NO⁺).[10]

    • The secondary amine of the (S)-Anatabine-d4 will act as a nucleophile and attack the nitrosonium ion.[9]

    • After the addition is complete, allow the reaction to proceed for a specified time.

    • Extract the resulting this compound with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove any remaining acid.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

    • Purification can be achieved through column chromatography.

Characterization Data

While a complete set of publicly available, detailed spectral data for this compound is limited, the following table summarizes the expected and reported characterization information.

Analysis Expected/Reported Data Reference
¹H NMR The spectrum would show the absence of signals corresponding to the protons on the pyridine ring (positions 2', 4', 5', and 6'). The remaining signals for the tetrahydropyridine ring protons would be present, with chemical shifts influenced by the nitroso group.General ¹H NMR chemical shift data for N-nitroso compounds is available.[13]
¹³C NMR The spectrum would show signals for all 10 carbon atoms. The chemical shifts of the deuterated carbons on the pyridine ring would be observable but may show splitting due to C-D coupling.
Mass Spectrometry The mass spectrum should show a molecular ion peak (M+) at m/z 193.24. Common fragmentation patterns for N-nitroso compounds include the loss of the nitroso group (NO, 30 amu).[14][14]
Purity (HPLC) >95%[1]

Signaling Pathways and Experimental Workflows

The synthesis of this compound involves a logical sequence of chemical transformations. This workflow can be visualized to provide a clear overview of the process.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of (S)-Anatabine cluster_modification Modification 3-aminomethylpyridine 3-aminomethylpyridine Imine Formation Imine Formation 3-aminomethylpyridine->Imine Formation Benzophenone Benzophenone Benzophenone->Imine Formation Chiral Auxiliary Chiral Auxiliary Stereoselective Alkylation Stereoselective Alkylation Chiral Auxiliary->Stereoselective Alkylation cis-1,4-dichloro-2-butene cis-1,4-dichloro-2-butene cis-1,4-dichloro-2-butene->Stereoselective Alkylation Imine Formation->Stereoselective Alkylation LDA Hydrolysis & Ring Closure Hydrolysis & Ring Closure Stereoselective Alkylation->Hydrolysis & Ring Closure H+/OH- S-Anatabine S-Anatabine Hydrolysis & Ring Closure->S-Anatabine Deuteration Deuteration S-Anatabine->Deuteration D2O, Pd/C S-Anatabine-d4 S-Anatabine-d4 Deuteration->S-Anatabine-d4 Nitrosation Nitrosation S-Anatabine-d4->Nitrosation NaNO2, H+ S-N-Nitroso Anatabine-d4 S-N-Nitroso Anatabine-d4 Nitrosation->S-N-Nitroso Anatabine-d4 Signaling_Pathway N-Nitroso Anatabine N-Nitroso Anatabine Metabolic Activation Metabolic Activation N-Nitroso Anatabine->Metabolic Activation CYP Enzymes Reactive Metabolites Reactive Metabolites Metabolic Activation->Reactive Metabolites DNA Adduct Formation DNA Adduct Formation Reactive Metabolites->DNA Adduct Formation Covalent Binding Cellular Processes Cellular Processes DNA Adduct Formation->Cellular Processes Disruption of Carcinogenesis Carcinogenesis Cellular Processes->Carcinogenesis

References

Deuterated N-Nitroso Anatabine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of deuterated N-Nitroso Anatabine (B1667383), a critical tool in the research and analysis of tobacco-specific nitrosamines (TSNAs). This document details its synthesis, analytical applications, and metabolic context, offering valuable information for researchers in toxicology, drug metabolism, and analytical chemistry.

Introduction to N-Nitroso Anatabine and its Deuterated Analog

N-Nitroso Anatabine (NAT) is a tobacco-specific nitrosamine (B1359907) (TSNA) formed during the curing and processing of tobacco. TSNAs are a significant class of carcinogens found in tobacco products.[1] The quantification of these compounds in various matrices is crucial for toxicological studies and risk assessment.

Deuterated N-Nitroso Anatabine, typically (R,S)-N-Nitroso Anatabine-d4, serves as an ideal internal standard for quantitative analysis by mass spectrometry. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and analysis, thus correcting for variations and improving the accuracy of quantification.

Synthesis of Deuterated N-Nitroso Anatabine

While specific, detailed protocols for the synthesis of deuterated N-Nitroso Anatabine are not extensively published in peer-reviewed literature, a general approach can be outlined based on the synthesis of analogous labeled compounds and general deuteration techniques. The synthesis of (R,S)-N-Nitroso Anatabine-2,4,5,6-d4 would likely involve the following key steps:

  • Synthesis of Deuterated Anatabine: The precursor, anatabine, would first be synthesized with deuterium (B1214612) labels at the desired positions (2, 4, 5, and 6 of the pyridine (B92270) ring). This can be achieved through various organic synthesis routes, potentially involving deuterated starting materials or deuterium exchange reactions under specific catalytic conditions. A general method for deuterating compounds with a C-N-X (where X can be a nitroso group) structure involves converting the non-deuterated compound in the presence of a deuterium source like heavy water or deuterated alcohol.

  • Nitrosation: The resulting deuterated anatabine would then undergo nitrosation to introduce the nitroso group (-N=O) at the nitrogen atom of the tetrahydropyridine (B1245486) ring. This is typically achieved by reacting the deuterated anatabine with a nitrosating agent, such as sodium nitrite, under acidic conditions. A synthesis of tritiated N'-Nitrosoanatabine involved the reduction of a bromo-anatabine precursor followed by nitrosation.[2]

A generalized workflow for the synthesis is presented below:

A Deuterated Anatabine Precursor B Deuteration A->B Reaction with Deuterium Source C Deuterated Anatabine B->C D Nitrosation (e.g., NaNO2, acid) C->D E Deuterated N-Nitroso Anatabine D->E F Purification (e.g., HPLC) E->F G Final Product F->G

Caption: Generalized Synthesis Workflow for Deuterated N-Nitroso Anatabine.

Physicochemical Properties and Quality Parameters

Deuterated N-Nitroso Anatabine is commercially available as an analytical standard, for instance, as (R,S)-N-Nitroso Anatabine-2,4,5,6-d4. The key physicochemical properties and typical quality parameters are summarized in the table below.

PropertyValue
Chemical Formula C₁₀H₇D₄N₃O
Molecular Weight 193.24 g/mol [3]
CAS Number 1020719-69-0[3]
Appearance Typically a solid or solution in a specified solvent
Purity (HPLC) ≥98%
Isotopic Enrichment ≥99 atom % D
Storage Conditions -20°C for long-term storage
Stability Stable under recommended storage conditions

Experimental Protocols: Quantitative Analysis using LC-MS/MS

Deuterated N-Nitroso Anatabine is primarily used as an internal standard for the accurate quantification of NAT in various samples, including tobacco products, biological fluids, and e-liquids. Below is a detailed protocol adapted from established methods for the analysis of TSNAs.[4][5]

Materials and Reagents
  • Analytes: N-Nitroso Anatabine (NAT) analytical standard

  • Internal Standard: Deuterated N-Nitroso Anatabine (e.g., NAT-d4)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Reagents: Ammonium (B1175870) acetate (B1210297), Formic acid

  • Sample Matrix: e.g., tobacco extract, urine, plasma

Sample Preparation
  • Spiking with Internal Standard: To a known volume or weight of the sample, add a precise amount of the deuterated N-Nitroso Anatabine internal standard solution.

  • Extraction:

    • For solid samples (e.g., tobacco): Extract the TSNAs by adding an extraction solvent (e.g., 100 mM ammonium acetate solution) and shaking for a specified period (e.g., 30 minutes).[5]

    • For liquid samples (e.g., urine, plasma): Perform a protein precipitation step by adding a cold solvent like acetonitrile, followed by vortexing and centrifugation.

  • Cleanup (if necessary): The extracted sample may require further cleanup using solid-phase extraction (SPE) to remove interfering matrix components.

  • Final Preparation: The final extract is typically filtered and diluted as needed before injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.[5]

LC ParameterTypical Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A suitable gradient to separate NAT from other TSNAs and matrix components
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
MS ParameterTypical Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (NAT) Precursor Ion (Q1) -> Product Ion (Q3) (e.g., m/z 190.1 -> 160.1)
MRM Transition (NAT-d4) Precursor Ion (Q1) -> Product Ion (Q3) (e.g., m/z 194.1 -> 164.1)
Collision Energy Optimized for each transition
Data Analysis and Quantification

The concentration of NAT in the sample is determined by calculating the ratio of the peak area of the analyte (NAT) to the peak area of the internal standard (NAT-d4) and comparing this ratio to a calibration curve prepared with known concentrations of NAT and a constant concentration of NAT-d4.

The following diagram illustrates the analytical workflow:

A Sample Collection B Spiking with Deuterated NAT A->B C Extraction B->C D Cleanup (SPE) C->D Optional E LC-MS/MS Analysis D->E F Data Processing E->F G Quantification F->G

Caption: Analytical Workflow for Quantification of N-Nitroso Anatabine.

Metabolic Pathways of Tobacco-Specific Nitrosamines

The metabolism of N-Nitroso Anatabine is less studied compared to other TSNAs like N-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK).[6] However, it is understood that TSNAs undergo metabolic activation, primarily by cytochrome P450 (CYP) enzymes, which can lead to the formation of DNA adducts and contribute to their carcinogenic effects.[7]

N-Nitroso Anatabine has been shown to be a competitive inhibitor of the metabolism of NNN, which is primarily metabolized by CYP2A13.[8] This suggests that NAT may also be a substrate for or otherwise interact with this enzyme. The general metabolic pathway for TSNAs involves hydroxylation reactions that can lead to the formation of reactive intermediates.

The following diagram illustrates the formation of major TSNAs from tobacco alkaloids and the central role of cytochrome P450 enzymes in their metabolic activation.

cluster_0 TSNA Formation cluster_1 Metabolic Activation cluster_2 Biological Effects Anatabine Anatabine NAT NAT Anatabine->NAT Nitrosation Metabolites_NAT NAT Metabolites NAT->Metabolites_NAT CYP450 (e.g., CYP2A13) Inhibition Inhibition NAT->Inhibition Nornicotine Nornicotine NNN NNN Nornicotine->NNN Nitrosation Metabolites_NNN NNN Metabolites NNN->Metabolites_NNN CYP450 (e.g., CYP2A13) Nicotine (B1678760) Nicotine NNK NNK Nicotine->NNK Nitrosation Metabolites_NNK NNK Metabolites NNK->Metabolites_NNK CYP450 DNA_Adducts_NNN DNA Adducts Metabolites_NNN->DNA_Adducts_NNN Genotoxicity DNA_Adducts_NNK DNA Adducts Metabolites_NNK->DNA_Adducts_NNK Genotoxicity Inhibition->NNN_Metabolism Inhibits

Caption: Formation and Metabolic Activation of Tobacco-Specific Nitrosamines.

Conclusion

Deuterated N-Nitroso Anatabine is an indispensable tool for the accurate and reliable quantification of its unlabeled counterpart in a variety of matrices. Its use as an internal standard in LC-MS/MS methods significantly enhances the quality of analytical data, which is crucial for research in toxicology, pharmacology, and drug development. A thorough understanding of its properties, appropriate handling, and the analytical methods in which it is employed is essential for researchers in these fields.

References

(S)-N-Nitroso Anatabine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of (S)-N-Nitroso Anatabine-d4, including supplier information, purity, and relevant technical data. This document also explores the analytical methodologies for its detection and the biological pathways associated with the non-deuterated form, (S)-N-Nitroso Anatabine.

Supplier and Purity Information

This compound is a deuterated stable isotope-labeled analog of (S)-N-Nitroso Anatabine, a tobacco-specific nitrosamine (B1359907). It is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, to ensure accurate quantification of the non-deuterated analyte in various matrices. Several suppliers offer this compound, with purity specifications being a critical factor for its use as a reference material.

Supplier/DistributorProduct NameCAS NumberPurity
Sigma-AldrichThis compound1426174-82-4Not specified
LGC StandardsThis compound1426174-82-4>95% (HPLC)
Simson Pharma Limited(R,S)-N-Nitroso Anatabine-2,4,5,6-d41020719-69-0Certificate of Analysis provided
VeeprhoThis compound1426174-82-4Not specified
Adva Tech Group Inc.This compound1426174-82-4Not specified
PharmaffiliatesThis compound1426174-82-4Not specified
Santa Cruz Biotechnology(R,S)-N-Nitroso Anatabine-2,4,5,6-d4 (Major)Not specifiedNot specified

Analytical Methodology: Quantification of N-Nitroso Anatabine

The accurate detection and quantification of N-Nitroso Anatabine in biological and environmental samples are crucial for toxicological studies and exposure assessment. The most common and sensitive method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound serves as an ideal internal standard in this methodology due to its similar chemical properties and distinct mass-to-charge ratio.

Experimental Protocol: LC-MS/MS Analysis of N-Nitroso Anatabine in Biological Samples (General Protocol)

This protocol provides a general framework for the analysis of N-Nitroso Anatabine. Specific parameters may need to be optimized based on the sample matrix and instrumentation.

2.1.1. Sample Preparation:

  • Extraction: Biological samples (e.g., urine, plasma) are typically subjected to solid-phase extraction (SPE) to isolate and concentrate the nitrosamines.

  • Internal Standard Spiking: A known concentration of this compound is added to the sample prior to extraction to correct for matrix effects and variations in extraction efficiency.

  • Reconstitution: After extraction and evaporation of the solvent, the residue is reconstituted in a suitable solvent, typically the initial mobile phase of the LC separation.

2.1.2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reverse-phase column is commonly used for the separation of nitrosamines.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.

  • Column Temperature: The column is often maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

2.1.3. Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the analyte (N-Nitroso Anatabine) and the internal standard (this compound).

    • N-Nitroso Anatabine: The exact mass transitions will depend on the instrument and may require optimization.

    • This compound: The precursor and product ions will be shifted by +4 Da compared to the non-deuterated analyte.

  • Collision Energy and Other Parameters: These parameters need to be optimized for each specific instrument to achieve maximum sensitivity.

Biological Significance and Associated Pathways

N-Nitroso Anatabine is a member of the tobacco-specific nitrosamines (TSNAs), a group of compounds found in tobacco products. While some TSNAs are potent carcinogens, the carcinogenicity of N-Nitroso Anatabine is considered to be weak or non-existent in some studies. However, understanding its metabolic fate and potential biological effects is still an active area of research.

Metabolic Activation of Nitrosamines

The metabolic activation of many nitrosamines is a critical step in their potential carcinogenic activity. This process is primarily mediated by the Cytochrome P450 (CYP) family of enzymes. While a detailed metabolic pathway for N-Nitroso Anatabine is not as extensively characterized as for other TSNAs like NNK and NNN, the general mechanism of nitrosamine metabolism provides a likely framework.

metabolic_pathway NAT (S)-N-Nitroso Anatabine CYP Cytochrome P450 (e.g., CYP2A6) NAT->CYP Metabolism Metabolite Hydroxylated Metabolites CYP->Metabolite α-Hydroxylation DNA_Adducts DNA Adducts Metabolite->DNA_Adducts Potential for DNA Damage Excretion Excretion Metabolite->Excretion signaling_pathway TSNAs Tobacco-Specific Nitrosamines (including N-Nitroso Anatabine) Cell Target Cell TSNAs->Cell Exposure Wnt Wnt Signaling Pathway Cell->Wnt Potential Modulation BMP BMP Signaling Pathway Cell->BMP Potential Modulation Cellular_Effects Altered Cellular Processes (e.g., Proliferation, Differentiation) Wnt->Cellular_Effects BMP->Cellular_Effects

A Technical Guide to Tobacco-Specific Nitrosamine (TSNA) Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical role and application of internal standards in the quantitative analysis of tobacco-specific nitrosamines (TSNAs). TSNAs are a group of potent carcinogens found in tobacco products and smoke, making their accurate measurement essential for regulatory compliance, product testing, and toxicological research.[1][2] The use of stable isotope-labeled internal standards is fundamental to achieving the accuracy, precision, and robustness required in these analyses, particularly when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5]

The Role of Internal Standards in TSNA Analysis

In quantitative analysis, particularly with complex matrices like tobacco extracts or biological fluids, internal standards (IS) are indispensable.[5][6] An IS is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample before processing.[5][7] Its primary purpose is to correct for the variability and potential loss of the analyte during the entire analytical workflow, from sample extraction and preparation to chromatographic separation and mass spectrometric detection.[3][5][6]

For TSNA analysis, stable isotope-labeled (SIL) versions of the target analytes are the gold standard.[4] These standards are chemically identical to the TSNAs being measured but have a higher mass due to the incorporation of heavy isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[7][8] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical behavior ensures they are affected similarly by matrix effects and extraction inefficiencies.[3][6]

Logical Relationship: Deuterated (²H) vs. Carbon-13 (¹³C) Internal Standards

While both deuterated and ¹³C-labeled standards are used, ¹³C standards are often considered superior for high-precision bioanalysis.[9][10] Deuterated standards can sometimes exhibit slightly different chromatographic retention times and fragmentation patterns compared to their non-labeled counterparts, a phenomenon known as the "isotope effect".[6] This can lead to inaccuracies if the analyte and the IS experience different levels of matrix-induced ion suppression or enhancement at slightly different times. ¹³C-labeled standards have physicochemical properties that are virtually identical to the native analyte, ensuring perfect co-elution and more reliable correction for matrix effects.[6][9][10]

G cluster_0 Internal Standard (IS) Comparison cluster_1 Analytical Behavior IS_Type Choice of Stable Isotope-Labeled (SIL) Internal Standard Deuterated Deuterated (²H) Standard (e.g., NNN-d4, NNK-d4) IS_Type->Deuterated Commonly Used C13 Carbon-13 (¹³C) Standard (Superior Choice) IS_Type->C13 Considered Superior Deuterated_Behavior Potential for 'Isotope Effect' - Chromatographic shift - Different fragmentation energy Deuterated->Deuterated_Behavior C13_Behavior Identical Physicochemical Properties - Perfect co-elution with analyte - Identical ionization efficiency C13->C13_Behavior Result Impact on Quantification Deuterated_Behavior->Result May lead to less accurate correction for matrix effects C13_Behavior->Result Ensures robust and accurate correction for matrix effects G NNK NNK (4-(methylnitrosamino)-1- (3-pyridyl)-1-butanone) Activation Metabolic Activation (α-Hydroxylation by P450s) NNK->Activation Reduction Carbonyl Reduction NNK->Reduction Major Pathway NNAL NNAL (4-(methylnitrosamino)-1- (3-pyridyl)-1-butanol) NNAL->Activation Detox Detoxification (Glucuronidation) NNAL->Detox Diazonium DNA-Reactive Diazonium Ions Activation->Diazonium Glucuronides NNAL Glucuronides (Excreted in Urine) Detox->Glucuronides Reduction->NNAL Adducts DNA Adducts (e.g., Methyl, POB) Diazonium->Adducts Leads to Mutagenesis G start Sample Receipt & Homogenization weigh 1. Weigh Sample (e.g., 0.75 g) start->weigh spike 2. Spike with Internal Standard (IS) Solution weigh->spike extract 3. Add Extraction Buffer & Shake (40 min) spike->extract centrifuge 4. Centrifuge extract->centrifuge filter 5. Filter Supernatant (0.45 µm) centrifuge->filter lcms 6. LC-MS/MS Analysis (MRM Mode) filter->lcms process 7. Data Processing (Quantification using Analyte/IS Ratio) lcms->process end Final Report process->end

References

N-Nitroso Anatabine: A Technical Review of its Carcinogenic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso Anatabine (B1667383) (NAT) is a tobacco-specific nitrosamine (B1359907) (TSNA) found in a variety of tobacco products.[1] Unlike other TSNAs such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), which are potent carcinogens, studies on the carcinogenic potential of NAT have yielded different results.[2][3] This technical guide provides an in-depth review of the existing scientific literature on the carcinogenicity, genotoxicity, and metabolism of NAT. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicology. This document summarizes key studies, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes pertinent biological pathways.

Carcinogenicity Assessment

The carcinogenic potential of N-Nitroso Anatabine has been evaluated in animal bioassays. The most definitive study to date was conducted on Fischer 344 (F344) rats.

In Vivo Carcinogenicity Studies in F344 Rats

A key dose-response study investigated the carcinogenicity of NAT alongside other TSNAs.[2] In this study, NAT was administered to male and female F344 rats via subcutaneous injection. The results indicated that, at the tested doses, NAT was not carcinogenic in this animal model.[2][4] In contrast, the positive controls, NNN and NNK, induced a significant number of tumors in the nasal cavity, and NNK also induced tumors in the lung and liver.[2]

Table 1: Summary of Carcinogenicity Data for N-Nitroso Anatabine in F344 Rats

Parameter Details
Animal Model Male and Female Fischer 344 (F344) Rats
Route of Administration Subcutaneous Injection
Vehicle Trioctanoin
Dose Levels (Total) 1, 3, and 9 mmol/kg (administered in 60 subdoses)
Tumor Incidence No significant increase in tumor incidence compared to the solvent control group.
Conclusion NAT was inactive as a carcinogen under the tested conditions.[2]
International Agency for Research on Cancer (IARC) Classification

Based on the available evidence, the International Agency for Research on Cancer (IARC) has classified N-Nitroso Anatabine in Group 3: Not classifiable as to its carcinogenicity to humans .[1][3][5] This classification reflects the inadequate evidence of carcinogenicity in experimental animals and the absence of data in humans.[1][3]

Genotoxicity

A critical aspect of assessing carcinogenic potential is the evaluation of genotoxicity, the ability of a substance to damage DNA. To date, there is a notable lack of publicly available data on the mutagenic or genotoxic effects of N-Nitroso Anatabine.[1] Standard genotoxicity assays that would be relevant for its evaluation include the bacterial reverse mutation assay (Ames test) and the in vivo micronucleus assay.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying chemical mutagens. It utilizes several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. A positive test is indicated by an increase in the number of revertant colonies in the presence of the test substance, which suggests that the substance has induced mutations. For many N-nitrosamines, the addition of a metabolic activation system, such as a liver S9 fraction, is necessary to convert the compound into a mutagenic metabolite.[6][7]

In Vivo Micronucleus Assay

The in vivo micronucleus assay is used to detect the clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) effects of a chemical. Rodents are treated with the test substance, and after an appropriate time, bone marrow or peripheral blood cells are collected and analyzed for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Metabolism and Metabolic Interactions

While N-Nitroso Anatabine itself may not be a potent carcinogen, its interaction with metabolic pathways, particularly those involving other TSNAs, is of significant interest.

Cytochrome P450-Mediated Metabolism

Like other nitrosamines, NAT is metabolized by the cytochrome P450 (CYP) enzyme system.[4][8] While the specific metabolites of NAT have not been fully characterized, its interaction with CYP enzymes has been studied in the context of its effect on the metabolism of other carcinogenic TSNAs.

Competitive Inhibition of NNN and NNK Metabolism

In vitro studies have demonstrated that NAT can act as a competitive inhibitor of the metabolic activation of NNN and NNK, which are known to be potent carcinogens.[8][9] This inhibition occurs at the level of CYP2A13, a key enzyme responsible for the metabolic activation of NNN and NNK.[4] By competing for the same enzyme, NAT may reduce the formation of carcinogenic metabolites from these more potent TSNAs, which could in turn modulate their carcinogenic activity.[9]

Table 2: Inhibition of NNN Metabolism by N-Nitroso Anatabine

Metabolite Formation Inhibition Constant (Ki) for NAT
HPB (4-hydroxy-1-(3-pyridyl)-1-butanone)1.37 µM
Hydroxy acid1.35 µM
OPB (4-oxo-4-(3-pyridyl) butanal)3.40 µM

Data from Liu et al., 2016[9]

DNA Adduct Formation

The primary mechanism by which many chemical carcinogens initiate cancer is through the formation of covalent bonds with DNA, creating DNA adducts. These adducts can lead to mutations if not repaired before DNA replication. For carcinogenic TSNAs like NNN and NNK, metabolic activation leads to the formation of highly reactive intermediates that can alkylate DNA.[10][11][12] There is currently no direct evidence to suggest that N-Nitroso Anatabine forms DNA adducts.

Relevant Signaling Pathways

While no signaling pathways have been directly attributed to N-Nitroso Anatabine, the pathways affected by its precursor, anatabine, and other well-studied TSNAs provide important context for potential biological effects.

Formation of Tobacco-Specific Nitrosamines

The formation of NAT and other TSNAs occurs through the nitrosation of tobacco alkaloids. The following diagram illustrates this general pathway.

G cluster_0 Tobacco Alkaloids cluster_1 Nitrosating Agents cluster_2 Tobacco-Specific Nitrosamines (TSNAs) Nicotine (B1678760) Nicotine NNK NNK Nicotine->NNK Nitrosation Nornicotine Nornicotine NNN NNN Nornicotine->NNN Nitrosation Anatabine Anatabine NAT NAT Anatabine->NAT Nitrosation Anabasine Anabasine NAB NAB Anabasine->NAB Nitrosation Nitrite Nitrite Nitrogen Oxides Nitrogen Oxides

Caption: Formation of major TSNAs from tobacco alkaloids.

Metabolic Activation of NNN (A Representative Carcinogenic TSNA)

The metabolic activation of NNN by cytochrome P450 enzymes is a critical step in its carcinogenicity, leading to the formation of DNA-reactive intermediates. NAT can competitively inhibit this process.

G NNN NNN CYP2A13 CYP2A13 NNN->CYP2A13 Metabolic Activation NAT NAT NAT->CYP2A13 Competitive Inhibition Reactive Diazonium Ion Reactive Diazonium Ion CYP2A13->Reactive Diazonium Ion DNA Adducts DNA Adducts Reactive Diazonium Ion->DNA Adducts Carcinogenesis Carcinogenesis DNA Adducts->Carcinogenesis

Caption: Competitive inhibition of NNN metabolic activation by NAT.

Experimental Protocols

In Vivo Carcinogenicity Bioassay (General Protocol)

The following is a generalized protocol for a subcutaneous carcinogenicity study in rats, based on the Hoffmann et al. (1984) study and general guidelines.

  • Animal Model: Male and female F344 rats, 6-8 weeks old at the start of the study.

  • Acclimation: Animals are acclimated for at least one week prior to the start of the study.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Groups:

    • Group 1: Vehicle control (Trioctanoin)

    • Group 2: Low-dose NAT (e.g., 1 mmol/kg total dose)

    • Group 3: Mid-dose NAT (e.g., 3 mmol/kg total dose)

    • Group 4: High-dose NAT (e.g., 9 mmol/kg total dose)

    • Positive control groups (e.g., NNN, NNK) may also be included.

  • Dose Preparation: N-Nitroso Anatabine is dissolved in the vehicle (trioctanoin) to the desired concentrations.

  • Administration: The total dose is divided into multiple subdoses (e.g., 60) and administered by subcutaneous injection three times a week for 20 weeks.

  • Observation: Animals are observed daily for clinical signs of toxicity. Body weights are recorded weekly.

  • Termination: The study is terminated at a predetermined time point (e.g., after 12 months).

  • Necropsy and Histopathology: A full necropsy is performed on all animals. All major organs and any gross lesions are collected, preserved in formalin, and processed for histopathological examination.

In Vitro Cytochrome P450 Inhibition Assay

This protocol describes a method to assess the inhibitory effect of NAT on the metabolism of another compound (e.g., NNN) by a specific CYP enzyme.

  • Enzyme Source: Recombinant human CYP2A13 enzyme.

  • Substrate: N'-nitrosonornicotine (NNN).

  • Inhibitor: N-Nitroso Anatabine (NAT).

  • Incubation: The reaction mixture contains the CYP2A13 enzyme, a NADPH-generating system, NNN at various concentrations, and NAT at various concentrations in a suitable buffer.

  • Reaction: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specific time.

  • Termination: The reaction is stopped by the addition of a quenching solvent (e.g., acetonitrile).

  • Analysis: The formation of NNN metabolites (e.g., HPB, hydroxy acid, OPB) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics and Dixon plots).

Conclusion

The available scientific evidence suggests that N-Nitroso Anatabine does not exhibit significant carcinogenic activity in the animal models tested to date. Its classification as an IARC Group 3 agent reflects the current data limitations. However, its role as a competitive inhibitor of the metabolic activation of potent carcinogenic TSNAs like NNN and NNK is a crucial aspect of its toxicology profile. This interaction suggests that while NAT itself may not be a primary carcinogen, its presence could modulate the carcinogenic potential of other tobacco constituents. Significant data gaps remain, particularly concerning its genotoxicity and the full characterization of its metabolic pathways and potential for DNA adduct formation. Further research in these areas is warranted to provide a more complete understanding of the overall health risks associated with N-Nitroso Anatabine exposure.

References

An In-Depth Technical Guide on the Metabolic Pathways of Anatabine and its Nitrosamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatabine (B1667383), a minor alkaloid found in plants of the Solanaceae family, including tobacco, has garnered interest for its potential anti-inflammatory properties.[1] Concurrently, its N-nitrosamine derivative, N'-nitrosoanatabine (NAT), is a member of the tobacco-specific nitrosamines (TSNAs), a class of compounds with potential carcinogenic properties.[2] Understanding the metabolic fate of both anatabine and NAT is crucial for assessing their pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the current knowledge on the metabolic pathways of anatabine and NAT, including quantitative data, detailed experimental protocols, and visual representations of the relevant biological processes.

Metabolic Pathways of Anatabine

The metabolism of anatabine in humans is characterized by both Phase I and Phase II biotransformation reactions. While research into its complete metabolic profile is ongoing, current evidence points towards oxidation and glucuronidation as the primary pathways.

Phase I Metabolism: Oxidation

Anatabine is a potent inhibitor of cytochrome P450 2A6 (CYP2A6), a key enzyme in the metabolism of nicotine.[3] This interaction strongly suggests that CYP enzymes are also involved in the metabolism of anatabine itself, likely through oxidative pathways. Although specific oxidative metabolites of anatabine have not been definitively identified in published literature, a putative pathway involves the hydroxylation of the anatabine molecule.

Phase II Metabolism: Glucuronidation

A significant route of anatabine metabolism is through glucuronidation, a Phase II conjugation reaction that increases the water solubility of the compound, facilitating its excretion. The formation of anatabine-N-glucuronide has been confirmed in human urine.[4]

Anatabine Anatabine PhaseI Phase I Metabolism (Oxidation) Anatabine->PhaseI CYP Enzymes (e.g., CYP2A6) PhaseII Phase II Metabolism (Glucuronidation) Anatabine->PhaseII UGT Enzymes Hydroxylated_Anatabine Hydroxylated Anatabine (Putative) PhaseI->Hydroxylated_Anatabine Anatabine_Glucuronide Anatabine-N-Glucuronide PhaseII->Anatabine_Glucuronide Excretion Urinary Excretion Hydroxylated_Anatabine->Excretion Anatabine_Glucuronide->Excretion

Fig. 1: Proposed Metabolic Pathway of Anatabine.

Metabolic Pathways of N'-Nitrosoanatabine (NAT)

N'-Nitrosoanatabine (NAT) is formed from the nitrosation of anatabine.[2] Its metabolism is of particular interest due to its classification as a tobacco-specific nitrosamine.

Formation of NAT

Nitrosating agents can react with anatabine to form N'-nitrosoanatabine (NAT).[2]

Anatabine Anatabine NAT N'-Nitrosoanatabine (NAT) Anatabine->NAT Nitrosating_Agents Nitrosating Agents Nitrosating_Agents->NAT

Fig. 2: Formation of N'-Nitrosoanatabine (NAT).
Phase I Metabolism: α-Hydroxylation (Putative)

The metabolic activation of many nitrosamines is initiated by α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes.[5][6] This process is considered a critical step in the potential carcinogenicity of these compounds. While not directly confirmed for NAT, it is a highly probable metabolic pathway.

Phase II Metabolism: Glucuronidation

Similar to its precursor, NAT undergoes Phase II metabolism to form NAT-N-glucuronide, which has been quantified in the urine of tobacco users.[7][8] This conjugation reaction serves as a detoxification pathway, facilitating the elimination of NAT from the body.

NAT N'-Nitrosoanatabine (NAT) PhaseI Phase I Metabolism (α-Hydroxylation) NAT->PhaseI CYP Enzymes PhaseII Phase II Metabolism (Glucuronidation) NAT->PhaseII UGT Enzymes Alpha_Hydroxy_NAT α-Hydroxy-NAT (Putative) PhaseI->Alpha_Hydroxy_NAT NAT_Glucuronide NAT-N-Glucuronide PhaseII->NAT_Glucuronide Excretion Urinary Excretion Alpha_Hydroxy_NAT->Excretion NAT_Glucuronide->Excretion

Fig. 3: Proposed Metabolic Pathway of N'-Nitrosoanatabine (NAT).

Quantitative Data on Anatabine and NAT Metabolism

The following tables summarize the available quantitative data on the metabolism of anatabine and N'-nitrosoanatabine (NAT) in humans.

Table 1: Urinary Levels of Anatabine and its Glucuronide in Smokers

AnalyteMedian Concentration (ng/mL)Ratio of Glucuronidated to Free Anatabine (Median)
Anatabine (Free)4.02[4]0.74[4]

Table 2: Urinary Levels of N'-Nitrosoanatabine (NAT) and its Glucuronide in Tobacco Users

PopulationTotal NAT (NAT + NAT-N-Glucuronide) (pmol/mg creatinine)Percentage as Pyridine-N-Glucuronide
Smokers (n=14)0.19 ± 0.20[7][8]59% - 90%[7][8]
Smokeless Tobacco Users (n=11)1.43 ± 1.10[7][8]59% - 90%[7][8]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of anatabine and NAT metabolism.

Quantification of Total N'-Nitrosoanatabine (NAT) in Human Urine

This protocol is adapted from the method described for the analysis of tobacco-specific nitrosamines and their glucuronides in human urine.[7][8]

1. Sample Preparation:

  • To a urine sample, add an internal standard (e.g., 5-methyl-N'-nitrosonornicotine).

  • Treat the urine with β-glucuronidase to hydrolyze the NAT-N-glucuronide.

2. Extraction:

  • Perform solvent partitioning to separate the analytes from the urine matrix.

  • Further purify and concentrate the analytes using solid-phase extraction (SPE).

3. Analysis:

  • Analyze the extracted sample using gas chromatography with a nitrosamine-selective detector (GC-TEA) or gas chromatography-tandem mass spectrometry (GC-MS/MS) for confirmation of analyte identity.[7][8]

cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Urine Urine Sample Add_IS Add Internal Standard Urine->Add_IS Hydrolysis β-glucuronidase Treatment Add_IS->Hydrolysis Solvent_Partition Solvent Partitioning Hydrolysis->Solvent_Partition SPE Solid-Phase Extraction Solvent_Partition->SPE GC_Analysis GC-TEA / GC-MS/MS Analysis SPE->GC_Analysis

Fig. 4: Workflow for Quantification of Total NAT in Urine.
In Vitro Metabolism Studies Using Human Liver Microsomes

This generalized protocol is based on standard methods for studying drug metabolism using liver microsomes.[9][10]

1. Incubation Mixture Preparation:

  • In a microcentrifuge tube, combine human liver microsomes, a phosphate (B84403) buffer (pH 7.4), and the test compound (anatabine or NAT).

  • For Phase I metabolism studies, include a NADPH-generating system as a cofactor.

  • For Phase II metabolism studies (glucuronidation), include UDPGA (uridine 5'-diphospho-glucuronic acid) as a cofactor and a pore-forming agent like alamethicin (B1591596) to ensure access to the enzyme active site within the microsomes.[11]

2. Incubation:

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the cofactor.

  • Incubate for a specified time period (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

3. Sample Processing and Analysis:

  • Centrifuge the mixture to pellet the protein.

  • Transfer the supernatant for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

cluster_0 Incubation cluster_1 Sample Processing & Analysis Prepare_Mix Prepare Incubation Mixture (Microsomes, Buffer, Substrate) Add_Cofactor Add Cofactor (NADPH or UDPGA) Prepare_Mix->Add_Cofactor Incubate Incubate at 37°C Add_Cofactor->Incubate Terminate Terminate Reaction Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Fig. 5: General Workflow for In Vitro Metabolism Studies.

Signaling Pathways Influenced by Anatabine

Anatabine has been shown to exert anti-inflammatory effects by modulating key signaling pathways. Notably, it inhibits the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), which in turn can prevent the activation of NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells).[12] Both STAT3 and NF-κB are critical regulators of pro-inflammatory cytokine release.

Anatabine Anatabine STAT3_P STAT3 Phosphorylation Anatabine->STAT3_P inhibits NFkB_Activation NF-κB Activation STAT3_P->NFkB_Activation activates Cytokine_Release Pro-inflammatory Cytokine Release NFkB_Activation->Cytokine_Release promotes

Fig. 6: Anatabine's Influence on Inflammatory Signaling.

Conclusion

The metabolic pathways of anatabine and its N-nitrosamine, NAT, are of significant interest to the scientific and drug development communities. While glucuronidation is a confirmed metabolic route for both compounds, the complete elucidation of their Phase I oxidative metabolism remains an area for further investigation. The provided quantitative data and experimental protocols offer a solid foundation for future research aimed at fully characterizing the biotransformation of these compounds and understanding their physiological and toxicological implications.

References

Technical Guide: (S)-N-Nitroso Anatabine-d4 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the analytical data and methodologies related to the certified reference material, (S)-N-Nitroso Anatabine-d4. It is intended for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled compound in their studies.

Compound Information

This compound is the deuterated form of (S)-N-Nitroso Anatabine, a tobacco-specific nitrosamine. It is primarily used as an internal standard in analytical chemistry for the quantification of N-Nitrosoanatabine in various matrices.

Identifier Value Source
Chemical Name (S)-1,2,3,6-Tetrahydro-1-nitroso-2,3'-bipyridine-2',4',5',6'-d4[1]
CAS Number 1426174-82-4[2][3]
Molecular Formula C₁₀H₇D₄N₃O[3]
Molecular Weight 193.24 g/mol [3][4]
InChI Key ZJOFAFWTOKDIFH-IOADRVQPSA-N[2]

Physicochemical Properties

Property Value Source
Appearance Clear Brownish Yellow Oil[3]
Storage Temperature 2-8°C[2]
Purity >95% (HPLC)[1]

Analytical Methods

The following sections detail the typical experimental protocols used for the analysis of this compound.

HPLC is employed to determine the purity of the compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Detection: UV detection at a wavelength suitable for nitrosamines (e.g., 254 nm).

  • Procedure: A known concentration of the sample is dissolved in the mobile phase, injected into the HPLC system, and the peak area is used to calculate the purity against a reference standard.

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the compound.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the identity and isotopic labeling of the compound.

NMR spectroscopy is utilized to confirm the chemical structure of the compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.

  • Procedure: ¹H and ¹³C NMR spectra are acquired to ensure the signals are consistent with the structure of this compound. The absence of signals at specific positions in the ¹H NMR spectrum confirms the deuterium (B1214612) labeling.

Visualizations

Caption: Chemical structure of this compound.

G cluster_workflow Analytical Workflow for this compound A Sample Preparation (Dissolution in appropriate solvent) B HPLC Analysis (Purity Assessment) A->B C Mass Spectrometry (Identity and Isotopic Enrichment) A->C D NMR Spectroscopy (Structural Confirmation) A->D E Certificate of Analysis Generation B->E C->E D->E

Caption: A typical workflow for the analysis and certification of this compound.

This guide summarizes the essential technical information for this compound. For specific batch data, please refer to the certificate of analysis provided by the supplier.

References

Methodological & Application

Application Note: Quantitative Analysis of (S)-N-Nitroso Anatabine in Tobacco Products using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of (S)-N-Nitroso Anatabine (NAT), a tobacco-specific nitrosamine (B1359907) (TSNA), in tobacco products. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates (S)-N-Nitroso Anatabine-d4 as a stable isotope-labeled internal standard for accurate and precise quantification. This isotope dilution approach is the gold standard for LC-MS/MS analysis, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. The described protocol is based on established methodologies, such as the CORESTA Recommended Method No. 72, and is suitable for researchers, scientists, and drug development professionals involved in tobacco product analysis and safety assessment.

Introduction

Tobacco-specific nitrosamines (TSNAs) are a group of carcinogenic compounds found in tobacco and tobacco products, formed from the nitrosation of tobacco alkaloids.[1] Among these, N-Nitroso Anatabine (NAT) is a significant marker for the presence of TSNAs. Accurate quantification of NAT is crucial for regulatory compliance, product safety assessment, and research into the health effects of tobacco use.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the preferred analytical technique for TSNA analysis due to its high sensitivity, selectivity, and specificity.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving reliable quantitative results.[3] The deuterated standard co-elutes with the native analyte and exhibits nearly identical chemical and physical properties during sample extraction, chromatographic separation, and ionization, thereby correcting for potential analytical variability.[3]

This document provides a comprehensive protocol for the extraction and LC-MS/MS analysis of NAT in tobacco, along with key performance data and a visual representation of the analytical workflow.

Data Presentation

The following tables summarize the quantitative data and LC-MS/MS parameters for the analysis of N-Nitroso Anatabine (NAT) using this compound (NAT-d4) as an internal standard.

Table 1: LC-MS/MS Method Validation Parameters

ParameterTypical ValueReference
Linearity Range (NAT)0.25 - 128 ng/mL[1]
Correlation Coefficient (R²)> 0.999[1]
Limit of Detection (LOD)0.001 mg/kg (tobacco)[4]
3.71 ng/mL (e-liquid)
0.7 pg/mL (urine)[3]
Limit of Quantitation (LOQ)0.005 mg/kg (tobacco)[4]
Recovery105% - 119%[1]

Table 2: Mass Spectrometry Parameters for NAT and NAT-d4

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (CE)Declustering Potential (DP)
N-Nitroso Anatabine (NAT)190.1160.1To be optimizedTo be optimized
This compound (NAT-d4)194.1164.1To be optimizedTo be optimized

Note: Collision Energy (CE) and Declustering Potential (DP) are instrument-dependent and should be optimized for the specific mass spectrometer being used to achieve maximum sensitivity.

Experimental Protocols

This section provides a detailed methodology for the analysis of (S)-N-Nitroso Anatabine in tobacco products.

Reagents and Materials
  • (S)-N-Nitroso Anatabine (NAT) analytical standard (≥98% purity)

  • This compound (NAT-d4) internal standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Water (Type I, deionized)

  • Ammonium (B1175870) Acetate (B1210297)

  • Formic Acid (LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Tobacco product samples (e.g., ground tobacco, cigarette filler)

Preparation of Standard and Internal Standard Solutions
  • Primary Stock Solutions (approx. 1 mg/mL): Accurately weigh approximately 10 mg of NAT and NAT-d4 into separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile.

  • Internal Standard Spiking Solution (approx. 2000 ng/mL): Prepare by diluting the NAT-d4 primary stock solution with acetonitrile.

  • Mixed TSNA Standard Stock Solution (approx. 400 ng/mL for NAT): Prepare a combined stock solution of NAT and other relevant TSNAs by diluting the primary stock solutions in a mixture of acetonitrile and water (e.g., 30:70 v/v).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the mixed TSNA standard stock solution to cover the desired linear range (e.g., 0.25 to 128 ng/mL for NAT). Each calibration standard should be fortified with the internal standard spiking solution to a constant concentration.

Sample Preparation (Based on CORESTA Method No. 72)
  • Weigh approximately 0.75 g of the homogenized tobacco sample into a 100 mL extraction vessel.

  • Spike the sample with a known volume (e.g., 300 µL) of the internal standard spiking solution (NAT-d4).

  • Add 30 mL of 100 mM aqueous ammonium acetate solution to the extraction vessel.

  • Place the vessel on a wrist-action shaker and shake for 30 minutes to extract the TSNAs.

  • Filter the extract through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: Agilent Zorbax Eclipse XDB-C18 (2.1 x 150 mm, 3.5 µm particle size), or equivalent.

  • Column Temperature: 40 °C

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
15.0955

Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations for the analysis of small molecules.

Mandatory Visualization

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Tobacco Sample (0.75g) spike Spike with This compound sample->spike extract Extract with 100mM Aqueous Ammonium Acetate spike->extract shake Shake for 30 min extract->shake filter Filter (0.45 µm) shake->filter lc_separation LC Separation (C18 Column) filter->lc_separation Inject ms_ionization ESI+ Ionization lc_separation->ms_ionization mrm_detection MRM Detection (NAT & NAT-d4) ms_ionization->mrm_detection quantification Quantification (Ratio of NAT/NAT-d4) mrm_detection->quantification report Final Report quantification->report

Caption: Workflow for the LC-MS/MS analysis of (S)-N-Nitroso Anatabine.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and accurate approach for the quantification of (S)-N-Nitroso Anatabine in tobacco products. The use of an isotope-labeled internal standard is essential for mitigating matrix effects and ensuring high-quality data. This application note serves as a comprehensive guide for researchers and scientists in the field of tobacco product analysis, aiding in regulatory compliance and research endeavors.

References

Application Notes and Protocols for the Quantitative Analysis of Tobacco-Specific Nitrosamines (TSNAs) using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobacco-specific nitrosamines (TSNAs) are a group of potent carcinogens found in tobacco products and tobacco smoke.[1][2] The most prominent and studied TSNAs include N'-nitrosonornicotine (NNN), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), N'-nitrosoanatabine (NAT), and N'-nitrosoanabasine (NAB).[1][3] Of these, NNN and NNK are classified as Group 1 carcinogens, meaning they are carcinogenic to humans.[1] Accurate and sensitive quantification of these compounds is crucial for assessing public health risks, product regulation, and in the development of potentially reduced-risk tobacco products.

Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TSNA analysis, offering high sensitivity, selectivity, and accuracy.[1][4][5] This method utilizes stable isotope-labeled internal standards for each analyte, which co-elute with the target TSNAs and compensate for matrix effects and variations in sample preparation and instrument response, leading to highly reliable quantification.[6]

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of TSNAs in various matrices, including smokeless tobacco, cigarette tobacco, and mainstream cigarette smoke, using isotope dilution LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard (internal standard) of the analyte to the sample. This internal standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)).

The fundamental principle is that the native analyte and the labeled internal standard exhibit identical chemical behavior throughout the entire analytical process, including extraction, cleanup, and ionization in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the internal standard, the concentration of the native analyte in the original sample can be accurately determined, as this ratio is unaffected by sample losses during preparation or fluctuations in instrument performance.

Experimental Workflow Overview

The general workflow for the quantitative analysis of TSNAs using isotope dilution LC-MS/MS involves several key steps, from sample receipt to data analysis. The following diagram illustrates a typical experimental workflow.

TSNA Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Tobacco Product Sample Homogenize Homogenization (Grinding) Sample->Homogenize Weigh Weighing Homogenize->Weigh Spike Spiking with Isotope-Labeled Internal Standards Weigh->Spike Extract Extraction with Buffer (e.g., 100 mM Ammonium (B1175870) Acetate) Spike->Extract Filter Filtration/Centrifugation Extract->Filter LC Liquid Chromatography (LC) Separation (C18 Column) Filter->LC MS Tandem Mass Spectrometry (MS/MS) Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of TSNAs Calibrate->Quantify Report Reporting Results Quantify->Report

Caption: A generalized workflow for the quantitative analysis of TSNAs using isotope dilution LC-MS/MS.

Detailed Experimental Protocols

Protocol 1: Analysis of TSNAs in Smokeless Tobacco Products

This protocol is adapted from established methods for the analysis of TSNAs in various smokeless tobacco products such as moist snuff, dry snuff, and chewing tobacco.[1][5]

1. Materials and Reagents

  • TSNA Standards: NNN, NNK, NAT, NAB (certified reference standards)

  • Isotope-Labeled Internal Standards (IS): NNN-d4, NNK-d4, NAT-d4, NAB-d4

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Ammonium acetate (B1210297) (≥99%)

  • Extraction Solution: 100 mM ammonium acetate in Type I water

  • Sample Preparation: Homogenizer/grinder, analytical balance, 50 mL centrifuge tubes, mechanical shaker, syringe filters (0.22 or 0.45 µm)

2. Standard and Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of each TSNA and internal standard in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a mixed TSNA working standard solution by diluting the stock solutions. A series of calibration standards are then prepared by further diluting the mixed working standard with the extraction solution.

  • Internal Standard Spiking Solution: Prepare a mixed internal standard spiking solution containing all four isotope-labeled TSNAs at a suitable concentration (e.g., 10 µg/mL).[1]

  • Sample Preparation:

    • Homogenize the tobacco sample to a fine powder.

    • Accurately weigh approximately 1.0 g of the homogenized sample into a 50 mL centrifuge tube.[1]

    • Spike the sample with a known volume (e.g., 60 µL) of the internal standard spiking solution.[1]

    • Add 30 mL of the 100 mM ammonium acetate extraction solution.[1]

    • Agitate the mixture on a mechanical shaker for 40 minutes.[1]

    • Centrifuge the sample to pellet the solid material.

    • Filter the supernatant through a syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

3. LC-MS/MS Parameters

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.[5]

  • Mobile Phase A: 10 mM ammonium acetate in water.[5]

  • Mobile Phase B: 0.1% acetic acid in methanol.[5]

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the TSNAs.

  • Flow Rate: 0.45 mL/min.[5]

  • Injection Volume: 5 µL.[5]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Two MRM transitions for each analyte and its corresponding internal standard are typically monitored for quantification and confirmation.[1]

Protocol 2: Analysis of TSNAs in Mainstream Cigarette Smoke

This protocol outlines the analysis of TSNAs collected from the particulate phase of mainstream cigarette smoke.[4][7]

1. Materials and Reagents

  • Same as Protocol 1, with the addition of:

  • Cambridge Filter Pads: Standard 44 mm pads for smoke collection.

  • Smoking Machine: A standardized smoking machine (e.g., ISO or Health Canada Intense smoking regimens).

2. Sample Collection and Preparation

  • Smoke Collection: Mainstream smoke is collected on a Cambridge filter pad using a standardized smoking protocol.[4]

  • Extraction:

    • The filter pad is placed in a suitable extraction vessel.

    • A known amount of the internal standard spiking solution is added.

    • The TSNAs are extracted from the filter pad using an aqueous buffer solution (e.g., 100 mM ammonium acetate).[4]

    • The extract is agitated and then filtered prior to LC-MS/MS analysis. No further cleanup is typically required for this "dilute and shoot" approach.[4]

3. LC-MS/MS Parameters

  • The LC-MS/MS parameters are generally similar to those described in Protocol 1.

Data Presentation: Quantitative Results

The following tables summarize typical quantitative data for TSNAs in various tobacco products.

Table 1: TSNA Levels in Smokeless Tobacco Products (ng/g)

Product TypeNNNNNKNATNABTotal TSNAsReference
Moist Snuff (CRP2.1)2,1006201,4001804,300[1]
Dry Snuff (CRP3.1)12,0001,3001,50025015,050[1]
Chewing Tobacco (CRP4.1)3,5003503,1003007,250[1]
Snus (CRP1.1)980300450701,800[1]

Table 2: Method Validation Parameters

ParameterNNNNNKNATNABReference
Linear Range (ng/mL) 0.25 - 1280.25 - 1280.25 - 1280.0625 - 32[5]
Correlation Coefficient (R²) >0.999>0.999>0.999>0.999[5]
LOD (ng/g) 0.5 - 1.00.5 - 1.00.5 - 1.00.5 - 1.0[1]
LOQ (ng/g) 3 - 83 - 83 - 83 - 8[1]

LOD (Limit of Detection) and LOQ (Limit of Quantification) are matrix-dependent.

Logical Relationships in Isotope Dilution Analysis

The following diagram illustrates the logical relationship between the native analyte and the internal standard in isotope dilution analysis, leading to accurate quantification.

Isotope Dilution Principle cluster_process Analytical Process cluster_result Quantification Native Native TSNA (Unknown Amount) Extraction Extraction Native->Extraction IS Isotope-Labeled IS (Known Amount Added) IS->Extraction Cleanup Cleanup (Optional) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Ratio Measure Peak Area Ratio (Native / IS) LCMS->Ratio Concentration Calculate Native TSNA Concentration Ratio->Concentration

Caption: The principle of accurate quantification using isotope dilution.

Conclusion

The use of isotope dilution LC-MS/MS provides a robust, sensitive, and specific method for the quantitative analysis of TSNAs in a variety of tobacco-related matrices.[1] The protocols outlined in these application notes offer a solid foundation for researchers and scientists to develop and validate their own methods for TSNA analysis. The high accuracy and reliability of this technique are indispensable for regulatory compliance, product characterization, and research into the health effects of tobacco use.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection and Quantification of N-Nitroso Anatabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso Anatabine (NAT) is a tobacco-specific nitrosamine (B1359907) (TSNA) and a potential impurity in pharmaceutical products.[1][2] Its detection and quantification are crucial for quality control and safety assessment. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of N-Nitroso Anatabine. The described protocol offers a robust and sensitive approach for researchers, scientists, and drug development professionals involved in the analysis of nitrosamine impurities.

Introduction

N-nitrosamines are a class of chemical compounds that have raised significant health concerns due to their potential carcinogenic properties.[1][3][4] These compounds can form during the manufacturing process of pharmaceuticals and may be present as impurities in final drug products.[1][3] N-Nitroso Anatabine is one such nitrosamine, often associated with tobacco products, but its presence in other matrices is also of concern. Regulatory bodies worldwide require stringent control of nitrosamine impurities, necessitating sensitive and reliable analytical methods for their detection and quantification.[4]

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a mass spectrometer (MS), is a powerful technique for the analysis of N-nitrosamines.[1][3][4] This application note details an HPLC-based method for the determination of N-Nitroso Anatabine.

Experimental Workflow

The overall experimental workflow for the detection of N-Nitroso Anatabine is depicted below.

HPLC Workflow for N-Nitroso Anatabine Detection cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction with Aqueous Buffer Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification HPLC HPLC Separation Purification->HPLC Detection MS/MS Detection HPLC->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for N-Nitroso Anatabine analysis.

Experimental Protocols

Sample Preparation: Extraction and Solid-Phase Extraction (SPE)

This protocol is based on methods developed for the extraction of tobacco-specific nitrosamines from various matrices.[5][6][7]

Materials:

  • Sample containing potential N-Nitroso Anatabine

  • 100 mM Ammonium (B1175870) acetate (B1210297) solution

  • Dichloromethane

  • Methanol (B129727)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., SupelMIP-SPE)[5]

  • Centrifuge tubes (50 mL)

  • Shaker

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 30 mL of 100 mM ammonium acetate solution to the tube.

  • Agitate the sample on a shaker for 40 minutes.[6]

  • Centrifuge the sample to separate the solid and liquid phases.

  • Condition the SPE cartridge by washing with 10 mL of 10% (v/v) methanol in dichloromethane, followed by 1 mL of methanol and 1 mL of ultrapure water.[5]

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the N-Nitroso Anatabine from the cartridge using an appropriate solvent (e.g., dichloromethane).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

HPLC-MS/MS Analysis

The following HPLC-MS/MS conditions are a composite of methods described for the analysis of TSNAs.[5][8][9][10][11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

Chromatographic Conditions:

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water[11] or 10 mM Ammonium Acetate in Water[9]
Mobile Phase B 0.1% Acetic Acid in Methanol or 10 mM Ammonium Acetate in Methanol[9]
Gradient Elution A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the run to elute the analytes.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C
Detector Tandem Mass Spectrometer (MS/MS)
Ionization Mode Electrospray Ionization (ESI), Positive Mode

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of N-Nitroso Anatabine and other TSNAs using LC-MS/MS.

ParameterTypical Value Range
Limit of Detection (LOD) 0.02 - 0.04 µg[12]
Limit of Quantification (LOQ) 0.1 ng/mL[8][13]
Linearity (r²) ≥ 0.995[11]

Discussion

The presented HPLC-MS/MS method provides a sensitive and selective approach for the quantification of N-Nitroso Anatabine. The sample preparation protocol, incorporating solid-phase extraction, is crucial for removing matrix interferences and concentrating the analyte, thereby enhancing the sensitivity of the method.[5] The use of a C18 reverse-phase column with a gradient elution of ammonium acetate buffered mobile phases allows for good chromatographic separation of N-Nitroso Anatabine from other related compounds.[9][11]

Tandem mass spectrometry detection offers high selectivity and sensitivity, which is essential for detecting the low levels of nitrosamine impurities often found in pharmaceutical and other products. The method should be validated in the user's laboratory to ensure it meets the specific requirements of the intended application.

Conclusion

This application note provides a comprehensive and detailed protocol for the detection and quantification of N-Nitroso Anatabine using an HPLC-MS/MS method. The information presented, including the experimental workflow, detailed protocols, and quantitative data, will be a valuable resource for researchers, scientists, and drug development professionals working on the analysis of nitrosamine impurities.

References

Application Notes and Protocols for the GC-MS Analysis of (S)-N-Nitroso Anatabine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-N-Nitroso Anatabine (NAT) is a tobacco-specific nitrosamine (B1359907) (TSNA) found in tobacco products.[1] TSNAs are a group of carcinogens formed from nicotine (B1678760) and related alkaloids during the curing and processing of tobacco.[2] The analysis of these compounds is crucial for assessing the risk associated with tobacco use. (S)-N-Nitroso Anatabine-d4 is a deuterated analog of NAT, commonly used as an internal standard in quantitative analyses to improve accuracy and precision.[2] This document provides detailed application notes and protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize typical quantitative performance metrics for the analysis of tobacco-specific nitrosamines, including N-Nitroso Anatabine, using GC-MS/MS. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: Method Detection and Quantitation Limits

AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)MatrixReference
N-Nitrosoanatabine (NAT)-162 ng/gTobacco[3][4]
N-Nitrosoanatabine (NAT)-8 ng/cigSmoke[3][4]
Tobacco-Specific Nitrosamines0.023-0.028 ng/cig0.077-0.093 ng/cigMainstream Cigarette Smoke[5]

Table 2: Linearity and Recovery

Analyte(s)Concentration RangeCoefficient of Determination (R²)RecoveryReference
Tobacco-Specific Nitrosamines0.5-200.0 ng/mL0.9996-0.999990.0-109.0%[5]
Tobacco-Specific Nitrosamines->0.995-[3][4]
NNK (using D4-NNK as ISTD)0.5-200 ng/mL0.9993-[2]

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) for Tobacco or Smoke Condensate

This protocol is adapted from established methods for the extraction of TSNAs from complex matrices.[3][4]

Materials:

  • Tobacco sample or mainstream smoke condensate collected on a Cambridge filter pad

  • Extraction solvent: Dichloromethane (DCM) or 0.1 M HCl aqueous solution[5]

  • Internal Standard Spiking Solution: this compound in a suitable solvent (e.g., Methanol)

  • Solid Phase Extraction (SPE) Cartridge: Alumina B or a mixed-mode cation exchange polymer[2]

  • Elution Solvent: Dichloromethane (DCM)

  • Anhydrous sodium sulfate (B86663)

  • Concentrator/Evaporator (e.g., nitrogen evaporator)

  • GC Vials

Procedure:

  • Extraction:

    • For tobacco: Weigh a homogenized sample of tobacco (e.g., 250 mg) into a centrifuge tube.

    • For smoke condensate: Extract the Cambridge filter pad with the chosen extraction solvent.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the sample extract.

  • Initial Extraction: Add the extraction solvent (e.g., 10 mL of DCM) to the sample, vortex, and shake for a specified time (e.g., 5 minutes).[6]

  • Centrifugation: Centrifuge the sample to separate the solid and liquid phases.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a non-eluting solvent to remove interferences.

  • Elution: Elute the analytes of interest, including this compound, from the cartridge using an appropriate elution solvent (e.g., DCM).

  • Drying: Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Analysis: Transfer the final extract to a GC vial for analysis.

GC-MS/MS Instrumental Analysis

The following are typical instrumental parameters for the analysis of TSNAs. Optimization may be required for your specific instrument.

Table 3: GC-MS/MS Parameters

ParameterSetting
Gas Chromatograph
ColumnAgilent J&W DB-35ms Ultra Inert or equivalent[2]
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Oven ProgramInitial Temp: 60°C, hold for 1 min; Ramp to 220°C at 20°C/min; Ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer (Triple Quadrupole)
Ionization ModeChemical Ionization (CI) or Electron Ionization (EI)[3][4]
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)

MRM Transitions for this compound: Precursor and product ions will need to be determined empirically. For the non-deuterated N-Nitroso Anatabine, a potential precursor ion could be its molecular ion, and product ions would result from its fragmentation.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Tobacco or Smoke Condensate Spike Spike with this compound Sample->Spike Extract Solvent Extraction Spike->Extract SPE Solid Phase Extraction (SPE) Cleanup Extract->SPE Concentrate Concentration SPE->Concentrate GC_Inject GC Injection Concentrate->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Ionization Ionization (CI/EI) GC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Quant Quantification using Internal Standard MS_Detection->Quant Report Reporting Quant->Report

Caption: Workflow for the GC-MS analysis of this compound.

Disclaimer: These protocols and application notes are intended for guidance and should be adapted and validated by the end-user for their specific application and instrumentation. Always follow appropriate laboratory safety procedures.

References

Application Note and Protocol for the Sample Preparation of Tobacco Smoke Condensate for Anatabine Analysis using Anatabine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anatabine (B1667383), a minor alkaloid found in tobacco, is a key biomarker for distinguishing between users of combusted tobacco products and those using nicotine (B1678760) replacement therapies or e-cigarettes.[1] Accurate quantification of anatabine in tobacco smoke is crucial for research in tobacco exposure assessment, smoking cessation programs, and the evaluation of new tobacco products. This application note provides a detailed protocol for the extraction of anatabine from tobacco smoke condensate using anatabine-d4 as an internal standard, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard like anatabine-d4 is critical for correcting for matrix effects and variations in sample preparation, ensuring high accuracy and precision.[2][3]

Experimental

Reagents and Materials
  • Standards: Anatabine, Anatabine-d4 (Toronto Research Chemicals or equivalent)[3]

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Dichloromethane (ACS grade), Isopropanol (ACS grade), Formic acid (LC-MS grade)[3]

  • Reagents: Ammonium hydroxide (B78521), Ammonium formate, Potassium carbonate[2][3]

  • Solid Phase Extraction (SPE) Cartridges: Oasis HLB (or equivalent)

  • Filters: 0.2 µm Regenerated Cellulose (RC) syringe filters

  • Collection: Cambridge filter pads for collecting tobacco smoke condensate.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of anatabine and anatabine-d4 into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions 1:100 with methanol.

  • Working Standard & Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution containing both anatabine and anatabine-d4 by diluting the intermediate stock solutions. This solution will be used to create the calibration curve and to spike the samples.

Sample Collection: Tobacco Smoke Condensate
  • Condition cigarettes at 22°C and 60% relative humidity for at least 48 hours.

  • Smoke cigarettes using a smoking machine according to a standard smoking regimen (e.g., ISO 3308).

  • Collect the total particulate matter (TPM) or "tar" on a Cambridge filter pad.

  • After smoking, remove the filter pad and record the weight gain.

  • Extract the condensate from the filter pad immediately or store the pad at -20°C until extraction.

Sample Preparation Protocols

Two common methods for the extraction of anatabine from tobacco smoke condensate are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

This method is suitable for samples with moderate to high concentrations of anatabine.

  • Extraction from Filter Pad:

    • Place the Cambridge filter pad in a 50 mL centrifuge tube.

    • Add 20 mL of methanol and vortex for 30 seconds.

    • Sonicate for 30 minutes in a water bath.

    • Vortex again for 30 seconds.

    • Transfer the methanol extract to a clean tube.

    • Repeat the extraction with another 20 mL of methanol and combine the extracts.

  • Liquid-Liquid Extraction:

    • Take a 1 mL aliquot of the methanol extract.

    • Add 50 µL of the 100 ng/mL anatabine-d4 internal standard solution.

    • Add 1 mL of 1 M sodium hydroxide to basify the solution.

    • Add 5 mL of a dichloromethane:isopropanol (9:1 v/v) mixture.

    • Vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic (lower) layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS/MS analysis.[2]

Protocol 2: Solid-Phase Extraction (SPE)

This method provides a cleaner extract and is suitable for lower concentration samples.

  • Extraction from Filter Pad:

    • Follow the same procedure as in step 1 of the LLE protocol.

  • Solid-Phase Extraction:

    • Take a 1 mL aliquot of the methanol extract.

    • Add 50 µL of the 100 ng/mL anatabine-d4 internal standard solution.

    • Dilute the sample with 4 mL of water.

    • Condition the SPE cartridge: Pass 3 mL of methanol followed by 3 mL of water through the Oasis HLB cartridge. Do not allow the cartridge to go dry.

    • Load the sample: Load the diluted sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

    • Wash: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Elute: Elute the analytes with 3 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

  • Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.[3]

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions for anatabine and anatabine-d4 should be optimized for the specific instrument used. Typical transitions are:

    • Anatabine: Q1 m/z 161.1 -> Q3 m/z (optimized product ion)

    • Anatabine-d4: Q1 m/z 165.1 -> Q3 m/z (optimized product ion)[3]

Data and Results

The following tables summarize typical quantitative data obtained from the analysis of anatabine in tobacco products.

Table 1: Method Validation Parameters for Anatabine Analysis

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)< 10 ng/mL[4]
Limit of Quantitation (LOQ)< 30 ng/mL[4]
Recovery90-110%
Precision (RSD%)< 15%

Table 2: Typical Concentrations of Anatabine in Tobacco Filler

Tobacco TypeAnatabine Concentration (µg/g)Reference
Flue-cured2110[5]
Burley>1200[5]
Oriental<1000[5]
US Cigarette Blends927 - 1390[5]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the sample preparation and analysis process.

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis smoking Cigarette Smoking collection Collect Condensate on Cambridge Filter smoking->collection extraction Solvent Extraction of Filter Pad collection->extraction spike Spike with Anatabine-d4 extraction->spike lle Liquid-Liquid Extraction spike->lle Option 1 spe Solid-Phase Extraction spike->spe Option 2 evaporation Evaporation lle->evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for tobacco smoke condensate sample preparation.

logical_relationship anatabine Anatabine (Analyte) lcms_response LC-MS/MS Response anatabine->lcms_response anatabine_d4 Anatabine-d4 (Internal Standard) anatabine_d4->lcms_response matrix Tobacco Smoke Matrix (Interferences) extraction Extraction Efficiency matrix->extraction ionization Ionization Efficiency (in MS source) matrix->ionization extraction->lcms_response ionization->lcms_response ratio Peak Area Ratio (Anatabine / Anatabine-d4) lcms_response->ratio quantification Accurate Quantification ratio->quantification

References

Application Notes and Protocols: (S)-N-Nitroso Anatabine-d4 as an Internal Standard for Biomarker Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Nitroso Anatabine (NAT) is a tobacco-specific nitrosamine (B1359907) (TSNA) and a known carcinogen found in tobacco products and smoke. Accurate quantification of NAT in biological matrices is crucial for assessing exposure to tobacco products and for biomarker studies in cancer research and drug development. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing. (S)-N-Nitroso Anatabine-d4 is a deuterated analog of NAT and serves as an ideal internal standard for this purpose due to its similar chemical and physical properties to the unlabeled analyte. This document provides detailed application notes and protocols for the use of this compound in biomarker studies.

Tobacco-specific N-nitrosamines (TSNAs) are a significant group of carcinogens present in tobacco and tobacco smoke. Key biomarkers for TSNA exposure include N'-nitrosonornicotine, N'-nitrosoanabasine, N'-nitrosoanatabine, and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL)[1]. The quantification of these biomarkers is essential for understanding the health risks associated with tobacco use. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for measuring TSNAs in various matrices[2][3][4]. This technique utilizes stable isotope-labeled internal standards to ensure accuracy and precision by compensating for any loss of analyte during sample preparation and analysis[2][5].

Experimental Protocols

Preparation of Standards

1.1. Stock Solutions:

  • Prepare a 1 mg/mL stock solution of (S)-N-Nitroso Anatabine and this compound in a suitable solvent such as methanol (B129727) or acetonitrile. Commercial certified reference materials are available and recommended[6].

  • Store stock solutions at -20°C in amber vials to prevent photodegradation.

1.2. Calibration Standards:

  • Prepare a series of working standard solutions by serially diluting the (S)-N-Nitroso Anatabine stock solution with a suitable solvent (e.g., 100 mM ammonium (B1175870) acetate (B1210297) solution or reagent water) to create calibration standards at concentrations ranging from approximately 0.01 ng/mL to 250 ng/mL. The specific range should be adapted based on the expected analyte concentrations in the samples[2][3][7].

  • Each calibration standard should be fortified with the internal standard, this compound, at a constant concentration (e.g., 20 ng/mL)[7].

1.3. Internal Standard Spiking Solution:

  • Prepare a working solution of this compound at a concentration appropriate for spiking into samples and calibration standards (e.g., 10 µg/mL)[7].

Sample Preparation

The following protocols are generalized for different matrices. Optimization may be required for specific applications.

2.1. Tobacco Samples (Cigarette, Cigar, Smokeless Tobacco):

  • Homogenize 1.0 g of the tobacco sample.

  • Spike the sample with a known amount of the this compound internal standard solution (e.g., 60 µL of a 10 µg/mL solution)[7].

  • Add 30 mL of 100 mM ammonium acetate solution[7].

  • Agitate the mixture on a shaker for 40 minutes[7].

  • Centrifuge the sample and collect the supernatant for LC-MS/MS analysis.

2.2. Mainstream Cigarette Smoke:

  • Collect mainstream smoke from a smoking machine on a 44-mm Cambridge filter pad[3].

  • Extract the filter pad with an aqueous buffer solution[3].

  • Spike the extract with the this compound internal standard.

  • The extract can often be analyzed directly without further cleanup[3].

  • Alternatively, for a more rigorous cleanup, the particulate matter can be extracted with methylene (B1212753) chloride, followed by a back-extraction into an aqueous solution and solid-phase extraction (SPE)[4][5].

2.3. Urine Samples:

  • Urine samples are often analyzed for total TSNAs after enzymatic hydrolysis to release conjugated forms.

  • Spike a known volume of urine with the this compound internal standard.

  • Perform automated solid-phase extraction (SPE) for sample cleanup and concentration[1].

  • Elute the analytes and internal standard from the SPE cartridge and evaporate to dryness.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

3.1. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used for separation[7].

  • Mobile Phase: A gradient elution with mobile phases such as water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.

  • Flow Rate: Typical flow rates are in the range of 200-500 µL/min.

  • Injection Volume: 10-20 µL[4][5].

3.2. Mass Spectrometry (MS) Conditions:

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Two ion-transition pairs are often monitored for each analyte to enhance accuracy and confirmation[2][7].

  • Mass Transitions: The specific mass transitions for (S)-N-Nitroso Anatabine and this compound will need to be optimized on the specific mass spectrometer being used.

Data Presentation

The following tables summarize typical quantitative parameters for the analysis of N-Nitroso Anatabine using an isotope dilution LC-MS/MS method.

Table 1: Typical LC-MS/MS Method Parameters

ParameterTypical ValueReference
Linear Range 0.2 - 250 ng/mL[2]
0.01 - 100 ng/mL[7]
0.5 - 200 ng/mL[3]
2.5 - 2500 ng/mL[4][5]
Limit of Detection (LOD) 0.027 - 0.049 ng/mL[2]
0.007 ng/mL (in pure standard)[7]
0.01 - 0.1 ng/mL[3]
0.05 - 1.23 ng/mL[4][5]
Limit of Quantification (LOQ) ~0.01 ng/mL (in pure standard)[7]
**Correlation Coefficient (R²) **> 0.99[7]

Table 2: Example Mass Transitions for TSNAs (Illustrative)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
N'-Nitrosonornicotine (NNN)178.1148.1
N'-Nitrosoanatabine (NAT)190.1160.1
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)208.1122.1
N'-Nitrosoanabasine (NAB)192.1162.1
NNN-d4182.1152.1
NAT-d4 194.1 164.1
NNK-d4212.1126.1
NAB-d4196.1166.1

Note: The exact m/z values may vary slightly depending on the instrument and conditions. These should be empirically determined.

Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Biological or Tobacco Sample spike Spike with this compound sample->spike extract Extraction spike->extract cleanup Sample Cleanup (e.g., SPE) extract->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Acquisition (MRM) lcms->data quantify Quantification using Calibration Curve data->quantify result Biomarker Concentration quantify->result metabolic_context tobacco Tobacco Products anatabine Anatabine (Tobacco Alkaloid) tobacco->anatabine nitrosation Nitrosation anatabine->nitrosation nat (S)-N-Nitroso Anatabine (Biomarker of Exposure) nitrosation->nat excretion Metabolism & Excretion nat->excretion urine Urine Sample excretion->urine

References

Application Notes & Protocols: Quantification of (S)-N'-Nitroso Anatabine-d4 in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-N'-Nitroso Anatabine is a tobacco-specific nitrosamine (B1359907) (TSNA) found in tobacco products and is a potential biomarker for tobacco exposure. Accurate and sensitive quantification of its deuterated analog, (S)-N'-Nitroso Anatabine-d4, in biological matrices like urine is crucial for pharmacokinetic studies, toxicological assessments, and biomonitoring research. This document provides a detailed protocol for the analysis of (S)-N'-Nitroso Anatabine-d4 in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is essential for correcting matrix effects and variations in sample processing, ensuring high accuracy and precision.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the analytical method for the quantification of tobacco-specific nitrosamines, including N'-Nitrosoanatabine (NAT), in urine. These values are based on published literature and serve as a general guideline.[1][2]

Table 1: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD) (pg/mL)Limit of Quantification (LOQ) (pg/mL)
N'-Nitrosoanatabine (NAT)0.4 - 0.70.2 - 2.0 (ng/mL for anatabine)

Note: The LOQ for anatabine, a related minor tobacco alkaloid, is provided for context.[3]

Table 2: Precision and Accuracy

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
N'-Nitrosoanatabine (NAT)0.82 - 3.672.04 - 7.7392 - 115

Data is representative of methods for analyzing various tobacco-specific nitrosamines.[2][4]

Experimental Protocol

This protocol details the procedure for the extraction and quantification of (S)-N'-Nitroso Anatabine-d4 in human urine.

1. Materials and Reagents

  • (S)-N'-Nitroso Anatabine-d4 analytical standard

  • Deuterated internal standard (e.g., Anabasine-d4, Anatabine-d4)[5]

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Acetic acid

  • β-glucuronidase (from Helix pomatia or Escherichia coli)[1][6]

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Pooled human urine from non-smokers (for calibration standards and quality controls)[1][6]

2. Sample Preparation

The analytes are often present in urine as both free and glucuronidated conjugates. To measure the total concentration, an enzymatic hydrolysis step is included.[1]

  • Enzymatic Hydrolysis:

    • To 1 mL of urine sample, add 100 µL of an internal standard solution (e.g., a mixture of anabasine-d4 and anatabine-d4 at 100 ng/mL each).[5]

    • Add β-glucuronidase enzyme solution.

    • Incubate the mixture to allow for the cleavage of glucuronide conjugates.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.[5]

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase A: 2 mmol/L ammonium acetate and 10 mmol/L acetic acid in water.[7]

    • Mobile Phase B: 2 mmol/L ammonium acetate and 10 mmol/L acetic acid in 99.5% methanol.[7]

    • Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.[7]

    • Gradient: A gradient elution is employed to achieve optimal separation.

    • Injection Volume: 20-30 µL.[5][7]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

    • Acquisition Mode: Scheduled Multiple Reaction Monitoring (sMRM).[4]

    • MRM Transitions: Specific precursor-to-product ion transitions for (S)-N'-Nitroso Anatabine-d4 and the internal standard need to be determined and optimized.

4. Calibration and Quantification

  • Prepare calibration standards by spiking pooled non-smoker urine with known concentrations of (S)-N'-Nitroso Anatabine-d4.[1]

  • Process the calibration standards and quality control (QC) samples alongside the unknown samples using the same procedure.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of (S)-N'-Nitroso Anatabine-d4 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample 1. Urine Sample Collection add_is 2. Add Internal Standard ((S)-N-Nitroso Anatabine-d4) urine_sample->add_is hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase) add_is->hydrolysis spe 4. Solid-Phase Extraction (SPE) hydrolysis->spe elution 5. Elution spe->elution evaporation 6. Evaporation to Dryness elution->evaporation reconstitution 7. Reconstitution evaporation->reconstitution lcms_analysis 8. LC-MS/MS Analysis reconstitution->lcms_analysis quantification 9. Quantification (Calibration Curve) lcms_analysis->quantification results 10. Final Concentration Report quantification->results

Caption: Workflow for the analysis of this compound in urine.

References

Application Note: Quantification of N-Nitroso Anatabine in E-Cigarette Liquids by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and validated method for the quantitative analysis of N-Nitroso Anatabine (NAT), a tobacco-specific nitrosamine (B1359907) (TSNA), in e-cigarette liquids. The protocol employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and accurate measurement. This methodology is critical for researchers, manufacturers, and regulatory bodies to assess the levels of this potentially harmful constituent in electronic nicotine (B1678760) delivery systems (ENDS). The described workflow, from sample preparation to data acquisition, ensures reliable and reproducible results for monitoring the quality and safety of e-liquid formulations.

Introduction

Tobacco-specific nitrosamines (TSNAs) are a group of carcinogenic compounds found in tobacco products. N-Nitroso Anatabine (NAT) is one such TSNA that can be present in e-cigarette liquids, either as a contaminant from the nicotine source or formed during the product's shelf life. Monitoring the concentration of NAT in e-liquids is essential for product safety assessment and regulatory compliance. This document provides a detailed protocol for the extraction and quantification of NAT in e-liquid matrices using LC-MS/MS, a technique that offers high sensitivity and specificity.

Experimental Protocols

Reagents and Materials
Standard Preparation

A primary stock solution of NAT is prepared by dissolving the pure standard in methanol to a concentration of 5 µg/mL.[1] From this stock, a series of working standard solutions are prepared by serial dilution with acetonitrile to create a calibration curve.[1] A typical calibration range is 0.5, 1, 2, 5, 10, 50, and 100 ng/mL.[1]

Sample Preparation
  • Accurately weigh 0.2 g of the e-liquid sample into a volumetric flask.

  • Add 10 mL of 100 mM ammonium acetate in water as the dilution solvent.[2]

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • For samples with high viscosity or complex matrices, a 50-fold dilution with ammonium acetate is recommended to achieve stable recoveries.[1]

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reverse-phase (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Acetic acid in Methanol[3]
Gradient A suitable gradient to separate NAT from other matrix components.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL[1]
Column Temperature 40 °C

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined based on NAT standard
Product Ions (m/z) To be determined based on NAT standard
Collision Energy To be optimized for NAT
Source Temperature 300 °C

Quantitative Data Summary

The analytical method should be validated to ensure its accuracy, precision, and sensitivity. The following table summarizes typical performance characteristics for the analysis of NAT in e-liquids.

Table 3: Method Validation Parameters for N-Nitroso Anatabine

ParameterTypical ValueReference
Limit of Detection (LOD) 3.71 ng/mL[1][3]
Limit of Quantitation (LOQ) 0.2 ng/g[2]
Recovery in Ammonium Acetate 81.5 ± 3.63%[1]
Linearity (R²) > 0.99-
Precision (%RSD) < 15%[4]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the analytical workflow for the quantification of N-Nitroso Anatabine in e-cigarette liquids.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting e_liquid E-Liquid Sample weigh Weigh 0.2g of E-Liquid e_liquid->weigh dilute Dilute with 100mM Ammonium Acetate weigh->dilute filter Filter through 0.22µm Syringe Filter dilute->filter vial Transfer to Autosampler Vial filter->vial inject Inject Sample/Standard vial->inject nat_std NAT Standard stock Prepare 5 µg/mL Stock Solution nat_std->stock working_std Create Working Standards (0.5-100 ng/mL) stock->working_std cal_vial Transfer to Autosampler Vials working_std->cal_vial cal_vial->inject lc_ms LC-MS/MS System separate Chromatographic Separation (C18) inject->separate detect Mass Spectrometric Detection (MRM) separate->detect peak_integration Peak Integration detect->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify NAT Concentration calibration_curve->quantification report Generate Report quantification->report

Caption: Workflow for N-Nitroso Anatabine analysis in e-liquids.

Discussion

The choice of ammonium acetate as the dilution solvent is based on studies showing stable and reliable recovery rates for TSNAs, including NAT.[1] It is crucial to perform method validation to establish the limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision for the specific laboratory setup. The presence of other components in the e-liquid matrix, such as flavorings, can potentially interfere with the analysis. Therefore, the use of a robust chromatographic method and the specificity of tandem mass spectrometry are essential for accurate quantification.

Conclusion

The protocol described in this application note provides a reliable and sensitive method for the determination of N-Nitroso Anatabine in e-cigarette liquids. The use of LC-MS/MS ensures high selectivity and accuracy, which are critical for regulatory compliance and product safety assessment. Adherence to this protocol will enable researchers and quality control laboratories to obtain consistent and reproducible results for the monitoring of this important analyte in e-liquid products.

References

Application Note: High-Recovery Solid-Phase Extraction of Nitrosamines from Pharmaceutical Matrices Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to control and monitor these impurities in active pharmaceutical ingredients (APIs) and finished drug products.[3][4] Nitrosamines can form during the synthesis of the drug substance, during the manufacturing of the drug product, or upon storage.[2][4]

Accurate and robust analytical methods are essential for the detection and quantification of nitrosamines at trace levels.[5][6] Solid-phase extraction (SPE) has emerged as a crucial sample preparation technique, offering superior cleanup, concentration, and recovery of target analytes from complex matrices compared to traditional liquid-liquid extraction (LLE).[7] The use of deuterated internal standards in an isotope dilution approach is the gold standard for compensating for matrix effects and variability during sample preparation and analysis, thereby ensuring the highest accuracy and precision in quantification.[4][8]

This application note provides a detailed protocol for the solid-phase extraction of common nitrosamine impurities from pharmaceutical samples using deuterated internal standards, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution with Deuterated Standards

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process.[4] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are ideal for this purpose as they have nearly identical chemical and physical properties to their non-deuterated counterparts but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[4] By measuring the ratio of the response of the native analyte to the deuterated internal standard, accurate quantification can be achieved, as any sample loss during extraction or variations in instrument response will affect both the analyte and the standard equally.[4]

Materials and Reagents

  • Nitrosamine Standards: N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), N-nitroso-di-n-butylamine (NDBA), N-nitrosodiisopropylamine (NDIPA), N-nitrosoethylisopropylamine (NEIPA), N-nitroso-N-methyl-4-aminobutyric acid (NMBA), and N-nitrosodipropylamine (NDPA).

  • Deuterated Internal Standards: NDMA-d6, NDEA-d10, NDBA-d18, NDIPA-d14, NEIPA-d7, NMBA-d3, and NDPA-d14.

  • Solvents: Methanol (B129727) (LC-MS grade), Dichloromethane (DCM, HPLC grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • SPE Cartridges: Strong cation-exchange polymeric sorbent cartridges (e.g., Oasis MCX) or hydrophilic-lipophilic balanced (HLB) cartridges. The choice of sorbent may depend on the specific properties of the drug matrix and target nitrosamines.[9]

  • Sample Dissolution Solvent: 1% Formic acid in water or other suitable solvent compatible with the drug product and SPE methodology.

Experimental Protocols

Standard Solution Preparation
  • Internal Standard Stock Solution: Prepare a stock solution containing a mixture of the deuterated nitrosamine standards at a concentration of 1 µg/mL in methanol.

  • Nitrosamine Stock Solution: Prepare a stock solution containing a mixture of the native nitrosamine standards at a concentration of 1 µg/mL in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the nitrosamine stock solution with the sample dissolution solvent to achieve concentrations ranging from 0.5 to 100 ng/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 10 ng/mL.

Sample Preparation and Solid-Phase Extraction
  • Sample Weighing and Dissolution: Accurately weigh approximately 100 mg of the ground drug product or API into a centrifuge tube. Add 5 mL of the sample dissolution solvent.

  • Internal Standard Spiking: Spike the sample with the deuterated internal standard mix to a final concentration of 10 ng/mL.

  • Extraction: Vortex the sample for 1 minute and sonicate for 10 minutes to ensure complete dissolution of the API and extraction of the nitrosamines.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet any undissolved excipients.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of the sample dissolution solvent.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of the sample dissolution solvent to remove any interfering matrix components.

  • Elution: Elute the nitrosamines from the cartridge with 3 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve spike Spike with Deuterated Standards dissolve->spike extract Vortex & Sonicate spike->extract centrifuge Centrifuge extract->centrifuge condition Condition SPE Cartridge load Load Sample centrifuge->load condition->load wash Wash Cartridge load->wash elute Elute Nitrosamines wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Figure 1: Experimental workflow for the solid-phase extraction and analysis of nitrosamines.

LC-MS/MS Analysis

The analysis is typically performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is often employed.

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with APCI often providing better sensitivity for certain nitrosamines.[10]

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.[7]

Data Presentation

The following tables summarize typical quantitative data obtained using this methodology.

Table 1: Common Nitrosamines and their Deuterated Internal Standards [4]

Target NitrosamineAbbreviationDeuterated Internal Standard
N-NitrosodimethylamineNDMANDMA-d6
N-NitrosodiethylamineNDEANDEA-d10
N-NitrosodiisopropylamineNDIPANDIPA-d14
N-Nitroso-di-n-butylamineNDBANDBA-d18
N-Nitroso-N-methyl-4-aminobutyric acidNMBANMBA-d3
N-NitrosoethylisopropylamineNEIPANEIPA-d7
N-NitrosodipropylamineNDPANDPA-d14

Table 2: Example Method Performance Data

NitrosamineLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)RSD (%)
NDMA0.050.1595.24.8
NDEA0.050.1598.13.5
NDIPA0.100.3092.55.2
NDBA0.100.3096.74.1
NMBA0.150.5089.36.3
NEIPA0.100.3094.84.5
NDPA0.100.3097.23.9

Note: The performance data presented are examples and will vary depending on the specific matrix, instrumentation, and laboratory conditions. Method validation is required for each specific drug product.[3]

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs drug_product Drug Product / API spe Solid-Phase Extraction drug_product->spe deuterated_standards Deuterated Standards deuterated_standards->spe lcms LC-MS/MS Analysis spe->lcms quant_data Quantitative Data lcms->quant_data compliance Regulatory Compliance quant_data->compliance

Figure 2: Logical relationship of the analytical process for nitrosamine determination.

Conclusion

The solid-phase extraction method using deuterated internal standards, followed by LC-MS/MS analysis, provides a robust, sensitive, and accurate approach for the quantification of nitrosamine impurities in pharmaceutical products.[4][5] This methodology is essential for ensuring product quality and safety, and for meeting the stringent requirements of regulatory agencies.[3] The detailed protocol and performance data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of nitrosamines. The adaptability of SPE allows for the modification of the protocol to accommodate various drug matrices, ensuring its broad applicability in pharmaceutical quality control.[11]

References

Application of (S)-N-Nitroso Anatabine-d4 in Environmental Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

(S)-N-Nitroso Anatabine-d4 is a deuterated analog of N-Nitroso Anatabine (NAT), a tobacco-specific nitrosamine (B1359907) (TSNA). Due to its isotopic labeling, it serves as an ideal internal standard for the accurate quantification of NAT in various environmental matrices, particularly water samples. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals involved in environmental monitoring.

The use of a stable isotope-labeled internal standard like this compound is crucial for correcting potential variations during sample preparation, extraction, and instrumental analysis, thereby ensuring high accuracy and precision in the results. The primary analytical technique for this application is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers excellent sensitivity and selectivity for detecting trace levels of contaminants.

Application Notes

The principal application of this compound in environmental monitoring is as an internal standard in the isotope dilution method for the quantitative analysis of N-Nitroso Anatabine (NAT). NAT, along with other TSNAs, can be found in environmental waters due to contamination from tobacco products and wastewater. Given that some TSNAs are potent carcinogens, monitoring their presence in the environment is of significant public health concern.

Key Advantages of Using this compound:

  • High Accuracy and Precision: Isotope dilution analysis compensates for matrix effects and variations in sample processing, leading to more reliable quantitative data.

  • Improved Method Robustness: The internal standard helps to ensure consistent performance of the analytical method across different sample matrices and batches.

  • Trace-Level Quantification: Enables the accurate measurement of very low concentrations of NAT in complex environmental samples.

Quantitative Data Summary

The following table summarizes typical detection limits and concentration ranges for N-Nitroso Anatabine in environmental water samples, as determined by methods utilizing isotopically labeled internal standards.

ParameterDrinking WaterWastewater EffluentRiver Water
Method Detection Limit (MDL) 0.1 - 1.0 ng/L0.5 - 5.0 ng/L0.2 - 2.0 ng/L
Reported Concentration Range Not Detected - 5 ng/L1 - 50 ng/LNot Detected - 10 ng/L

Note: These values are representative and may vary depending on the specific analytical method, instrumentation, and sample matrix.

Experimental Protocols

A detailed protocol for the analysis of N-Nitroso Anatabine in water samples using this compound as an internal standard is provided below.

Materials and Reagents
  • This compound (Internal Standard)

  • N-Nitroso Anatabine (Analytical Standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (or Ammonium (B1175870) Acetate (B1210297), depending on the method)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18 or equivalent)

  • Standard laboratory glassware and equipment

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Nitroso Anatabine and this compound by dissolving a precisely weighed amount in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of N-Nitroso Anatabine by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water). The concentration range should bracket the expected concentrations in the samples.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 ng/mL) in the same solvent as the working standards.

Sample Preparation (Solid Phase Extraction - SPE)
  • Sample Collection: Collect water samples in clean, amber glass bottles to prevent photodegradation.

  • Spiking: To a known volume of the water sample (e.g., 500 mL), add a precise volume of the this compound internal standard spiking solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a small volume of water to remove interfering substances.

  • Elution: Elute the retained analytes from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of the initial mobile phase.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like formic acid or ammonium acetate to improve ionization.

  • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this analysis.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • N-Nitroso Anatabine: Monitor at least two specific precursor-to-product ion transitions.

    • This compound: Monitor the corresponding transitions for the deuterated internal standard.

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of N-Nitroso Anatabine to the peak area of this compound against the concentration of the N-Nitroso Anatabine calibration standards.

  • Quantification: Determine the concentration of N-Nitroso Anatabine in the environmental samples by calculating the peak area ratio from the sample chromatogram and interpolating the concentration from the calibration curve.

Visualizations

The following diagrams illustrate the logical workflow of the analytical protocol.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection 1. Water Sample Collection spike_is 2. Spike with this compound sample_collection->spike_is spe_extraction 3. Solid Phase Extraction (SPE) spike_is->spe_extraction elution 4. Elution of Analytes spe_extraction->elution concentration 5. Concentration & Reconstitution elution->concentration lc_separation 6. LC Separation concentration->lc_separation ms_detection 7. MS/MS Detection (MRM) lc_separation->ms_detection peak_integration 8. Peak Integration ms_detection->peak_integration calibration_curve 9. Calibration Curve Construction peak_integration->calibration_curve quantification 10. Quantification of NAT calibration_curve->quantification logical_relationship cluster_analyte Target Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Output NAT N-Nitroso Anatabine (in sample) Sample_Prep Sample Preparation (Extraction, Cleanup) NAT->Sample_Prep d4_NAT This compound (spiked) d4_NAT->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Area_Ratio Peak Area Ratio (NAT / d4-NAT) LC_MS->Area_Ratio Concentration Final Concentration Area_Ratio->Concentration

Troubleshooting & Optimization

Improving peak resolution for (S)-N-Nitroso Anatabine-d4 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of (S)-N-Nitroso Anatabine-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic methods and achieve reliable, high-resolution results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the peak resolution of this compound in HPLC?

A1: The resolution of chromatographic peaks is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k).[1] For this compound, a chiral N-nitroso compound, the following are particularly important:

  • Mobile Phase Composition: The type of organic modifier (e.g., acetonitrile (B52724) vs. methanol), pH, and buffer strength can significantly alter selectivity and retention.[2]

  • Stationary Phase Chemistry: The choice of HPLC column, especially the bonded phase (e.g., C18, Phenyl), plays a crucial role in the separation mechanism. For chiral separations like this, a chiral stationary phase (CSP) is often necessary.[3]

  • Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence both retention time and peak shape.[4]

  • Flow Rate: The flow rate of the mobile phase impacts the time available for the analyte to interact with the stationary phase and thus affects efficiency and resolution.[4]

Q2: Why am I observing peak splitting or shoulders for my this compound peak?

A2: Peak splitting for N-nitroso compounds can be a complex issue. Potential causes include:

  • E/Z Isomerism: N-nitrosamines can exist as conformational isomers (E/Z isomers) due to restricted rotation around the N-N bond.[5] The interconversion between these isomers can be sensitive to mobile phase pH and temperature, potentially leading to peak splitting or broadening.[5][6]

  • Column Void or Contamination: A void at the head of the column or contamination on the inlet frit can distort the sample flow path, causing peaks to split.[7]

  • Sample Solvent Incompatibility: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, especially for early-eluting peaks. It is always best to dissolve and inject samples in the mobile phase whenever possible.[8]

Q3: What type of HPLC column is recommended for the analysis of this compound?

A3: Given that (S)-N-Nitroso Anatabine (B1667383) is a chiral molecule, a chiral stationary phase (CSP) is often required to separate its enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for chiral separations of various compounds.[3] For the separation of anatabine enantiomers, a CHIRALPAK AGP column has been shown to be effective.[9] If the goal is not chiral separation but to improve peak shape for the deuterated standard in a complex matrix, a high-purity, end-capped C18 column can be a good starting point to minimize secondary interactions with residual silanols.[6]

Q4: Can on-column degradation or transformation of N-nitroso compounds occur during HPLC analysis?

A4: Yes, there have been reports of on-column nitrosation of amines when using mobile phases containing ammonium (B1175870) hydroxide (B78521) and acetonitrile.[10][11] While this is more of a concern for the formation of nitrosamines from precursor amines, it highlights the potential for reactive processes to occur on the column. For this compound, degradation is also a possibility, especially at elevated temperatures. It is recommended to keep the column temperature below 30 °C if degradation is suspected.[10]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Resolution or Co-elution
Potential Cause Recommended Solution
Inappropriate Mobile Phase Strength In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase the retention factor (k) and potentially improve resolution.[1]
Suboptimal Mobile Phase Selectivity Change the organic modifier (e.g., switch from acetonitrile to methanol) or adjust the pH of the mobile phase.[2][12] This can alter the selectivity (α) of the separation.
Low Column Efficiency Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates (N).[2] Be mindful of the resulting increase in backpressure.
Inadequate Chiral Separation If separating from its enantiomer, employ a chiral stationary phase (CSP). Optimize the mobile phase for the specific CSP being used.[3]
Issue 2: Peak Tailing
Potential Cause Recommended Solution
Secondary Silanol (B1196071) Interactions N-nitroso compounds can interact with acidic residual silanol groups on the silica (B1680970) support of the stationary phase.[6] Lowering the mobile phase pH (e.g., to 2-4) or using a well-end-capped column can mitigate this.[6]
Column Overload Injecting too much sample can lead to peak tailing.[6] Reduce the sample concentration or injection volume to see if the peak shape improves.
Mobile Phase pH close to pKa If the mobile phase pH is too close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to tailing. Adjust and buffer the mobile phase pH to be at least 2 units away from the analyte's pKa.
Issue 3: Peak Fronting
Potential Cause Recommended Solution
Column Overload Similar to peak tailing, injecting too high a concentration of the analyte can lead to fronting.[4] Dilute the sample and re-inject.
Sample Solvent Stronger than Mobile Phase Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase composition.[13]
Issue 4: Split Peaks
Potential Cause Recommended Solution
Column Inlet Frit Blockage/Contamination A partially blocked frit can cause the sample to be distributed unevenly onto the column.[6] Reverse flush the column (if permitted by the manufacturer) or replace the frit. Using an in-line filter or guard column can help prevent this.
Column Void A void at the head of the column can lead to peak splitting.[7] This usually requires column replacement.
Presence of E/Z Isomers For N-nitrosamines, split peaks can be due to the presence of E/Z isomers.[5] Adjusting the column temperature or mobile phase pH may help to either merge the peaks or achieve baseline separation.[6]

Experimental Protocols

Suggested Initial HPLC Method for this compound

This protocol provides a starting point for method development. Optimization will likely be required based on your specific instrumentation and sample matrix.

  • Column: ACE 3 AQ, 3 µm, 150 x 3 mm (or similar C18 column with polar end-capping)[14]

  • Mobile Phase A: 0.1% Formic Acid in Water[14][15]

  • Mobile Phase B: 0.1% Formic Acid in Methanol[14][15]

  • Gradient: 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min[14]

  • Column Temperature: 35-40 °C[6]

  • Injection Volume: 2-10 µL[14]

  • Detection: Mass Spectrometry (MS) is preferred for deuterated standards.

Quantitative Data Summary: Impact of Method Parameters on Resolution

The following table summarizes the general effects of adjusting key HPLC parameters on resolution.

Parameter AdjustedEffect on Retention Factor (k)Effect on Selectivity (α)Effect on Efficiency (N)Overall Impact on Resolution
Decrease % Organic Solvent IncreaseMinor ChangeMinor ChangeIncrease [1]
Change Organic Solvent Type VariesSignificant Change Minor ChangeCan Significantly Increase or Decrease [12]
Adjust Mobile Phase pH VariesSignificant Change Can Improve Peak ShapeCan Significantly Increase [2]
Increase Column Length IncreaseNo ChangeIncrease Increase [2]
Decrease Particle Size Minor ChangeNo ChangeSignificant Increase Significant Increase [12]
Decrease Flow Rate IncreaseMinor ChangeIncrease (to an optimum)Increase [4]
Increase Temperature DecreaseMinor ChangeCan IncreaseVariable, can improve or decrease [4]

Visualizations

Troubleshooting_Workflow Start Poor Peak Resolution for this compound Check_Selectivity Is Selectivity (α) the issue? (Co-eluting peaks) Start->Check_Selectivity Check_Efficiency Is Efficiency (N) the issue? (Broad peaks) Check_Selectivity->Check_Efficiency No Adjust_MobilePhase Adjust Mobile Phase - Change organic solvent - Adjust pH Check_Selectivity->Adjust_MobilePhase Yes Check_Retention Is Retention (k) sufficient? (Peaks near void volume) Check_Efficiency->Check_Retention No Adjust_Efficiency Improve Column Efficiency - Decrease particle size - Increase column length - Optimize flow rate Check_Efficiency->Adjust_Efficiency Yes Change_Column Change Stationary Phase - Different bonded phase (e.g., Phenyl) - Use a Chiral Stationary Phase (CSP) Check_Retention->Change_Column No Adjust_Retention Increase Retention - Decrease % organic solvent Check_Retention->Adjust_Retention Yes End Resolution Improved Adjust_MobilePhase->End Change_Column->End Adjust_Efficiency->End Adjust_Retention->End

Caption: A workflow diagram for troubleshooting poor peak resolution in HPLC.

Resolution_Factors cluster_k Retention Factor (k) cluster_alpha Selectivity (α) cluster_N Efficiency (N) Resolution Peak Resolution (Rs) k_param Mobile Phase Strength (% Organic) k_param->Resolution alpha_param1 Mobile Phase Composition (Solvent type, pH) alpha_param1->Resolution alpha_param2 Stationary Phase (Column Chemistry) alpha_param2->Resolution alpha_param3 Temperature alpha_param3->Resolution N_param1 Column Length N_param1->Resolution N_param2 Particle Size N_param2->Resolution N_param3 Flow Rate N_param3->Resolution

Caption: Key factors influencing HPLC peak resolution.

References

Technical Support Center: LC-MS/MS Analysis of N-Nitroso Anatabine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of N-Nitroso Anatabine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of N-Nitroso Anatabine?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as N-Nitroso Anatabine, by co-eluting substances from the sample matrix.[1][2] These interfering components can either suppress or enhance the analyte's signal in the mass spectrometer's ion source, leading to inaccurate quantification. In complex matrices like tobacco, smokeless tobacco products, and biological fluids (urine, plasma, saliva), various endogenous compounds can cause these effects.

Q2: How can I determine if my N-Nitroso Anatabine analysis is experiencing matrix effects?

A2: The most common method to assess matrix effects is the post-extraction spike comparison. This involves comparing the signal response of N-Nitroso Anatabine in a neat (clean) solvent to its response when spiked into a blank matrix extract that has undergone the full sample preparation procedure. A significant difference in the signal intensity (typically >15-20%) indicates the presence of matrix effects.

Q3: What are the primary strategies to mitigate matrix effects for N-Nitroso Anatabine analysis?

A3: The three main approaches to overcome matrix effects are:

  • Effective Sample Preparation: Employing techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before LC-MS/MS analysis.

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate N-Nitroso Anatabine from co-eluting matrix components.

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): Using a SIL-IS of N-Nitroso Anatabine can compensate for matrix effects as it behaves nearly identically to the analyte during sample preparation, chromatography, and ionization.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low analyte response or poor sensitivity Ion suppression from co-eluting matrix components.1. Optimize Sample Preparation: Implement or refine an SPE or LLE cleanup step to remove interferences. Consider using a different SPE sorbent chemistry (e.g., mixed-mode cation exchange).2. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column chemistry to resolve the analyte from interfering peaks.3. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components causing suppression.
High and variable analyte response Ion enhancement from co-eluting matrix components.1. Enhance Sample Cleanup: Utilize a more rigorous sample preparation method to remove the enhancing compounds.2. Adjust Chromatography: Alter the chromatographic conditions to separate the analyte from the enhancing components.
Poor reproducibility of results Inconsistent matrix effects between samples.1. Implement an Internal Standard: Use a stable isotope-labeled internal standard for N-Nitroso Anatabine to normalize for variations in matrix effects.2. Standardize Sample Collection and Preparation: Ensure uniformity in all steps of the analytical workflow to minimize variability.
Inaccurate quantification Uncorrected matrix effects leading to biased results.1. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.2. Employ the Standard Addition Method: This involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself.

Quantitative Data on Matrix Effects

The following table summarizes reported matrix effect data for N-Nitroso Anatabine in a specific biological matrix. It is important for researchers to validate these findings within their own laboratory and for their specific matrix of interest.

AnalyteMatrixSample PreparationMatrix Effect (%)1Reference
N-Nitroso Anatabine (NAT)UrineSPE with molecularly imprinted polymer and mixed-mode cation exchange77.4 - 101.3

1Calculated as (Peak area in matrix / Peak area in neat solvent) x 100. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement. The range represents data from different individual urine samples.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike

This protocol describes a general procedure to determine the presence and extent of matrix effects.

1. Preparation of Solutions:

  • Neat Solution (A): Prepare a standard solution of N-Nitroso Anatabine in a clean solvent (e.g., methanol (B129727)/water) at a known concentration (e.g., 10 ng/mL).
  • Blank Matrix Extract: Process a blank sample of the matrix (e.g., tobacco, urine) that does not contain N-Nitroso Anatabine through the entire sample preparation procedure.
  • Post-Extraction Spike Solution (B): Spike the blank matrix extract with the N-Nitroso Anatabine standard to the same final concentration as the Neat Solution.

2. LC-MS/MS Analysis:

  • Analyze both the Neat Solution (A) and the Post-Extraction Spike Solution (B) using the developed LC-MS/MS method.

3. Calculation of Matrix Effect:

  • Matrix Effect (%) = (Peak Area of B / Peak Area of A) * 100

Protocol 2: Sample Preparation of Tobacco for N-Nitroso Anatabine Analysis

This protocol outlines a simple extraction procedure for tobacco samples.

1. Sample Homogenization:

  • Homogenize the tobacco sample to ensure uniformity.

2. Extraction:

  • Weigh approximately 0.75 g of the homogenized tobacco into an extraction vessel.
  • Spike with an appropriate amount of a stable isotope-labeled internal standard for N-Nitroso Anatabine (e.g., N-Nitrosoanatabine-d4).
  • Add 30 mL of 100 mM aqueous ammonium (B1175870) acetate (B1210297) solution.
  • Shake the mixture on a wrist-action shaker for 30 minutes.[4]

3. Sample Clarification:

  • Filter the extract through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

Protocol 3: Solid Phase Extraction (SPE) for N-Nitroso Anatabine from Urine

This protocol is a more extensive cleanup procedure suitable for complex biological fluids like urine.

1. Enzymatic Hydrolysis (for total N-Nitroso Anatabine):

  • To account for conjugated forms, the urine sample may first be treated with β-glucuronidase.

2. SPE Column Conditioning:

  • Condition a mixed-mode cation exchange SPE cartridge sequentially with methanol and water.

3. Sample Loading:

  • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate.

4. Washing:

  • Wash the cartridge with a weak organic solvent to remove polar interferences.

5. Elution:

  • Elute N-Nitroso Anatabine from the cartridge using an appropriate solvent mixture (e.g., methanol/acetonitrile).

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Note: The specific volumes, solvent compositions, and SPE cartridge types should be optimized during method development.

Visualizations

MatrixEffectWorkflow Troubleshooting Workflow for Matrix Effects in N-Nitroso Anatabine Analysis cluster_start Start cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_end Resolution start Begin LC-MS/MS Analysis of N-Nitroso Anatabine problem Inaccurate Quantification, Poor Reproducibility, or Low Sensitivity Observed? start->problem assess Perform Post-Extraction Spike Experiment problem->assess Yes pass Method Performs Acceptably problem->pass No result Matrix Effect > 15-20%? assess->result mitigate Implement Mitigation Strategy result->mitigate Yes result->pass No strategy1 Optimize Sample Preparation (e.g., SPE, LLE) mitigate->strategy1 strategy2 Improve Chromatographic Separation mitigate->strategy2 strategy3 Use Stable Isotope-Labeled Internal Standard mitigate->strategy3 end Re-evaluate Method Performance strategy1->end strategy2->end strategy3->end end->problem end->pass If successful

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

References

Technical Support Center: Optimizing Mass Spectrometry for Deuterated Nitrosamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of deuterated nitrosamines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of deuterated nitrosamines, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor Sensitivity or Low Signal Intensity Suboptimal ionization source parameters.For low-mass nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) may provide better sensitivity than Electrospray Ionization (ESI).[1][2] For more complex nitrosamine (B1359907) drug substance related impurities (NDSRIs), ESI is often more suitable.[1] Optimize source parameters such as gas flows, temperatures, and voltages.
Inefficient fragmentation.Optimize collision energy (CE) for each specific deuterated nitrosamine and its corresponding non-deuterated analyte.[3][4] Use automated optimization software if available to determine the ideal CE for each transition.[3]
Matrix effects causing ion suppression.Improve sample preparation to remove interfering matrix components.[4][5] This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6] Diluting the sample may also mitigate matrix effects.
Inappropriate mobile phase composition.Ensure the mobile phase is compatible with the ionization technique. For LC-MS, a mismatch between the sample diluent and the mobile phase can lead to poor peak shapes and reduced sensitivity.[4]
High Background Noise Contamination from the analytical system or laboratory environment.Analyze solvent blanks to check for system contamination.[7] Nitrosamines can be present in rubber products, so be mindful of septa in autosampler vials.[7] Ensure high purity solvents and reagents are used.
Co-elution with isobaric interferences.Optimize chromatographic separation to resolve the analytes from interfering compounds.[1] High-resolution mass spectrometry (HRAMS) can help differentiate between the target analyte and isobaric interferences.[8]
Suboptimal mass spectrometer settings.For LC-MS, optimizing parameters like curtain gas pressure can significantly reduce background noise.[4]
Variable or Inconsistent Results Instability of deuterated internal standards.Ensure that the deuterium (B1214612) atoms are attached to carbon atoms, as deuterium attached to heteroatoms can be susceptible to hydrogen-deuterium exchange under certain conditions.[9]
Inconsistent sample preparation.Use a consistent and validated sample preparation protocol.[10][11] The use of an appropriate deuterated internal standard is crucial to compensate for variability in sample preparation.[6][11]
Instrument drift.Regular calibration and system suitability checks are essential to monitor and correct for instrument drift.[11]
Peak Tailing or Poor Peak Shape Mismatch between sample solvent and mobile phase.Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent. Using strong organic solvents for injection with a highly aqueous mobile phase can cause peak distortion.[4]
Column overload.Reduce the injection volume or sample concentration. This is particularly important when dealing with high-concentration active pharmaceutical ingredients (APIs).[4]
Secondary interactions with the stationary phase.Adjust the mobile phase pH or use a different column chemistry to minimize secondary interactions.

Frequently Asked Questions (FAQs)

1. Why are deuterated internal standards preferred for nitrosamine analysis?

Deuterated internal standards are the gold standard for accurate and reliable quantification of nitrosamines.[6] They are chemically and physically very similar to their non-deuterated counterparts, meaning they behave almost identically during sample preparation, chromatography, and ionization.[9][12] This co-elution allows them to effectively compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to more precise and accurate results.[11]

2. Which ionization technique is better for deuterated nitrosamines, ESI or APCI?

The choice of ionization technique depends on the specific nitrosamine. For smaller, more volatile nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) often provides better sensitivity.[1][2] For larger, less volatile, or thermally labile nitrosamines, such as many nitrosamine drug substance related impurities (NDSRIs), Electrospray Ionization (ESI) is generally more suitable.[1] It is recommended to evaluate both techniques during method development to determine the optimal choice for your specific analytes.

3. How do I optimize the collision energy for my deuterated nitrosamines?

Optimizing the collision energy (CE) is critical for achieving maximum sensitivity in tandem mass spectrometry (MS/MS).[4] This can be done by infusing a standard solution of the deuterated nitrosamine into the mass spectrometer and ramping the collision energy to find the value that produces the most intense product ion. Alternatively, automated software tools can perform this optimization by injecting the standard and analyzing it at various CE values.[3] It is important to optimize the CE for each specific precursor-to-product ion transition.

4. What are some common precursor and product ions for deuterated nitrosamines?

The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) is crucial for selectivity and sensitivity. Below is a table of example MRM transitions for some common deuterated nitrosamines. Note that these should be optimized for your specific instrument.[6]

Deuterated NitrosaminePrecursor Ion (m/z)Product Ion (m/z)
N-Nitrosodimethylamine-d6 (NDMA-d6)81.146.1
N-Nitrosodiethylamine-d10 (NDEA-d10)113.285.2
N-Nitrosodibutylamine-d18 (NDBA-d18)177.3121.3
N-Nitroso-N-methyl-4-aminobutyric acid-d3 (NMBA-d3)150.1132.1

5. Can I use a single deuterated internal standard for multiple nitrosamines?

While it is ideal to use a specific deuterated analog for each nitrosamine analyte, it is sometimes acceptable to use a single deuterated internal standard for the quantification of multiple nitrosamines, provided that the method is properly validated. The chosen internal standard should be structurally similar to the analytes and have a similar chromatographic retention time and ionization response. However, using analyte-specific internal standards generally provides the highest level of accuracy.

Experimental Protocols & Workflows

General Sample Preparation Workflow for LC-MS/MS

This protocol is a general guideline and may require optimization for specific sample matrices.[6]

  • Sample Weighing and Dissolution: Accurately weigh 100-500 mg of the sample into a centrifuge tube. Add a suitable dissolution solvent (e.g., 5 mL of methanol (B129727) or dichloromethane).[6]

  • Internal Standard Spiking: Spike the sample with a known concentration of the deuterated internal standard mixture.[6]

  • Extraction: Vortex or sonicate the sample for 10-15 minutes to ensure complete dissolution and extraction.[6][10]

  • Centrifugation: Centrifuge the sample to pellet any insoluble excipients.[6]

  • Filtration: Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial for analysis.[6]

G General Sample Preparation Workflow A 1. Weigh Sample B 2. Add Dissolution Solvent & Spike with Deuterated ISTD A->B C 3. Vortex / Sonicate B->C D 4. Centrifuge C->D E 5. Filter Supernatant D->E F 6. Transfer to HPLC Vial for LC-MS/MS Analysis E->F

Caption: A typical workflow for preparing samples for LC-MS/MS analysis of nitrosamines.

Logical Relationship for Troubleshooting Poor Sensitivity

The following diagram illustrates a logical approach to troubleshooting poor sensitivity in deuterated nitrosamine analysis.

G Troubleshooting Poor Sensitivity Start Poor Sensitivity Observed Check_Ionization Review Ionization Source (ESI vs. APCI & Parameters) Start->Check_Ionization Optimize_CE Optimize Collision Energy (CE) Check_Ionization->Optimize_CE Source Optimized Improve_Sample_Prep Improve Sample Preparation (e.g., SPE, LLE) Optimize_CE->Improve_Sample_Prep CE Optimized Check_Mobile_Phase Verify Mobile Phase Compatibility Improve_Sample_Prep->Check_Mobile_Phase Sample Prep Optimized Solution Sensitivity Improved Check_Mobile_Phase->Solution Mobile Phase Compatible

Caption: A decision tree for systematically addressing issues of poor sensitivity.

References

Technical Support Center: Analysis of (S)-N-Nitroso Anatabine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (S)-N-Nitroso Anatabine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) regarding the analytical challenges, primarily ion suppression, encountered during the quantification of this stable isotope-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our analyses?

This compound is the deuterated form of (S)-N-Nitroso Anatabine (B1667383) (NAT), a tobacco-specific nitrosamine (B1359907).[1][2] It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the detection of N-Nitroso Anatabine in various samples. The use of a SIL-IS is the most effective way to compensate for matrix effects, including ion suppression, as it behaves almost identically to the analyte of interest during sample preparation, chromatography, and ionization.

Q2: What is ion suppression and how does it affect the this compound signal?

Ion suppression is a phenomenon in LC-MS where the ionization efficiency of an analyte is reduced by the presence of co-eluting compounds from the sample matrix.[3][4] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of the analytical method. For this compound, ion suppression can lead to an underestimation of its concentration, which in turn can cause an overestimation of the native analyte concentration when it is used as an internal standard.

Q3: Shouldn't a deuterated internal standard like this compound automatically correct for ion suppression?

Ideally, yes. The principle behind using a SIL-IS is that it co-elutes with the analyte and experiences the same degree of ion suppression. Therefore, the ratio of the analyte signal to the internal standard signal should remain constant, allowing for accurate quantification. However, a phenomenon known as the "deuterium isotope effect" can cause a slight difference in the chromatographic retention time between the deuterated and non-deuterated compounds.[5][6][7][8] If this separation occurs in a region of significant matrix interference, the analyte and the internal standard will experience different degrees of ion suppression, leading to inaccurate results.

Q4: What are the common sources of ion suppression in our analyses?

Ion suppression can originate from various sources within the sample matrix and the analytical system itself:

  • Endogenous Matrix Components: Salts, phospholipids, and proteins from biological samples (e.g., plasma, urine) are common culprits.

  • Exogenous Contaminants: Substances introduced during sample preparation, such as plasticizers from labware or residual solvents.

  • Mobile Phase Additives: Non-volatile buffers or ion-pairing agents can interfere with the ionization process.

  • High Analyte Concentration: At very high concentrations, the analyte itself can cause self-suppression.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating ion suppression of the this compound signal.

Problem 1: Low or Inconsistent Signal for this compound

Possible Cause: Significant ion suppression from the sample matrix.

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Signal start Low or Inconsistent This compound Signal step1 Perform Post-Column Infusion Experiment start->step1 Initiate Troubleshooting step2 Identify Regions of Significant Ion Suppression step1->step2 Analyze Infusion Data step3 Optimize Chromatographic Separation step2->step3 Suppression Zone Identified step4 Enhance Sample Preparation Protocol step3->step4 If Co-elution Persists end Signal Improved step3->end Separation Achieved step5 Evaluate Alternative Ionization Technique step4->step5 If Suppression Remains step4->end Suppression Mitigated step5->end

Caption: Troubleshooting workflow for low this compound signal.

Recommended Actions:

  • Assess Ion Suppression: The first step is to confirm and locate the source of ion suppression. The post-column infusion experiment is the most direct way to visualize the regions in your chromatogram where matrix components are causing suppression.

  • Optimize Chromatography:

    • Modify Gradient: Adjust the mobile phase gradient to shift the elution of this compound away from the ion suppression zones.

    • Change Column Chemistry: Experiment with a different stationary phase (e.g., from C18 to a phenyl-hexyl or pentafluorophenyl column) to alter selectivity and improve separation from interfering matrix components.

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Develop or optimize an SPE method to selectively remove interfering compounds. Different sorbents can be tested to find the most effective one for your matrix.

    • Liquid-Liquid Extraction (LLE): Utilize LLE to partition the analyte away from matrix components. The choice of extraction solvent is critical for achieving good recovery and cleanliness.

  • Consider a Different Ionization Technique: Electrospray ionization (ESI) is more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). If your instrumentation allows, and it is suitable for your analyte, switching to APCI could significantly reduce ion suppression.

Problem 2: Analyte and Internal Standard Peaks are Separated

Possible Cause: Deuterium (B1214612) isotope effect leading to a slight difference in retention time.

Troubleshooting Workflow:

cluster_1 Troubleshooting Peak Separation start Analyte and IS Peaks Separated step1 Verify Co-elution with Standard Mix start->step1 step2 Adjust Chromatographic Conditions step1->step2 Separation Confirmed step3 Decrease Mobile Phase Organic Content step2->step3 Initial Adjustment step4 Lower Column Temperature step3->step4 Fine-tuning end Co-elution Achieved step3->end Sufficient Overlap step4->end

Caption: Workflow to address chromatographic separation of analyte and internal standard.

Recommended Actions:

  • Confirm the Separation: Inject a clean standard solution containing both the non-deuterated and deuterated anatabine to confirm that the separation is due to the isotope effect and not a matrix-related issue.

  • Adjust Chromatographic Conditions:

    • Isocratic Hold: Introduce a brief isocratic hold in the gradient at the elution time of the analyte to encourage peak broadening and overlap.

    • Reduce Organic Solvent Percentage: A slight decrease in the organic content of the mobile phase can sometimes reduce the separation between the deuterated and non-deuterated compounds.

    • Lower Temperature: Operating the column at a slightly lower temperature can sometimes minimize the isotope effect on retention.

Data Presentation

The effectiveness of different sample preparation techniques in reducing ion suppression can be quantitatively assessed by comparing the signal intensity of this compound in a post-extraction spiked matrix sample to that in a neat solution. The following table summarizes typical recovery and matrix effect values for nitrosamine analysis.

Sample Preparation TechniqueTypical Analyte Recovery (%)Typical Matrix Effect (%)Key Advantages & Disadvantages
Protein Precipitation (PPT) 85 - 10550 - 80Advantages: Simple, fast, and inexpensive. Disadvantages: Prone to significant ion suppression as it does not remove many matrix components.
Liquid-Liquid Extraction (LLE) 70 - 90< 30Advantages: Effective at removing salts and phospholipids. Disadvantages: Can be labor-intensive and may require large volumes of organic solvents.
Solid-Phase Extraction (SPE) 80 - 110< 15Advantages: Highly effective and versatile for removing a wide range of interferences. Disadvantages: Requires method development and can be more costly.

Note: These values are representative and can vary depending on the specific matrix, analyte, and protocol used.

Experimental Protocols

Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment is crucial for visualizing the regions of ion suppression in your chromatogram.

cluster_2 Post-Column Infusion Workflow lc LC System tee Tee Union lc->tee ms Mass Spectrometer tee->ms pump Syringe Pump (Analyte + IS) pump->tee data Data Acquisition (Monitor Analyte + IS Signal) ms->data

Caption: Experimental setup for a post-column infusion experiment.

Methodology:

  • Prepare a standard solution of this compound (and the non-deuterated analyte if desired) in a solvent compatible with your mobile phase at a concentration that provides a stable and moderate signal.

  • Set up the LC-MS system with your analytical column and mobile phase.

  • Connect the outlet of the LC column to a tee-piece.

  • Connect a syringe pump containing the standard solution to the second port of the tee-piece.

  • Connect the third port of the tee-piece to the mass spectrometer's ion source.

  • Begin infusing the standard solution at a low, constant flow rate (e.g., 5-10 µL/min).

  • Once a stable baseline signal is achieved for the infused standard(s), inject an extracted blank matrix sample onto the LC column.

  • Monitor the signal for the infused standard(s) throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.

LC-MS/MS Method for the Analysis of N-Nitroso Anatabine (NAT) and NAT-d4

The following is a representative LC-MS/MS method that can be adapted for the analysis of N-Nitroso Anatabine and its deuterated internal standard.

Sample Preparation (Urine Matrix):

  • To a 1 mL urine sample, add the internal standard solution (this compound).

  • Perform enzymatic hydrolysis to cleave glucuronide conjugates.

  • Apply the sample to a solid-phase extraction (SPE) cartridge (e.g., a mixed-mode cation exchange polymer) for cleanup and concentration.[1][2]

  • Wash the cartridge to remove interferences.

  • Elute the analytes with a suitable solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Parameters:

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B 0.1% Acetic Acid in Methanol
Gradient Optimized to separate anatabine from other matrix components
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (NAT) Precursor Ion > Product Ion (To be optimized for specific instrument)
MRM Transition (NAT-d4) Precursor Ion > Product Ion (To be optimized for specific instrument)

Note: The specific MRM transitions, collision energies, and other MS parameters should be optimized for the instrument in use.[9]

References

Technical Support Center: Contamination Issues in Trace Analysis of TSNAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate contamination issues during the trace analysis of Tobacco-Specific Nitrosamines (TSNAs).

Frequently Asked Questions (FAQs)

Q1: What are the most common TSNAs analyzed and why are they a concern?

A1: The most commonly analyzed TSNAs are N'-nitrosonornicotine (NNN), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), N'-nitrosoanatabine (NAT), and N'-nitrosoanabasine (NAB).[1] NNN and NNK are of particular concern as they are classified as carcinogenic to humans (Group 1) by the International Agency for Research on Cancer.[2] Due to these health concerns, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established them as harmful and potentially harmful constituents in tobacco products and smoke.[2]

Q2: I am observing TSNA peaks, particularly NNN and NNK, in my laboratory reagent blanks (LRBs). What are the potential sources of this contamination?

A2: Observing TSNAs in your LRBs indicates contamination from your analytical process.[2] Potential sources can be broadly categorized as:

  • Laboratory Environment: Airborne particles from tobacco products or smoke in the vicinity of the lab.

  • Reagents and Solvents: Impurities in solvents (even high-purity grades), acids, and other reagents. Water from purification systems can also be a source.

  • Labware and Consumables: Leaching from plasticware (e.g., pipette tips, vials), permeation through or contamination from gloves, and improperly cleaned glassware.[3]

  • Instrumental Carryover: Residual TSNAs from a previous high-concentration sample remaining in the injection port, needle, or column of the LC-MS/MS system.

Q3: How can I differentiate between contamination from my sample preparation process and instrument carryover?

A3: A systematic approach is necessary to pinpoint the source of contamination.

  • Inject a "pure" blank: Inject the mobile phase directly, bypassing the usual sample vial and injection sequence. If the peak disappears, the contamination is likely from your sample preparation workflow (reagents, labware).

  • Run a series of blanks: After a high-concentration sample, inject multiple blanks. If the TSNA peak area decreases with each subsequent blank injection, it is indicative of instrument carryover.[4] If the peak area remains consistent, it suggests a constant source of contamination, such as the mobile phase or a contaminated instrument component.

  • Check your needle wash: Ensure your needle wash solution is effective and the wash cycle is adequate. An inappropriate wash solvent may not efficiently remove all traces of TSNAs.

Q4: Are there specific types of laboratory gloves that are better for minimizing nitrosamine (B1359907) contamination?

A4: Yes, the choice of gloves is critical. Studies have shown that volatile nitrosamines can be present in and permeate through both rubber and polyvinyl chloride (PVC) gloves.[5] It is crucial to select gloves that are specified as "nitrosamine-free" and to handle them with care to avoid contaminating the exterior surface. Always change gloves frequently, especially after handling standards or samples.

Q5: What are the best practices for cleaning glassware to be used for TSNA trace analysis?

A5: Meticulous cleaning of glassware is essential. A recommended procedure involves:

  • Initial Wash: For new or heavily contaminated glassware, wash with a laboratory-grade detergent and hot water.

  • Acid Soak: Soak the glassware in a dilute acid bath (e.g., 1-10% nitric acid) for at least four hours, or overnight.[6]

  • Thorough Rinsing: Rinse profusely with high-purity water (e.g., deionized or Milli-Q water).

  • Final Rinse: Perform a final rinse with the solvent that will be used in the analysis (e.g., methanol (B129727) or acetonitrile).

  • Drying: Air-dry in a clean environment, such as a fume hood, to prevent recontamination from airborne particles. Avoid drying with paper towels which can introduce contaminants.[7]

Troubleshooting Guides

Issue 1: Persistent Low-Level TSNA Peaks in Blanks
Symptom Possible Cause(s) Troubleshooting Steps & Solutions
Consistent, low-level peaks of one or more TSNAs in all blank injections.Contaminated mobile phase, reagents, or solvents.1. Prepare fresh mobile phases using a new bottle of LC-MS grade solvent and high-purity water from a well-maintained system. 2. Test each component of the mobile phase individually to identify the source. 3. Use single-use ampules for reagents where possible to avoid contamination of stock bottles.[8]
Contaminated labware (glassware, plasticware).1. Re-clean all glassware using a validated cleaning protocol. 2. Test for leachable TSNAs from new batches of plastic consumables (e.g., pipette tips, autosampler vials) by soaking them in a clean solvent and analyzing the solvent.
Laboratory air contamination.1. Ensure sample preparation is performed in a clean area, away from any tobacco product handling or smoking areas. 2. Keep all solutions covered when not in use.
Issue 2: Intermittent or "Ghost" TSNA Peaks
Symptom Possible Cause(s) Troubleshooting Steps & Solutions
Random, non-reproducible TSNA peaks in blanks or samples.Carryover from a previous high-concentration sample.1. Inject a series of blanks after a high-concentration sample to confirm carryover. 2. Optimize the needle wash method by using a stronger solvent or increasing the wash volume and duration.[4] 3. If carryover persists, inspect and clean the injector rotor seal and sample loop.
Late elution from a previous injection.1. Extend the chromatographic run time to ensure all components from the previous injection have eluted. 2. Introduce a high-organic wash step at the end of the gradient to flush strongly retained compounds from the column.[4]
Contamination of the autosampler syringe or needle.1. Manually clean the syringe and needle. 2. If the problem persists, replace the syringe and needle.

Data on Potential Contamination Sources

The following table summarizes potential sources of TSNA contamination and reported concentration levels. It is important to note that these values can vary significantly based on the specific material, manufacturer, and laboratory environment. Laboratories should establish their own baseline contamination levels through rigorous blank analysis.

Contamination SourceAnalyte(s)Reported Concentration/LevelsNotes
Laboratory Gloves (Latex/Vinyl) Volatile Nitrosamines (NDMA, NPIP)37-329 ppb (NDMA), 115-1879 ppb (NPIP) in some latex gloves.[9]While not specific to TSNAs, this highlights the potential for nitrosamine contamination from gloves. Permeation of nitrosamines through gloves has also been demonstrated.[5]
USP Grade Nicotine TSNAs (NNN, NNK, NAT, NAB)0.5-2 ng/g (NNN), 30-50 ng/g (NNK), 4-20 ng/g (NAT), 3-8 ng/g (NAB).[10]Demonstrates that even highly purified starting materials can contain trace levels of TSNAs.
Smokeless Tobacco Products TSNAs (NNN, NNK, NAT, NAB)NNN: 1.205 µg/g, NNK: 1.015 µg/g, NAT: 0.809 µg/g, NAB: 0.545 µg/g in one study.[11]These high levels in samples emphasize the potential for significant carryover if the analytical system is not properly cleaned between injections.

Experimental Protocols

Protocol: Extraction of TSNAs from Smokeless Tobacco with Contamination Control

This protocol is based on established methods such as CORESTA Recommended Method No. 72 and emphasizes steps to minimize contamination.[1]

1. Materials and Reagents:

  • Reagents: Use LC-MS grade solvents (acetonitrile, methanol, water). Ammonium (B1175870) acetate (B1210297) should be of high purity.

  • Standards: Purchase certified TSNA and isotopically labeled internal standards from a reputable source.

  • Labware: Use Class A volumetric glassware. All glassware must be subjected to a rigorous cleaning procedure (see FAQ Q5). Use amber glassware to protect light-sensitive TSNAs.[3] Use single-use, tested-for-leachables plasticware where possible.

2. Sample Preparation (in a clean, dedicated area):

  • Weigh approximately 0.25-1.0 g of the homogenized tobacco sample into a pre-cleaned glass extraction vessel.

  • Spike the sample with a known amount of the isotopically labeled internal standard solution.

  • Add 20-30 mL of 100 mM ammonium acetate solution.

  • Seal the vessel and shake for 30-60 minutes at room temperature.

  • Centrifuge the sample to pellet the solid material.

  • Filter the supernatant through a 0.45 µm syringe filter that has been pre-qualified for low nitrosamine background.

3. LC-MS/MS Analysis:

  • Transfer the filtered extract to an autosampler vial. Use vials and caps (B75204) that have been tested for potential TSNA leaching.

  • Include a laboratory reagent blank (LRB) with each batch of samples. The LRB should be prepared using the same procedure and reagents as the samples, but without the tobacco matrix.[2]

  • Strategically place solvent blanks in the analytical sequence, especially after high-concentration samples, to monitor for carryover.

4. Quality Control:

  • The TSNA levels in the LRB should be below the limit of quantification (LOQ).[3] If TSNAs are detected, an investigation into the source of contamination must be initiated.

Visualizing Contamination Troubleshooting and Workflows

Diagram 1: General Workflow for TSNA Analysis with Contamination Control Points

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_qc Contamination Control Points Sample Sample Weighing Spike Internal Standard Spiking Sample->Spike Extract Extraction Spike->Extract Filter Filtration Extract->Filter Inject Injection Filter->Inject Separate Chromatographic Separation Inject->Separate QC4 Monitor for Carryover Inject->QC4 Detect MS/MS Detection Separate->Detect QC3 Analyze LRB Detect->QC3 QC1 Use Pre-Cleaned Labware QC1->Sample QC2 High-Purity Reagents QC2->Extract

Caption: Workflow for TSNA analysis highlighting key contamination control points.

Diagram 2: Logical Flow for Troubleshooting TSNA Contamination

Caption: Decision tree for systematic troubleshooting of TSNA contamination in blanks.

References

Calibration curve problems with (S)-N-Nitroso Anatabine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-N-Nitroso Anatabine-d4

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding calibration curve problems encountered during the analysis of (S)-N-Nitroso Anatabine using its deuterated internal standard.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments, presented in a question-and-answer format.

Question 1: Why is my calibration curve for (S)-N-Nitroso Anatabine showing poor linearity (r² < 0.99) when using this compound as an internal standard?

Answer:

Poor linearity in your calibration curve can stem from several factors, often related to the relationship between the analyte and the internal standard under specific analytical conditions. The most common causes include:

  • Differential Matrix Effects: The analyte and the deuterated internal standard may experience different degrees of ion suppression or enhancement from components in the sample matrix.[1][2] This can occur even if the analyte and internal standard co-elute.[1]

  • Inappropriate Internal Standard Concentration: The concentration of this compound may be too high or too low, leading to detector saturation or poor signal-to-noise, respectively.

  • Cross-Contamination: The (S)-N-Nitroso Anatabine standard may be contaminated with its deuterated analog, or the this compound standard may contain unlabeled analyte.

  • Chromatographic Separation: The analyte and the deuterated internal standard may not be co-eluting perfectly. Deuterated compounds can sometimes have slightly shorter retention times in reversed-phase chromatography.[1]

Troubleshooting Steps:

  • Evaluate Matrix Effects: Conduct a post-extraction addition experiment to determine if the matrix is affecting the analyte and internal standard differently.

  • Optimize Internal Standard Concentration: Prepare a fresh dilution series of the internal standard and analyze it with a mid-point calibration standard of the analyte to find an optimal concentration that provides a stable and robust signal.

  • Verify Standard Purity: Analyze a high concentration of the this compound standard to check for the presence of the unlabeled analyte. Conversely, analyze a high concentration of the (S)-N-Nitroso Anatabine standard to check for any d4-labeled contamination.

  • Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard from a mid-point calibration standard to ensure they are eluting at the same time. If a slight separation is observed, chromatographic adjustments may be necessary.[1]

Question 2: My quantitative results for (S)-N-Nitroso Anatabine are inconsistent and inaccurate, even with the use of this compound. What are the likely causes?

Answer:

Inconsistent and inaccurate results, despite using a stable isotope-labeled internal standard, often point to subtle issues in the analytical method that disrupt the proportional response between the analyte and the internal standard. Common culprits include:

  • Variability in Sample Preparation: Inconsistent extraction recovery between samples can lead to variability. While the internal standard is designed to correct for this, extreme variations can still impact accuracy.

  • Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard can sometimes be replaced by hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange. This is more likely to occur at certain molecular positions and under acidic or basic conditions.

  • Differential Stability: The analyte and internal standard may have different stabilities under the sample storage and processing conditions. (S)-N-Nitroso Anatabine should be stored at 2-8°C.

Troubleshooting Steps:

  • Review Sample Preparation Protocol: Ensure that all sample preparation steps are performed consistently across all samples, standards, and quality controls.

  • Investigate Isotopic Exchange: Evaluate the stability of the deuterated label by incubating the internal standard in the sample matrix and mobile phase at various pH values and temperatures and monitoring for any loss of the deuterium signal or increase in the unlabeled analyte signal.

  • Assess Analyte and Internal Standard Stability: Perform stability experiments, including freeze-thaw cycles and bench-top stability, to ensure both compounds are stable throughout the analytical process.

Question 3: The peak area of my internal standard, this compound, is highly variable across my analytical run. Why is this happening and how can I fix it?

Answer:

Significant variability in the internal standard's peak area can compromise the reliability of your results. This issue is often linked to:

  • Differential Matrix Effects: As mentioned previously, varying levels of ion suppression or enhancement in different samples can cause the internal standard signal to fluctuate.[1][2]

  • Inconsistent Sample Injection: Issues with the autosampler, such as air bubbles in the syringe or a partially clogged injection port, can lead to inconsistent injection volumes.

  • Ion Source Instability: Fluctuations in the electrospray ionization (ESI) source, such as an unstable spray or a contaminated source, can cause erratic signal intensity.

Troubleshooting Steps:

  • Assess Matrix Effects Across Different Lots: If possible, analyze samples from different matrix lots to see if the variability is matrix-dependent.

  • Perform Autosampler and LC System Maintenance: Check the autosampler for any issues and perform routine maintenance. Monitor the system pressure for any unusual fluctuations.

  • Clean the Mass Spectrometer Ion Source: A dirty ion source is a common cause of signal instability. Follow the manufacturer's instructions for cleaning the ion source.

Quantitative Data Summary

When validating an analytical method, certain parameters are crucial for ensuring its reliability. The tables below summarize typical acceptance criteria for a bioanalytical method validation using a deuterated internal standard.

Table 1: Acceptance Criteria for Calibration Curve

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.99
Accuracy of Back-Calculated Concentrations Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ)
Precision of Back-Calculated Concentrations ≤ 15% Coefficient of Variation (CV) (≤ 20% at LLOQ)

Table 2: Acceptance Criteria for Accuracy and Precision

Concentration LevelAccuracy (% Bias)Precision (% CV)
LLOQ Within ±20%≤ 20%
Low Quality Control (LQC) Within ±15%≤ 15%
Medium Quality Control (MQC) Within ±15%≤ 15%
High Quality Control (HQC) Within ±15%≤ 15%

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards

  • Prepare Stock Solutions:

    • Accurately weigh approximately 1 mg of (S)-N-Nitroso Anatabine and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile) to create a 1 mg/mL primary stock solution.

    • Similarly, prepare a 1 mg/mL primary stock solution of this compound.

  • Prepare Working Solutions:

    • From the primary stock solutions, prepare a series of working standard solutions of (S)-N-Nitroso Anatabine by serial dilution with the appropriate solvent.

    • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

  • Prepare Calibration Standards:

    • To a series of tubes, add a fixed volume of the working internal standard solution.

    • Add increasing volumes of the (S)-N-Nitroso Anatabine working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels.

    • Add the appropriate blank matrix (e.g., plasma, urine) to each tube to bring the final volume to the desired level.

    • Include a blank sample (matrix with internal standard only) and a double blank sample (matrix only).

  • Sample Processing:

    • Process the calibration standards using the same extraction procedure as the unknown samples (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Analysis:

    • Analyze the extracted calibration standards by LC-MS/MS.

    • Construct the calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the nominal concentration of the analyte.

    • Apply a linear regression model with appropriate weighting (e.g., 1/x or 1/x²).

Protocol 2: Assessment of Matrix Effects

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent at low and high concentrations.

    • Set 2 (Post-Extraction Spike): Extract blank matrix from at least six different sources. Spike the analyte and internal standard into the extracted matrix at low and high concentrations.

    • Set 3 (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix from the same six sources before extraction, also at low and high concentrations.

  • Analysis and Calculation:

    • Analyze all three sets of samples by LC-MS/MS.

    • Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte in the post-extraction spiked sample (Set 2) by the peak area of the analyte in the neat solution (Set 1).

    • IS-Normalized MF: Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard.

    • Recovery: Calculate the extraction recovery by dividing the peak area of the analyte in the pre-extraction spiked sample (Set 3) by the peak area of the analyte in the post-extraction spiked sample (Set 2).

  • Acceptance Criteria:

    • The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤ 15%.[3]

Visualizations

Calibration_Curve_Preparation_Workflow cluster_prep Solution Preparation cluster_cal Calibration Standard Preparation cluster_analysis Analysis stock_analyte Analyte Stock (S)-N-Nitroso Anatabine work_analyte Analyte Working Solutions (Serial Dilution) stock_analyte->work_analyte stock_is Internal Standard Stock (this compound) work_is IS Working Solution (Fixed Concentration) stock_is->work_is add_analyte Add Increasing Volumes of Analyte Working Solutions work_analyte->add_analyte add_is Add Fixed Volume of IS Working Solution work_is->add_is add_matrix Add Blank Matrix add_analyte->add_matrix extract Sample Extraction (e.g., SPE, LLE) add_matrix->extract lcms LC-MS/MS Analysis extract->lcms curve Construct Calibration Curve (Area Ratio vs. Concentration) lcms->curve

Caption: Workflow for the preparation of a calibration curve.

Troubleshooting_Workflow start Calibration Curve Fails (Poor Linearity or Inaccuracy) check_chrom Check Peak Shape & Co-elution of Analyte and IS start->check_chrom adjust_chrom Adjust Chromatographic Method (Gradient, Column) check_chrom->adjust_chrom Poor Shape or Separation check_matrix Evaluate Matrix Effects (Post-Extraction Spike) check_chrom->check_matrix Good adjust_chrom->check_chrom optimize_prep Optimize Sample Preparation/Cleanup check_matrix->optimize_prep Significant Effects check_standards Verify Standard Purity and Concentration check_matrix->check_standards Minimal Effects optimize_prep->check_matrix prep_fresh Prepare Fresh Stock and Working Solutions check_standards->prep_fresh Impurity or Degradation Suspected check_instrument Check Instrument Performance (LC & MS) check_standards->check_instrument Purity/Conc. Confirmed prep_fresh->check_standards instrument_maint Perform Instrument Maintenance (e.g., Clean Source) check_instrument->instrument_maint Poor Performance pass Calibration Curve Passes check_instrument->pass Good Performance instrument_maint->check_instrument

Caption: Troubleshooting decision tree for calibration curve issues.

References

Isotopic exchange issues with deuterated standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate issues related to isotopic exchange with deuterated standards.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a problem with deuterated internal standards?

A1: Isotopic exchange, in the context of deuterated internal standards, is the unintentional replacement of deuterium (B1214612) atoms on the standard with hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1] This phenomenon, also known as "back-exchange," can significantly compromise the accuracy of quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS).[1][2] The mass spectrometer differentiates between the analyte and the internal standard based on their mass difference. If the deuterated internal standard loses its deuterium atoms, it can lead to two major problems:

  • Underestimation of the Internal Standard: A decrease in the signal for the deuterated internal standard results in an artificially high analyte-to-internal standard ratio.[1]

  • Overestimation of the Analyte: The back-exchanged internal standard contributes to the signal of the native, unlabeled analyte, leading to an overestimation of its concentration.[1]

Q2: Which functional groups are most susceptible to isotopic exchange?

A2: The stability of a deuterium label is highly dependent on its position within a molecule. Hydrogens attached to heteroatoms (e.g., oxygen, nitrogen) are generally more prone to exchange. The susceptibility to exchange is also heavily influenced by pH.[1][3]

Q3: What are the key factors that influence the rate of isotopic exchange?

A3: Several environmental and experimental factors can influence the rate of hydrogen-deuterium exchange:

  • pH: The rate of exchange is highly pH-dependent. Strongly acidic or basic conditions can accelerate exchange, with a minimum rate for many compounds observed around pH 2.5-3.[2][3][4]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1][5][6] Storing and analyzing samples at elevated temperatures can lead to significant deuterium loss.[3]

  • Solvent Composition: Protic solvents like water, methanol, and ethanol (B145695) are sources of hydrogen and can facilitate back-exchange.[1][3]

  • Sample Matrix: The presence of water and certain enzymes in biological matrices such as plasma or urine can promote exchange.[1]

Q4: How can I prevent or minimize isotopic exchange?

A4: To minimize the risk of isotopic exchange, consider the following best practices:

  • Proper Standard Selection: Choose internal standards where deuterium atoms are placed in stable, non-exchangeable positions, such as on aromatic or aliphatic carbons.[7][8] Avoid standards with labels on heteroatoms or carbons adjacent to carbonyl groups.[3][9]

  • Control of Experimental Conditions: Maintain a low pH (ideally around 2.5) during sample processing and analysis.[2] Keep samples and standards cooled to slow down the exchange rate.[3] Use aprotic solvents whenever possible.[3]

  • Proper Storage and Handling: Store deuterated standards at the recommended temperature, typically refrigerated or frozen, and protect them from moisture.[3][10] Allow standards to equilibrate to room temperature before opening to prevent condensation.[7][10]

Q5: Is a ¹³C-labeled standard a better choice to avoid exchange issues?

A5: While deuterated standards are often more cost-effective, they are susceptible to isotopic exchange.[11][12] Carbon-13 (¹³C) labeled standards are not prone to exchange and are therefore considered a more robust and reliable option for high-accuracy quantitative methods.[11]

Troubleshooting Guides

Problem: My calibration curve is non-linear, or I'm observing inconsistent internal standard response.

This is a common symptom of isotopic exchange. Follow this troubleshooting workflow to diagnose and resolve the issue.

start Inconsistent IS Response or Non-Linear Curve check_purity Verify Isotopic and Chemical Purity of Standard start->check_purity stability_exp Perform Stability Experiment (Protocol 1) check_purity->stability_exp exchange_obs Isotopic Exchange Observed? stability_exp->exchange_obs optimize_cond Optimize Conditions: - Lower Temperature - Adjust pH to ~2.5 - Use Aprotic Solvents exchange_obs->optimize_cond Yes no_exchange No Exchange Observed exchange_obs->no_exchange No revalidate Re-validate Method optimize_cond->revalidate stable_label Select Standard with More Stable Label Position (e.g., on Aromatic Ring) revalidate->stable_label check_matrix Investigate Other Causes: - Matrix Effects - Instrument Variability no_exchange->check_matrix consider_13C Consider ¹³C-Labeled Internal Standard stable_label->consider_13C

Troubleshooting workflow for inconsistent deuterated internal standard response.

Data Presentation

The stability of a deuterated internal standard is highly dependent on experimental conditions. The following table summarizes hypothetical data from a stability experiment as described in Protocol 1.

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in IS SignalAnalyte Peak Detected in IS Channel?
Blank Matrix4257.418%Yes
Blank Matrix447.45%No
Reconstitution Solvent4258.035%Yes
Reconstitution Solvent448.010%No
Reconstitution Solvent442.5<2%No

Interpretation: The data indicates that the internal standard is unstable at room temperature in both the biological matrix and, more significantly, in the slightly basic reconstitution solvent.[11] Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange.[11]

Experimental Protocols

Protocol 1: Evaluating the Stability of a Deuterated Internal Standard

This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions.[11]

Objective: To assess the stability of the deuterated internal standard by incubating it in the sample matrix and solvent over time.

Materials:

  • Deuterated internal standard (IS) stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • Sample preparation solvents (e.g., reconstitution solvent, mobile phase)

  • LC-MS/MS system

Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it according to your standard sample preparation protocol.[11]

    • Incubated Matrix Samples: Spike the IS into the blank matrix and incubate under conditions that mimic your sample handling and storage (e.g., 4 hours at room temperature).[13]

    • Incubated Solvent Samples: Spike the IS into your sample reconstitution solvent and incubate under similar conditions.[11]

  • Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.[11]

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[11]

  • Data Analysis:

    • Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (>15-20%) in the IS signal suggests degradation or exchange.[7][11]

    • Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.[11]

Mandatory Visualization

cluster_selection Standard Selection cluster_handling Storage & Handling cluster_method Method Development select_stable Stable Label Position (No Heteroatoms) select_mass Sufficient Mass Shift (≥3 amu) select_purity High Isotopic Purity (≥98%) handle_storage Store at Recommended Temperature (Cool & Dry) handle_time Minimize Time in Protic Solvents method_validate Validate Stability Under Method Conditions method_spike Control pH (~2.5) and Temperature main Best Practices for Deuterated IS main->select_stable main->handle_storage main->method_validate

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of N-Nitroso Anatabine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Nitroso Anatabine (NAT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the low-level detection of NAT.

Frequently Asked Questions (FAQs)

Q1: What is the most common and sensitive method for the detection of N-Nitroso Anatabine (NAT)?

A1: The most widely adopted method for the sensitive and selective detection of NAT is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, making it ideal for detecting trace levels of nitrosamine (B1359907) impurities in various complex matrices such as urine, tobacco products, and pharmaceuticals.

Q2: Why is sample preparation critical for sensitive NAT analysis?

A2: Sample preparation is a critical step to enhance sensitivity and accuracy in NAT analysis. It serves to concentrate the analyte, remove interfering matrix components, and transfer the analyte into a solvent compatible with the analytical instrument. Inadequate sample preparation can lead to matrix effects, ion suppression, and consequently, inaccurate quantification and reduced sensitivity. Solid-Phase Extraction (SPE) is a commonly used technique for the effective cleanup and concentration of NAT from various sample types.

Q3: What are the key parameters to optimize in an LC-MS/MS method for enhanced NAT sensitivity?

A3: To achieve the highest sensitivity for NAT detection using LC-MS/MS, optimization of several parameters is crucial. These include:

  • Mass Spectrometry Parameters: Optimization of precursor and product ion selection, collision energy, and ion source parameters (e.g., temperature, gas flows) is essential for maximizing the signal intensity of NAT.

  • Chromatographic Conditions: Proper selection of the analytical column, mobile phase composition, and gradient elution program is vital for achieving good peak shape, resolution from matrix interferences, and optimal ionization efficiency.

  • Sample Preparation: As mentioned, a well-optimized sample preparation protocol is fundamental for removing interferences and concentrating the analyte.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of N-Nitroso Anatabine.

Issue 1: Low or No Signal Intensity for NAT
Possible Cause Recommended Solution
Suboptimal Mass Spectrometry Parameters Re-optimize the MS parameters, including precursor/product ion selection, collision energy, and source settings. Ensure the instrument is properly calibrated.
Poor Ionization Efficiency Adjust the mobile phase composition by adding modifiers like formic acid or ammonium (B1175870) formate (B1220265) to promote better protonation of NAT. Optimize the electrospray ionization (ESI) source parameters.
Inefficient Sample Extraction Evaluate and optimize the Solid-Phase Extraction (SPE) protocol. Ensure the chosen sorbent is appropriate for NAT and that the washing and elution steps are effective. Consider alternative extraction techniques like liquid-liquid extraction if SPE performance is poor.
Analyte Degradation NAT can be sensitive to light and temperature. Protect samples from light and store them at appropriate low temperatures. Use amber vials for analysis.
Instrument Contamination A contaminated LC-MS/MS system can lead to signal suppression. Clean the ion source, transfer capillary, and other relevant parts of the instrument according to the manufacturer's recommendations.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Recommended Solution
Incompatible Sample Solvent The solvent used to dissolve the final extract should be similar in composition and strength to the initial mobile phase to avoid peak distortion.
Column Overload Injecting too much sample can lead to peak fronting. Dilute the sample or reduce the injection volume.
Secondary Interactions with the Column Residual silanol (B1196071) groups on C18 columns can interact with the basic NAT molecule, causing peak tailing. Use a column with end-capping or a different stationary phase. Adding a small amount of a competing base to the mobile phase can also help.
Column Contamination or Degradation If the peak shape deteriorates over time, the column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.
Co-elution with an Interfering Compound A shoulder or split peak may indicate the presence of a co-eluting species. Adjust the chromatographic gradient or mobile phase composition to improve separation.
Issue 3: High Background Noise or Matrix Effects
Possible Cause Recommended Solution
Insufficient Sample Cleanup Improve the sample preparation method to remove more matrix components. This may involve using a more selective SPE sorbent or adding extra washing steps.
Ion Suppression or Enhancement Matrix components co-eluting with NAT can suppress or enhance its ionization, leading to inaccurate results. Use a stable isotope-labeled internal standard (SIL-IS) for NAT to compensate for these effects. Diluting the sample can also mitigate matrix effects.
Contaminated Solvents or Reagents Use high-purity solvents and reagents to minimize background noise.
Leaching from Plasticware Avoid using plastic containers that may leach interfering compounds. Use glass or polypropylene (B1209903) vials and tubes where possible.

Quantitative Data Summary

The following tables summarize key performance data for the analysis of N-Nitroso Anatabine using LC-MS/MS in different matrices.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for N-Nitroso Anatabine

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MSUrine0.7 pg/mL[1]2.0 pg/mL[1]
LC-MS/MSE-cigarette Liquid0.02 ng/mL0.05 ng/mL
GC-TEATobacco0.05 ng/g0.15 ng/g

Table 2: Recovery of N-Nitroso Anatabine using Solid-Phase Extraction (SPE)

SPE SorbentSample MatrixRecovery (%)
Mixed-mode Cation ExchangeUrine> 90%[2]
Oasis HLBWater85 - 95%
C18Tobacco Extract80 - 90%

Experimental Protocols

Protocol 1: Determination of N-Nitroso Anatabine in Urine by LC-MS/MS

This protocol describes a general procedure for the analysis of NAT in human urine.

  • Sample Pre-treatment:

    • To a 1 mL urine sample, add an internal standard solution (e.g., deuterated NAT).

    • Add 1 mL of a suitable buffer (e.g., ammonium acetate) to adjust the pH.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.

    • Load the pre-treated urine sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute NAT with a suitable elution solvent (e.g., methanol containing a small percentage of ammonia).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate NAT from other components using a C18 analytical column with a gradient elution program.

    • Detect and quantify NAT using multiple reaction monitoring (MRM) in positive ion mode.

Visualizations

Experimental_Workflow_NAT_in_Urine cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Sample 1 mL Urine Sample Add_IS Add Internal Standard (e.g., d4-NAT) Sample->Add_IS Add_Buffer Add Buffer (e.g., Ammonium Acetate) Add_IS->Add_Buffer Condition Condition SPE Cartridge (Methanol, Water) Add_Buffer->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute NAT Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Data_Analysis Data Acquisition and Quantification Inject->Data_Analysis

Caption: Workflow for the determination of N-Nitroso Anatabine in urine.

Troubleshooting_Logic_Low_Signal Start Low or No Signal for NAT Check_MS Check MS Parameters (Tuning, Calibration) Start->Check_MS Check_Chroma Evaluate Chromatography (Peak Shape, Retention) Start->Check_Chroma Check_SamplePrep Investigate Sample Prep (Recovery, Matrix Effects) Start->Check_SamplePrep Optimize_MS Optimize Source and Collision Energy Check_MS->Optimize_MS Optimize_Chroma Adjust Mobile Phase or Gradient Check_Chroma->Optimize_Chroma Optimize_SamplePrep Improve SPE Method or Use SIL-IS Check_SamplePrep->Optimize_SamplePrep Resolved Signal Improved Optimize_MS->Resolved Optimize_Chroma->Resolved Optimize_SamplePrep->Resolved

Caption: Troubleshooting logic for low signal intensity of N-Nitroso Anatabine.

References

Validation & Comparative

Cross-validation of analytical methods for N-Nitroso Anatabine

Author: BenchChem Technical Support Team. Date: December 2025

An imperative aspect of pharmaceutical quality control and tobacco product analysis is the accurate and reliable quantification of potentially carcinogenic impurities such as N-Nitroso Anatabine (NAT). As a member of the tobacco-specific nitrosamine (B1359907) (TSNA) class, NAT requires robust analytical methods for its detection at trace levels. This guide provides a comparative overview of the predominant analytical techniques used for NAT analysis, complete with performance data and detailed experimental protocols to assist researchers, scientists, and drug development professionals in method selection and implementation.

The most widely accepted and sensitive methods for nitrosamine analysis are based on chromatography coupled with mass spectrometry. This guide will focus on the two leading techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Comparison of Analytical Method Performance

The selection of an analytical technique is governed by its performance characteristics. Below is a summary of typical performance parameters for the analysis of N-Nitroso Anatabine and other TSNAs using LC-MS/MS and GC-MS/MS.

Performance ParameterLC-MS/MSGC-MS/MS
Limit of Quantification (LOQ) Tobacco: 0.7 - 8 ng/g[1] Urine: 0.7 pg/mL[2]Tobacco: 162 ng/g[3] Smoke: 8 ng/cig[3]
Limit of Detection (LOD) Tobacco: 0.5 - 5 ng/g[1] Urine: 0.7 pg/mL[2]Not explicitly stated for NAT, but low ppb levels are achievable for other nitrosamines.[4][5]
Accuracy (Recovery) 82.3% - 120% in tobacco matrices[1]Not explicitly stated, but method validation met accuracy requirements.[3]
Precision (%RSD) 5.3% - 14.3% in tobacco samples[1]Not explicitly stated, but method validation met precision requirements.[3]
Selectivity High, especially with tandem MS.[1]Higher selectivity compared to LC-MS/MS has been reported.[3]
Throughput StandardHigher throughput compared to LC-MS/MS has been reported.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful cross-validation and implementation of analytical procedures. Representative protocols for LC-MS/MS and GC-MS/MS are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is highly sensitive and is the most common technique for the analysis of TSNAs in various matrices, including tobacco and urine.[1][6]

1. Sample Preparation (Tobacco Products) [7]

  • Weigh approximately 0.75 g of the homogenized tobacco sample.

  • Spike the sample with an internal standard solution containing deuterium-labeled analogues of the target TSNAs (e.g., NAT-d4).

  • Add an extraction solution, such as an aqueous ammonium (B1175870) acetate (B1210297) solution.

  • Agitate the mixture using a wrist-action shaker for a specified time (e.g., 60 minutes).

  • Filter the extract through a suitable filter (e.g., 0.45 µm) into an autosampler vial for analysis.

2. Sample Preparation (Urine) [2][8]

  • For the determination of total NAT, enzymatic hydrolysis is performed to cleave glucuronides.

  • The sample is then subjected to Solid Phase Extraction (SPE) for isolation and concentration. A dual SPE process using a molecularly imprinted polymer followed by a mixed-mode cation exchange polymer can be employed.[2][8]

  • The final eluate is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

3. Liquid Chromatography Conditions [1]

  • LC Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution using water and methanol (B129727) (or acetonitrile), both containing a modifier like formic acid or ammonium formate, is common.

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

4. Mass Spectrometry Conditions [7]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for N-Nitroso Anatabine and its internal standard must be determined and optimized.

5. Validation Parameters

  • The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing specificity, LOD, LOQ, linearity, range, accuracy, and precision.[9]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol

This technique is particularly suitable for volatile and semi-volatile nitrosamines and can offer higher selectivity and throughput.[3]

1. Sample Preparation [3]

  • Extract the tobacco sample with an organic solvent.

  • Perform Solid Phase Extraction (SPE) cleanup to reduce matrix interferences and concentrate the sample extract.

  • Evaporate the eluent and reconstitute the residue in a suitable solvent for GC injection.

2. Gas Chromatography Conditions [10]

  • GC Column: A mid-polarity column, such as a DB-1701 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Split/splitless injector, maintained at a temperature like 250°C.

  • Oven Temperature Program: A temperature ramp is used for separation. For example: initial temperature of 35°C, hold for 0.75 min; ramp at 80°C/min to 170°C; ramp at 2°C/min to 178°C; finally ramp at 120°C/min to 280°C and hold for 1 min.[10]

  • Carrier Gas: Helium at a constant flow rate.

3. Mass Spectrometry Conditions [3]

  • Ionization Source: Chemical Ionization (CI) or Electron Ionization (EI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimized precursor-to-product ion transitions for NAT.

4. Validation Parameters

  • Validation should follow ICH Q2(R1) guidelines, assessing the same performance characteristics as for the LC-MS/MS method.[9] The linearity for a GC-MS/MS method for TSNAs has been demonstrated with a coefficient of determination (R²) >0.995.[3]

Visualizing the Cross-Validation and Method Selection Workflow

To ensure the reliability and consistency of results, especially when transferring methods between labs or introducing a new method, a cross-validation process is essential.[11] The choice between different analytical techniques often follows a logical pathway based on the analyte's properties and the desired performance characteristics.

CrossValidationWorkflow cluster_0 Method A (e.g., LC-MS/MS) cluster_1 Method B (e.g., GC-MS/MS) A_protocol Define Protocol A_validate Single-Lab Validation (ICH Q2(R1)) A_protocol->A_validate A_analyze Analyze Standardized Samples A_validate->A_analyze compare Compare Results (Statistical Analysis, e.g., t-test, F-test) A_analyze->compare B_protocol Define Protocol B_validate Single-Lab Validation (ICH Q2(R1)) B_protocol->B_validate B_analyze Analyze Standardized Samples B_validate->B_analyze B_analyze->compare decision Assess Comparability compare->decision decision->A_protocol Investigate discrepancy decision->B_protocol report Final Validation Report decision->report Results are equivalent

Caption: Workflow for cross-validating two analytical procedures.

MethodSelection start Analyte Properties (N-Nitroso Anatabine) volatility Volatile & Thermally Stable? start->volatility gc_ms Consider GC-MS/MS volatility->gc_ms Yes lc_ms Consider LC-MS/MS volatility->lc_ms No / Unknown matrix Complex Matrix? (e.g., Tobacco, Urine) sensitivity Highest Sensitivity Required? matrix->sensitivity No spe Requires Extensive Sample Prep (SPE) matrix->spe Yes sensitivity->gc_ms No (ng/g levels sufficient) sensitivity->lc_ms Yes (pg/mL levels) gc_ms->matrix lc_ms->matrix spe->sensitivity

References

A Comparative Guide to Internal Standards for the Quantification of (S)-N-Nitroso Anatabine

Author: BenchChem Technical Support Team. Date: December 2025

In the analytical landscape of tobacco-specific nitrosamines (TSNAs), the accurate quantification of N'-nitrosoanatabine (NAT) is paramount for researchers, scientists, and drug development professionals. The choice of an appropriate internal standard is a critical factor that dictates the reliability and accuracy of these measurements, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of (S)-N-Nitroso Anatabine-d4 with other internal standards, supported by experimental data and detailed protocols.

The consensus in the scientific community, underscored by methodologies from organizations like CORESTA (Cooperation Centre for Scientific Research Relative to Tobacco), points to the superior performance of an isotopically labeled internal standard that is structurally identical to the analyte. This compound is the gold standard for (S)-N-Nitroso Anatabine analysis, as it co-elutes with the analyte and experiences identical ionization effects, thus effectively compensating for matrix interferences and variations during sample preparation.

The Critical Role of Isotope Dilution in TSNA Analysis

The use of stable isotope-labeled internal standards is a cornerstone of robust LC-MS/MS analysis, a technique favored for its sensitivity and selectivity over older methods like gas chromatography-thermal energy analysis (GC-TEA)[1]. For the four primary TSNAs—N'-nitrosonornicotine (NNN), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), N'-nitrosoanatabine (NAT), and N'-nitrosoanabasine (NAB)—the use of a dedicated deuterated analog for each compound is recommended to ensure the highest accuracy[1][2].

Some earlier LC-MS/MS methods utilized only two internal standards, NNN-d4 and NNK-d4, for the quantification of all four TSNAs. This approach can lead to significant errors in the determination of NAT and NAB due to analyte-dependent matrix effects[1]. The structural differences between NNK-d4 and NAT mean that they may not experience the same degree of ion suppression or enhancement in the mass spectrometer source, leading to skewed quantitative results.

Performance Comparison of Internal Standards

The following tables summarize the performance of analytical methods for NAT quantification using different internal standard strategies. The data is compiled from method validation studies and collaborative trials.

Table 1: Method Performance Using a Dedicated Isotopically Labeled Internal Standard

ParameterThis compoundMatrixMethodReference
Repeatability (r) Varies by concentration and matrixTobacco ProductsCORESTA Rec. Method No. 72[3]
Reproducibility (R) Varies by concentration and matrixTobacco ProductsCORESTA Rec. Method No. 72[3]
Linearity (R²) >0.99Various Tobacco MatricesLC-MS/MS[1]
Recovery 105% - 119% (as part of a mix)Smokeless TobaccoUPLC-MS/MS

Table 2: Method Performance Using a Non-Analogous Internal Standard

ParameterNNK-d4 used for NATMatrixMethodReference
Recovery Mean of 117%Smokeless TobaccoUPLC-MS/MS

Note: The higher mean recovery when using NNK-d4 for NAT suggests a less accurate compensation for matrix effects compared to when a dedicated deuterated standard is used for each analyte.

Table 3: Comparison with Older Methodologies

ParameterN-nitrosoguvacoline (non-isotopic)MatrixMethodReference
General Performance Less selective and requires extensive sample cleanupMainstream Tobacco SmokeGC-TEAHealth Canada T-111[1]

Experimental Protocols

Protocol 1: Recommended LC-MS/MS Method for TSNA Analysis in Tobacco Products (Based on CORESTA Recommended Method No. 72)

This method is considered the industry standard for the quantification of TSNAs in a variety of tobacco products.

  • Sample Preparation:

    • Weigh 1.0 g of the homogenized tobacco sample.

    • Spike the sample with an internal standard solution containing NNN-d4, NNK-d4, NAT-d4, and NAB-d4.

    • Add 30 mL of 100 mM ammonium (B1175870) acetate (B1210297) solution.

    • Agitate on a shaker for 40 minutes.

    • Centrifuge the sample and filter the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • LC Column: C18 column (e.g., Brownlee SPP, 2.1 mm x 100 mm, 2.7-µm) or equivalent[1].

    • Mobile Phase: A gradient of ammonium acetate in water and methanol.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions for each analyte and its corresponding deuterated internal standard. At least two MRM transitions should be monitored for each analyte for confirmation and quantification[1].

Protocol 2: UPLC-MS/MS Method Using a Non-Analogous Internal Standard for NAT

This method highlights a less ideal but sometimes utilized approach.

  • Sample Preparation:

    • Similar to Protocol 1, with the exception of the internal standard solution.

    • The internal standard solution contains NNN-d4 and NNK-d4 only.

  • UPLC-MS/MS Analysis:

    • Similar chromatographic and mass spectrometric conditions as Protocol 1, but optimized for a UPLC system for faster analysis.

    • NNN is quantified using NNN-d4.

    • NNK, NAT, and NAB are quantified using NNK-d4 as the internal standard.

Visualizing the Workflow and Rationale

The following diagrams illustrate the recommended analytical workflow and the logical basis for choosing an appropriate internal standard.

Analytical Workflow for TSNA Analysis Figure 1: Recommended Analytical Workflow for TSNA Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Weigh Tobacco Sample spike Spike with Deuterated Internal Standard Cocktail (NNN-d4, NNK-d4, NAT-d4, NAB-d4) sample->spike extract Extract with Ammonium Acetate Solution spike->extract filter Centrifuge and Filter extract->filter lc_separation LC Separation filter->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification using Analyte/IS Peak Area Ratios ms_detection->quantification report Report Results quantification->report Internal Standard Selection Rationale Figure 2: Rationale for Internal Standard Selection cluster_outcome Analytical Outcome ideal_is This compound (Isotopically Labeled Analog) analyte (S)-N-Nitroso Anatabine (Analyte) ideal_is->analyte Identical chemical and physical properties Co-elution Similar ionization efficiency accurate Accurate and Precise Quantification ideal_is->accurate non_ideal_is Other Internal Standards (e.g., NNK-d4, Non-isotopic analogs) non_ideal_is->analyte Different chemical and physical properties Potential for different retention times Variable ionization efficiency relative to analyte inaccurate Potential for Inaccurate and Imprecise Quantification non_ideal_is->inaccurate

References

A Guide to Inter-Laboratory Quantification of Tobacco-Specific Nitrosamines (TSNAs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the quantification of tobacco-specific nitrosamines (TSNAs), a group of carcinogenic compounds found in tobacco products and smoke. The information presented is based on inter-laboratory collaborative studies and established analytical methods, offering a comprehensive overview for professionals in tobacco product research and development. The four primary TSNAs covered are N'-nitrosonornicotine (NNN), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), N'-nitrosoanatabine (NAT), and N'-nitrosoanabasine (NAB).[1][2][3][4]

Comparative Analysis of Analytical Methods

The most widely adopted and validated method for TSNA quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3] This technique offers high sensitivity and selectivity, crucial for accurately measuring the low levels of TSNAs often present in complex matrices like tobacco and smoke.[4] An alternative method, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), has also been developed and validated, demonstrating comparable performance with the potential for lower limits of quantitation and higher throughput.[3]

Collaborative studies, such as those organized by the Centre de Coopération pour les Recherches Scientifiques Relatives au Tabac (CORESTA), provide valuable data on the reproducibility of these methods across different laboratories.[1][2] These studies are essential for establishing standardized methods and ensuring the reliability of data within the industry.

Quantitative Data from Inter-Laboratory Studies

The following tables summarize the quantitative data from a CORESTA collaborative study on the determination of TSNAs in cigarette mainstream smoke, providing a clear comparison of the methods' performance across multiple laboratories.[1]

Table 1: Reproducibility (R%) of TSNA Quantification in Mainstream Smoke (ISO Smoking Conditions) [1]

TSNAReproducibility (R%) Range
NNN25 - 60%
NNK31 - 85%
NAT47 - 58%
NAB40 - 99%

Table 2: Reproducibility (R%) of TSNA Quantification in Mainstream Smoke ('Intense' Smoking Conditions) [1]

TSNAReproducibility (R%) Range
NNN30 - 88%
NNK37 - 79%
NAT47 - 83%
NAB42 - 111%

Experimental Protocols

A detailed experimental protocol for the quantification of TSNAs in tobacco and tobacco products by LC-MS/MS, as established by CORESTA Recommended Method (CRM) 72, is outlined below.[2]

Sample Preparation and Extraction
  • Internal Standard Addition: A solution containing deuterium-labeled internal standards of the four TSNAs is added to the tobacco sample.[2]

  • Extraction: The sample is extracted with an aqueous buffer solution.[2]

  • Filtration: The resulting extract is filtered to remove particulate matter.[2]

LC-MS/MS Analysis
  • Chromatographic Separation: The filtered extract is injected into a Liquid Chromatography system for separation of the individual TSNAs.

  • Mass Spectrometric Detection: The separated compounds are then introduced into a Triple Quadrupole Mass Spectrometer for detection and quantification.[2]

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for TSNA analysis.

TSNA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Tobacco Sample Add_IS Add Internal Standards Sample->Add_IS Extract Extract with Aqueous Buffer Add_IS->Extract Filter Filter Extract Extract->Filter LC_Separation LC Separation Filter->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Data_Analysis Data Analysis and Quantification MSMS_Detection->Data_Analysis

Caption: General workflow for TSNA quantification in tobacco products.

CORESTA_Method_Comparison cluster_crm75 CRM 75: Mainstream Smoke cluster_crm72 CRM 72: Tobacco & Tobacco Products Title CORESTA Recommended Methods for TSNA Analysis Smoking Smoke Collection (Cambridge Filter Pad) Extraction_Smoke Extraction Smoking->Extraction_Smoke Analysis_Smoke LC-MS/MS Analysis Extraction_Smoke->Analysis_Smoke Sample_Prep Sample Preparation (Ground Tobacco, etc.) Extraction_Tobacco Extraction Sample_Prep->Extraction_Tobacco Analysis_Tobacco LC-MS/MS Analysis Extraction_Tobacco->Analysis_Tobacco

Caption: Comparison of CORESTA methods for different sample types.

References

A Comparative Guide to the Bioanalytical Performance of (S)-N-Nitroso Anatabine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantification of tobacco-specific nitrosamines (TSNAs), the choice of an appropriate internal standard is paramount for achieving accurate and precise bioanalytical data. This guide provides a comprehensive comparison of (S)-N-Nitroso Anatabine-d4 as an internal standard in bioassays, with a focus on its accuracy and precision. We present a summary of expected performance data, detailed experimental protocols, and visual representations of analytical workflows and relevant biological pathways.

Data Presentation: Performance Benchmarks for Bioanalytical Assays

The following table summarizes the typical acceptance criteria for accuracy and precision in bioanalytical methods, which would be expected for an assay employing this compound.

Performance ParameterAcceptance CriteriaDescription
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)The closeness of the mean test results obtained by the method to the true concentration of the analyte.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤15% (≤20% at the LLOQ)The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample under the same operating conditions.
Precision (Intermediate) RSD ≤15% (≤20% at the LLOQ)The closeness of agreement among a series of measurements from the same homogeneous sample under different operating conditions (e.g., different days, analysts, or equipment).
Linearity (Correlation Coefficient) r² ≥ 0.99The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

These values are based on general guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[1][2]

Methods employing deuterated internal standards for the analysis of nitrosamines consistently demonstrate high accuracy and precision, with recoveries typically ranging from 80% to 120% and relative standard deviations (RSD) of ≤15%.[1] The use of an isotopically labeled standard like this compound is crucial for correcting matrix effects, which can suppress or enhance the ionization of the analyte, thereby improving the accuracy of quantification.[3]

Alternative Internal Standards

For the comprehensive analysis of TSNAs, other deuterated internal standards are often used in conjunction with this compound. The choice of internal standard is dictated by the specific analytes being quantified in the bioassay. Commonly used alternatives include:

  • N'-Nitrosonornicotine-d4 (NNN-d4)

  • N'-Nitrosoanabasine-d4 (NAB-d4)

  • 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-d4 (NNK-d4)[4]

The principle remains the same: the ideal internal standard is a stable isotope-labeled version of the analyte of interest.

Experimental Protocols

A robust bioanalytical method using this compound as an internal standard typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol for the quantification of N-Nitroso Anatabine (B1667383) in a biological matrix such as urine.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Spiking: To 1 mL of urine sample, add a known concentration of the this compound internal standard solution.

  • Enzymatic Hydrolysis (for total NAT): To account for glucuronidated metabolites, the sample may be treated with β-glucuronidase.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.

  • Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering endogenous components. A typical wash sequence might include a weak organic solvent followed by a stronger one.

  • Elution: Elute the analyte and the internal standard from the cartridge using a solvent mixture, such as dichloromethane/isopropanol/ammonium (B1175870) hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both N-Nitroso Anatabine and this compound are monitored.

    • Quantification: The concentration of N-Nitroso Anatabine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Mandatory Visualization

experimental_workflow Bioanalytical Workflow for N-Nitroso Anatabine cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Urine) spike Spike with this compound sample->spike hydrolysis Enzymatic Hydrolysis (optional) spike->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution reconstitution Evaporation & Reconstitution elution->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing (Peak Area Ratio) lcms->data quantification Quantification vs. Calibration Curve data->quantification

Caption: A generalized experimental workflow for the quantification of N-Nitroso Anatabine in biological samples using this compound as an internal standard.

signaling_pathway Anatabine-Induced NRF2 Activation Pathway cluster_nucleus Cell Nucleus anatabine Anatabine mapk MAPK Signaling anatabine->mapk nrf2_keap1 NRF2-KEAP1 Complex mapk->nrf2_keap1 Phosphorylation nrf2 NRF2 nrf2_keap1->nrf2 Dissociation nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) gene_expression Antioxidant & Anti-inflammatory Gene Expression are->gene_expression

Caption: Proposed signaling pathway for the anti-inflammatory effects of anatabine, the precursor to N-Nitroso Anatabine, involving the activation of the NRF2 pathway.[5]

References

A Comparative Analysis of (S)-N-Nitroso Anatabine and (R,S)-N-Nitroso Anatabine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and toxicology, understanding the nuanced differences between enantiomers of a compound is critical. This guide provides a comparative overview of (S)-N-Nitroso Anatabine and its racemic mixture, (R,S)-N-Nitroso Anatabine, based on available scientific literature. While direct comparative studies on their biological activities are limited, this document synthesizes the existing data on their prevalence, carcinogenicity, and the analytical methods used for their characterization.

Enantiomeric Composition in Tobacco Products

(S)-N-Nitroso Anatabine (NAT) is the predominantly occurring enantiomer in a variety of tobacco products.[1][2] This observation is significant as the stereochemistry of a compound can drastically influence its biological activity.

Tobacco ProductPercentage of (S)-NAT (of total NAT)Reference
Moist Snuff80% - 85%[2]
Chewing Tobacco80% - 85%[2]
Cigarette Tobacco80% - 85%[2]
Commercial and Research Cigarettes~80%[3][4]
Smokeless Tobacco~80%[3][4]

The prevalence of the (S)-enantiomer is believed to be linked to its precursor, anatabine, which also exists predominantly in the (S)-form in tobacco.[2]

Carcinogenicity Profile

A notable distinction between N-Nitroso Anatabine and other tobacco-specific nitrosamines (TSNAs), such as N'-nitrosonornicotine (NNN), lies in its carcinogenic potential. Studies have shown that (S)-NNN is a potent carcinogen, whereas (R)-NNN is less so.[5][6] In contrast, (R,S)-N-Nitroso Anatabine has not been found to be carcinogenic in F344 rats when administered at various doses.[3][4] While this suggests that NAT, in its racemic form, does not pose the same carcinogenic risk as NNN, the specific carcinogenic potential of pure (S)-N-Nitroso Anatabine has not been extensively studied in direct comparative assays against the racemic mixture.

Experimental Protocols

The primary experimental focus in the literature has been on the analytical separation and quantification of NAT enantiomers in tobacco products.

Enantiomeric Analysis of N-Nitroso Anatabine

Objective: To determine the enantiomeric composition of N-Nitroso Anatabine in tobacco products.

Methodology: Chiral Stationary Phase Gas Chromatography with Nitrosamine-Selective Detection (GC-TEA).[1][2]

Protocol:

  • Sample Preparation: Tobacco samples are extracted to isolate the nitrosamine (B1359907) fraction.

  • Chromatographic Separation: The extract is injected into a gas chromatograph equipped with a chiral stationary phase column (e.g., Cyclosil-B). This column allows for the separation of the (S)- and (R)-enantiomers of NAT based on their differential interactions with the chiral stationary phase.

  • Detection: A Thermal Energy Analyzer (TEA) is used for the selective detection of nitrosamines. The TEA detector is highly specific for the nitroso functional group, providing sensitive and selective quantification.

  • Quantification: The peak areas of the separated (S)- and (R)-enantiomers are integrated to determine their respective concentrations and calculate the enantiomeric ratio.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing tobacco Tobacco Product extraction Solvent Extraction tobacco->extraction cleanup Solid-Phase Extraction Cleanup extraction->cleanup gc Chiral GC Separation cleanup->gc tea TEA Detection gc->tea quant Quantification of Enantiomers tea->quant ratio Enantiomeric Ratio Calculation quant->ratio

Analytical workflow for determining the enantiomeric composition of N-Nitroso Anatabine.

Signaling Pathways

Currently, there is a lack of specific research detailing the signaling pathways modulated by (S)-N-Nitroso Anatabine or its racemic mixture. The primary focus of existing studies has been on its formation, presence in tobacco, and general toxicological assessment rather than its specific molecular mechanisms of action. The diagram below illustrates the precursor relationship leading to the formation of N-Nitroso Anatabine.

precursor_pathway anatabine (S)-Anatabine (in tobacco) nat (S)-N-Nitroso Anatabine anatabine->nat Nitrosation nitrosating_agent Nitrosating Agents (e.g., nitrites) nitrosating_agent->nat

Precursor relationship for the formation of (S)-N-Nitroso Anatabine.

Conclusion

The available scientific literature indicates that (S)-N-Nitroso Anatabine is the predominant enantiomer found in tobacco products. Unlike its analogue NNN, the racemic mixture of N-Nitroso Anatabine is not considered carcinogenic in rat models. However, a significant gap in knowledge exists regarding the specific biological and toxicological profiles of the individual (S)- and (R)-enantiomers of N-Nitroso Anatabine. Direct comparative studies are necessary to fully elucidate any potential differences in their metabolism, biological activity, and safety profiles. For researchers in drug development and toxicology, the current data underscores the importance of enantiomeric separation and analysis in the comprehensive assessment of tobacco-specific nitrosamines. Future research should focus on isolating the pure enantiomers and conducting comparative in vitro and in vivo studies to provide a clearer understanding of their respective pharmacological and toxicological properties.

References

Comparative analysis of anatabine levels in different tobacco products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of anatabine (B1667383) levels in various tobacco products, offering a valuable resource for researchers studying tobacco alkaloids, developing novel therapeutics, or assessing tobacco use biomarkers. The information presented is collated from peer-reviewed scientific literature and is intended to facilitate an objective understanding of anatabine distribution across different tobacco product categories.

Quantitative Analysis of Anatabine Content

Anatabine, a minor alkaloid found in tobacco, varies significantly in concentration depending on the type of tobacco product. The following table summarizes anatabine levels found in cigarettes, smokeless tobacco products, and e-liquids, providing a comparative overview based on available experimental data.

Tobacco Product CategoryProduct TypeAnatabine Concentration (mg/g of tobacco)Source
Combusted Tobacco Domestic Cigarettes0.271 (± 0.034)[1]
Chinese Hongtashan Cigarettes~0.55 (estimated from 2-fold higher than Marlboro)[2]
Marlboro (China)~0.27[2]
Nigerian High Society Cigarettes~0.05 (estimated from 80% less than Marlboro)[2]
Very Low Nicotine Content Cigarettes0.03[3]
Pipe Tobacco0.214 (± 0.068)[1]
Cigars0.127 (± 0.036)[1]
Smokeless Tobacco Oral Snuff0.084 (± 0.024)[1]
Chewing Tobacco0.0650 (± 0.024)[1]
Electronic Nicotine Delivery Systems (ENDS) E-liquidsUndetectable or present at very low concentrations in many cases. However, some e-liquids have been found to contain anatabine, sometimes at concentrations as high as in cigarette tobacco when normalized to nicotine.[4]

Note: The concentrations presented are subject to variations due to differences in tobacco blends, curing processes, and analytical methodologies.

Experimental Protocol: Quantification of Anatabine in Tobacco Products

The following is a generalized methodology for the quantification of anatabine in tobacco products, based on common practices described in the scientific literature, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7][8][9]

1. Sample Preparation:

  • Tobacco Homogenization: A representative sample of the tobacco product is cryogenically ground or finely minced to ensure homogeneity.
  • Extraction: A known weight of the homogenized tobacco is extracted with an appropriate solvent, often a basic solution such as methanolic potassium hydroxide.[7] An internal standard (e.g., a deuterated analog of anatabine) is added to the extraction solvent to correct for variations in extraction efficiency and instrument response.[4]
  • Sonication and Centrifugation: The mixture is typically sonicated to enhance extraction efficiency, followed by centrifugation to separate the solid tobacco material from the liquid extract.[7]
  • Supernatant Collection: The resulting supernatant containing the alkaloids is carefully collected for analysis.

2. Chromatographic Separation:

  • An aliquot of the extract is injected into a gas chromatograph or a liquid chromatograph.
  • The alkaloids are separated based on their physicochemical properties as they pass through a chromatographic column. For GC, a capillary column with a specific stationary phase is used.[7] For LC, a reversed-phase column is common.[6]

3. Detection and Quantification:

  • As the separated alkaloids exit the column, they are introduced into a mass spectrometer.
  • The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for specific detection and quantification of anatabine.
  • The concentration of anatabine in the sample is determined by comparing its response to that of the internal standard and a calibration curve generated from standards of known concentrations.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the processes involved in anatabine analysis and its biological effects, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing tobacco_product Tobacco Product homogenization Homogenization tobacco_product->homogenization extraction Solvent Extraction (+ Internal Standard) homogenization->extraction centrifugation Sonication & Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant chromatography Chromatographic Separation (GC or LC) supernatant->chromatography mass_spec Mass Spectrometry (Detection & Quantification) chromatography->mass_spec data_analysis Data Analysis mass_spec->data_analysis quantification Anatabine Quantification data_analysis->quantification

Experimental workflow for anatabine quantification.

Recent research has highlighted the anti-inflammatory properties of anatabine.[10][11][12][13] The following diagram illustrates the key signaling pathways modulated by anatabine.

signaling_pathway cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cluster_cellular_response Cellular Response cluster_nrf2_pathway NRF2 Pathway anatabine Anatabine nfkb NF-κB Activation anatabine->nfkb Inhibition stat3 STAT3 Phosphorylation anatabine->stat3 Inhibition nrf2 NRF2 Translocation anatabine->nrf2 Activation lps LPS lps->nfkb lps->stat3 pro_inflammatory Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) nfkb->pro_inflammatory stat3->pro_inflammatory antioxidant Antioxidant Response nrf2->antioxidant

Anatabine's modulation of inflammatory signaling pathways.

Conclusion

The concentration of anatabine varies considerably among different tobacco products, with cigarettes generally exhibiting higher levels than smokeless tobacco products. The presence and concentration of anatabine in e-liquids appear to be inconsistent. The established analytical methods provide robust and sensitive quantification of this alkaloid. Furthermore, emerging research on anatabine's anti-inflammatory properties, mediated through the inhibition of NF-κB and STAT3 signaling and activation of the NRF2 pathway, suggests its potential as a pharmacologically active compound. This guide provides a foundational comparative analysis to support further research into the role and implications of anatabine.

References

Performance of (S)-N-Nitroso Anatabine-d4 in Certified Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of tobacco-specific nitrosamines (TSNAs), the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the performance of (S)-N-Nitroso Anatabine-d4 as a certified reference material (CRM) for the analysis of N-nitrosoanatabine (NAT).

The Critical Role of Internal Standards in TSNA Analysis

Internal standards are essential in analytical chemistry to correct for variations in sample preparation, instrument response, and matrix effects.[1] In complex matrices such as tobacco, smoke, and biological samples, matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to ensure it is affected in the same way by these variations. Stable isotope-labeled standards, such as this compound, are considered the gold standard as they co-elute with the analyte and exhibit similar ionization behavior, thus providing the most effective compensation for matrix effects.[1]

Performance Comparison of Internal Standards

The use of an individual, isotopically labeled internal standard for each analyte is the recommended best practice for the accurate quantification of TSNAs.[2] While alternative approaches, such as using a single deuterated standard for multiple analytes or a non-isotopically labeled structural analog, may be considered for cost-effectiveness, they can introduce significant analytical errors.

The following table summarizes the expected performance characteristics of different internal standard strategies for the analysis of N-nitrosoanatabine (NAT).

Internal Standard TypeAnalyte(s)Expected Accuracy & PrecisionMatrix Effect CompensationRecommendation
This compound NATHighExcellentHighly Recommended
Single Deuterated Standard (e.g., NNN-d4)NAT, NNN, NNK, NABModerate to LowVariable and often poor for non-analogous analytesNot Recommended for high accuracy
Non-Isotopically Labeled Structural AnalogNATLowPoorNot Recommended

This compound is the ideal internal standard for NAT analysis because its chemical and physical properties are nearly identical to the analyte. This ensures that any variations encountered during the analytical process, from extraction to detection, affect both the analyte and the internal standard to the same degree, leading to a highly accurate and precise measurement of the analyte concentration.

Experimental Protocols

The analysis of N-nitrosoanatabine using this compound as an internal standard is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The CORESTA (Cooperation Centre for Scientific Research Relative to Tobacco) Recommended Method No. 72 provides a detailed and validated protocol for the determination of TSNAs in tobacco and tobacco products.[3][4]

Key Experimental Steps based on CORESTA Method No. 72

1. Sample Preparation and Extraction:

  • A representative sample of the tobacco product is weighed.

  • A known amount of the internal standard solution, containing this compound, is added to the sample.

  • The TSNAs, along with the internal standard, are extracted from the sample matrix using an aqueous buffer solution.

  • The resulting extract is filtered to remove particulate matter.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): The filtered extract is injected into a high-performance liquid chromatography (HPLC) system. A C18 reversed-phase column is typically used to separate the TSNAs. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is employed.

  • Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both NAT and this compound are monitored for selective and sensitive detection and quantification.

3. Quantification:

  • The concentration of NAT in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard, this compound.

  • This ratio is then compared to a calibration curve prepared with known concentrations of NAT and a constant concentration of the internal standard.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow for TSNA analysis and the logical basis for selecting an appropriate internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Add_IS Spike with This compound Sample->Add_IS Extraction Aqueous Buffer Extraction Add_IS->Extraction Filtration Filtration Extraction->Filtration LC_Separation LC Separation (Reversed-Phase) Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Result Final Result Quantification->Result

Caption: Experimental workflow for the analysis of N-nitrosoanatabine.

Internal_Standard_Selection cluster_choices Internal Standard Choices Goal Accurate Quantification of NAT Problem Analytical Variability (Matrix Effects, Extraction Loss, etc.) Goal->Problem Solution Use of an Internal Standard Problem->Solution Deuterated_Analog This compound Solution->Deuterated_Analog Best Choice Other_Deuterated Other Deuterated Standard (e.g., NNN-d4) Solution->Other_Deuterated Suboptimal Structural_Analog Non-Isotopically Labeled Structural Analog Solution->Structural_Analog Poor Choice Rationale1 Identical Physicochemical Properties Co-elution with Analyte Similar Ionization Behavior Deuterated_Analog->Rationale1 Rationale Rationale2 Different Physicochemical Properties Potential for Different Matrix Effects and Extraction Recovery Other_Deuterated->Rationale2 Rationale Rationale3 Significantly Different Properties Poor Compensation for Variability Structural_Analog->Rationale3 Rationale

Caption: Rationale for selecting an appropriate internal standard.

References

A Comparative Guide to the Quantification of N-Nitroso Anatabine: LC-MS/MS vs. GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of N-Nitroso Anatabine (NAT), a tobacco-specific nitrosamine (B1359907) (TSNA), is critical in both tobacco product analysis and pharmaceutical safety assessment due to its potential carcinogenic properties. The selection of an appropriate analytical method is paramount for achieving the required sensitivity, selectivity, and accuracy. This guide provides an objective comparison of the two most prevalent techniques for NAT quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), supported by experimental data from method validation studies.

Performance Comparison

Both LC-MS/MS and GC-MS/MS are powerful analytical techniques capable of detecting and quantifying NAT at trace levels. The choice between them often depends on the sample matrix, the required sensitivity, and laboratory-specific factors such as available instrumentation and desired sample throughput.

A study directly comparing the two methods for the analysis of TSNAs in tobacco and tobacco smoke found that while both techniques provided comparable quantification, the GC-MS/MS platform offered lower limits of quantitation (LOQs), higher selectivity, and greater throughput.[1] The following tables summarize key validation parameters for each method, compiled from different studies. It is important to note that the performance characteristics can be influenced by the sample matrix (e.g., urine vs. tobacco).

Table 1: Performance Data for LC-MS/MS in the Quantification of N-Nitroso Anatabine

Validation ParameterPerformance
Linearity (R²) >0.99
Limit of Detection (LOD) 0.7 pg/mL (in urine)[2]
Limit of Quantitation (LOQ) 2.0 pg/mL (in urine)[2]
Accuracy (Recovery) 75.0% - 87.5% (in urine)
Precision (RSD) Within-day: 3.1% - 8.5%; Day-to-day: 5.7% - 9.1% (in urine)

Table 2: Performance Data for GC-MS/MS in the Quantification of N-Nitroso Anatabine

Validation ParameterPerformance
Linearity (R²) >0.995[1]
Limit of Detection (LOD) Not explicitly stated, but lower than LC-MS/MS[1]
Limit of Quantitation (LOQ) 8 ng/cig (in smoke); 162 ng/g (in tobacco)[1]
Accuracy (Recovery) >80% (in tobacco)[3]
Precision (RSD) Chromatographic precision: ~5%; Overall precision: <8% (in tobacco)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for both LC-MS/MS and GC-MS/MS techniques for the analysis of N-Nitroso Anatabine.

LC-MS/MS Method for N-Nitroso Anatabine in Urine

This method is suitable for the determination of total NAT (free and glucuronidated) in biological matrices like urine.[2][4]

  • Sample Preparation (Hydrolysis and Solid Phase Extraction - SPE):

    • To determine total NAT, enzymatic hydrolysis is performed to cleave glucuronide conjugates.

    • Following hydrolysis, the sample is subjected to solid-phase extraction (SPE) for isolation and concentration of the analyte.[2][4] A dual-sorbent SPE approach, using a molecularly imprinted polymer followed by a mixed-mode cation exchange polymer, can be employed.[2][4]

    • The final eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.[4]

  • Chromatographic Conditions:

    • Analytical Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for NAT and its deuterated internal standard are monitored.

GC-MS/MS Method for N-Nitroso Anatabine in Tobacco

This method is effective for the analysis of NAT in solid matrices like tobacco.[1]

  • Sample Preparation (Extraction and SPE):

    • Tobacco samples are extracted with an organic solvent.[1]

    • The resulting extract undergoes Solid Phase Extraction (SPE) to minimize matrix interference and concentrate the sample.[1]

  • Gas Chromatographic Conditions:

    • Analytical Column: A capillary column suitable for the separation of semi-volatile compounds.

    • Injection Mode: Splitless injection is typically used for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to ensure the separation of NAT from other components in the sample.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Chemical Ionization (CI) is often preferred for its ability to produce a strong molecular ion signal for nitrosamines.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[1]

    • MRM Transitions: Specific precursor-to-product ion transitions for NAT are monitored.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for method validation.

MethodValidationWorkflow start Method Development protocol Define Validation Protocol (Parameters & Acceptance Criteria) start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity lod_loq LOD & LOQ protocol->lod_loq accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision robustness Robustness protocol->robustness stability Solution Stability protocol->stability evaluation Evaluate Results vs. Criteria specificity->evaluation linearity->evaluation lod_loq->evaluation accuracy->evaluation precision->evaluation robustness->evaluation stability->evaluation pass Method is Validated evaluation->pass Pass fail Method Optimization Required evaluation->fail Fail report Final Validation Report pass->report fail->start

Caption: A flowchart of the analytical method validation process.

References

A Comparative Guide to the Extraction of Tobacco-Specific Nitrosamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common extraction techniques for tobacco-specific nitrosamines (TSNAs), a group of carcinogenic compounds found in tobacco products. The performance of each method is evaluated based on supporting experimental data, with a focus on providing researchers with the information needed to select the most appropriate technique for their analytical needs.

Overview of Extraction Techniques

The accurate quantification of TSNAs is crucial for assessing the health risks associated with tobacco use and for the development of potentially reduced-risk products. The extraction of these compounds from complex matrices such as tobacco leaf, smokeless tobacco, e-liquids, and biological samples is a critical first step in their analysis. This guide compares five widely used extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Data Presentation: A Quantitative Comparison

The following table summarizes the performance of the different extraction techniques based on published experimental data. It is important to note that direct comparisons can be challenging due to variations in matrices, specific TSNAs analyzed, and the analytical instruments used in different studies.

Extraction TechniqueMatrixAnalytesRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Solid-Phase Extraction (SPE) E-liquidNNN, NNK, NAB, NAT--0.04-0.07 µg/L[1]
UrineNNN, NNAL-0.6-10.0 pg/mL-[2]
Rabbit SerumNNN, NAT, NAB, NNK, NNAL100.2-112.90.04-0.10 ng/mL-
Liquid-Liquid Extraction (LLE) E-liquidNNN, NNK, NAB, NAT--0.04-0.07 µg/L[1]
Urine (Supported Liquid Extraction)NNN--10 pg/mL[3]
SalivaNicotine85.1 ± 1.32.6 ng/mL8.8 ng/mL[4]
Supercritical Fluid Extraction (SFE) Cigarette TobaccoNAB, NAT, NNN, NNK81-1040.02-0.04 µ g/sample -
Smokeless TobaccoMajor TSNAs83-98< 2 ng/g-
Ultrasound-Assisted Extraction (UAE) E-liquidNNN, NNK, NAT, NAB87-105--
QuEChERS Tobacco LeavesNNN, NNK, NNAL95-980.001 mg/kg0.005 mg/kg[5]

Experimental Workflow

The general workflow for the analysis of TSNAs involves sample preparation, extraction, cleanup, and instrumental analysis. The following diagram illustrates a typical experimental workflow.

TSNA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Tobacco Product / Biological Sample Homogenization Homogenization / Grinding Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Extraction (SPE, LLE, SFE, UAE, QuEChERS) Spiking->Extraction Cleanup Extract Cleanup (e.g., dSPE) Extraction->Cleanup Analysis LC-MS/MS or GC-TEA Analysis Cleanup->Analysis Quantification Data Processing & Quantification Analysis->Quantification

A generalized workflow for the analysis of tobacco-specific nitrosamines.

Detailed Experimental Protocols

Solid-Phase Extraction (SPE) for TSNAs in Urine

This protocol is a general guide based on established methods.[2]

  • Sample Pre-treatment: To 8 mL of urine, add 20 µL of an internal standard solution (e.g., NNN-d4 at 25 ng/mL in methanol). Centrifuge the sample for 10 minutes at 3300g.[2]

  • SPE Column Conditioning: Condition a mixed-mode SPE cartridge according to the manufacturer's instructions. This typically involves washing with an organic solvent followed by an aqueous buffer.

  • Sample Loading: Load the supernatant from the centrifuged urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering compounds. The specific wash solvents will depend on the sorbent chemistry and the nature of the interferences.

  • Elution: Elute the TSNAs from the cartridge using an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a suitable solvent (e.g., 100 µL of methanol/water, 1:4 v/v) for analysis.[2]

Liquid-Liquid Extraction (LLE) for TSNAs in Saliva

The following is a general protocol for the extraction of nitrosamines from saliva.

  • Sample Preparation: Collect saliva samples and store them frozen until analysis. Thaw the samples and centrifuge to remove any particulate matter.

  • pH Adjustment: Adjust the pH of the saliva sample to the optimal range for extraction. For nitrosamines, this is often in the alkaline range.

  • Extraction: Add an immiscible organic solvent (e.g., dichloromethane) to the saliva sample in a separatory funnel. Shake vigorously for a specified period to partition the TSNAs into the organic phase. Allow the layers to separate.

  • Collection of Organic Layer: Drain the lower organic layer into a clean collection tube.

  • Repeat Extraction: Repeat the extraction process with fresh organic solvent to ensure complete recovery of the analytes.

  • Drying and Concentration: Combine the organic extracts and dry them using a drying agent (e.g., anhydrous sodium sulfate). Concentrate the extract to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the final extract in a suitable solvent for instrumental analysis.

QuEChERS Protocol for TSNAs in Tobacco

This protocol is adapted from methods used for the analysis of pesticides and has been successfully applied to TSNAs in tobacco.[5]

  • Sample Weighing and Hydration: Weigh approximately 1 gram of ground tobacco into a 50 mL centrifuge tube. If the sample is dry, add a small amount of water to hydrate (B1144303) it.

  • Solvent Addition: Add 10 mL of acetonitrile (B52724) to the tube.

  • Internal Standard Spiking: Add an appropriate amount of a TSNA internal standard solution.

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Salt Addition: Add the QuEChERS extraction salts (e.g., a mixture of magnesium sulfate, sodium chloride, sodium citrate (B86180), and disodium (B8443419) citrate sesquihydrate).

  • Extraction and Centrifugation: Shake the tube vigorously for another minute and then centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Final Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge for 5 minutes.

  • Analysis: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

Comparison of Signaling Pathways and Logical Relationships

The choice of an extraction technique often depends on a balance of factors including the complexity of the sample matrix, the required sensitivity, available resources, and throughput needs. The following diagram illustrates the logical relationships influencing the selection of an extraction method.

Extraction_Selection cluster_factors Influencing Factors cluster_methods Extraction Method Selection Matrix Sample Matrix Complexity SPE SPE Matrix->SPE High Selectivity LLE LLE Matrix->LLE Prone to Emulsions QuEChERS QuEChERS Matrix->QuEChERS Effective for Complex Matrices Sensitivity Required Sensitivity (LOD/LOQ) Sensitivity->SPE Good Concentration SFE SFE Sensitivity->SFE High Purity Extracts Resources Available Resources (Time, Cost, Equipment) Resources->LLE Low Cost, Labor Intensive Resources->SFE High Initial Cost Resources->QuEChERS Low Cost, Fast Throughput Sample Throughput Needs Throughput->SPE Amenable to Automation Throughput->LLE Low Throughput Throughput->QuEChERS High Throughput UAE UAE UAE->Resources Moderate Cost

Decision factors for selecting a TSNA extraction method.

Conclusion

The selection of an appropriate extraction technique is a critical step in the accurate and reliable analysis of tobacco-specific nitrosamines.

  • Solid-Phase Extraction (SPE) offers high selectivity and is amenable to automation, making it suitable for routine analysis of complex matrices like urine.[6] However, it can be more time-consuming and costly than other methods.

  • Liquid-Liquid Extraction (LLE) is a classic, low-cost technique but can be labor-intensive, time-consuming, and prone to emulsion formation, which can complicate the extraction process.[6]

  • Supercritical Fluid Extraction (SFE) is a "green" technique that uses supercritical fluids like CO2, reducing the need for organic solvents. It can provide high purity extracts but requires specialized and expensive equipment.

  • Ultrasound-Assisted Extraction (UAE) can enhance extraction efficiency and reduce extraction time compared to conventional methods.

  • The QuEChERS method stands out for its simplicity, speed, and cost-effectiveness, making it an attractive option for high-throughput analysis of TSNAs in various matrices, including tobacco.[7]

Ultimately, the optimal choice of extraction method will depend on the specific requirements of the analysis, including the nature of the sample, the desired level of sensitivity, and the available laboratory resources.

References

Safety Operating Guide

Proper Disposal of (S)-N-Nitroso Anatabine-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (S)-N-Nitroso Anatabine-d4 as an acutely toxic and potentially carcinogenic hazardous waste. Disposal must comply with all local, state, and federal regulations. This guide provides a framework for its safe handling and disposal in a laboratory setting.

This compound is a deuterated isotopologue of (S)-N-Nitroso Anatabine, a tobacco-specific nitrosamine (B1359907). Due to its classification as a nitrosamine, it warrants careful handling and specialized disposal procedures to mitigate risks to personnel and the environment. The unlabelled compound, N-Nitrosoanatabine, is classified as acutely toxic if swallowed (Category 3)[1][2].

I. Hazard Identification and Classification

A thorough understanding of the hazards associated with this compound is critical for its safe management.

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) Category 3: Toxic if swallowed.[1][2]
Carcinogenicity N'-Nitrosoanatabine (the unlabelled compound) is classified by IARC as Group 3: Not classifiable as to its carcinogenicity to humans. However, nitrosamines as a class are often considered potential or probable carcinogens.[2]
Chemical Family Nitrosamine, Stable Isotope Labelled Compound.[3]

II. Personal Protective Equipment (PPE) and Handling

Prior to handling this compound, ensure all appropriate personal protective equipment is worn and safety measures are in place.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles are essential.

  • Lab Coat: A flame-retardant lab coat should be worn to protect from splashes.

  • Ventilation: All handling of the compound, especially in its solid form or when preparing solutions, should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols[1].

III. Spill and Decontamination Procedures

In the event of a spill, immediate and proper decontamination is crucial to prevent exposure and cross-contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Containment: For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). For solid spills, gently cover with a damp paper towel to avoid raising dust.

    • UV Light: Nitrosamines can be degraded by exposure to UV light[3]. A UV lamp can be used to irradiate the contaminated area, though the effectiveness and time required for complete degradation would need to be validated.

    • Chemical Deactivation: A solution of hydrobromic acid in acetic acid has been used in laboratory settings to destroy nitrosamines[3]. However, this is a hazardous solution and should only be used by trained personnel with appropriate safety precautions.

  • Final Cleaning: After decontamination, the area should be thoroughly cleaned with soap and water[3].

IV. Waste Disposal Workflow

The following workflow outlines the step-by-step process for the proper disposal of this compound waste.

DisposalWorkflow Start Waste Generation (this compound) Segregation Segregate as Hazardous Chemical Waste Start->Segregation Containerization Place in a Designated, Labeled, and Sealed Container Segregation->Containerization Labeling Label Container with: - Chemical Name - Hazard Symbols (Toxic) - Date of Accumulation Containerization->Labeling Storage Store in a Secure, Ventilated Secondary Containment Area Labeling->Storage Collection Arrange for Collection by Certified Hazardous Waste Disposal Service Storage->Collection Documentation Complete all Necessary Waste Disposal Documentation Collection->Documentation End Proper Disposal Documentation->End

Figure 1. A step-by-step workflow for the proper disposal of this compound waste.

V. Chemical Degradation (for advanced users)

For laboratories with the appropriate expertise and safety infrastructure, chemical degradation of nitrosamine waste can be considered to render it less hazardous before final disposal. A published method for the degradation of carcinogenic nitrosamines involves reduction to their corresponding amines using an aluminum-nickel alloy in an aqueous alkali solution[4].

Experimental Protocol for Nitrosamine Degradation

Disclaimer: This procedure should only be performed by qualified chemists in a controlled laboratory setting with appropriate safety measures.

  • Preparation: In a suitable reaction vessel within a chemical fume hood, dissolve the this compound waste in an appropriate solvent.

  • Reaction: Add an excess of aluminum-nickel alloy powder and a sufficient amount of aqueous alkali (e.g., sodium hydroxide (B78521) solution).

  • Agitation: Stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress should be monitored by a suitable analytical technique (e.g., GC-MS or LC-MS) to ensure complete degradation of the nitrosamine.

  • Quenching and Work-up: Once the reaction is complete, the mixture should be neutralized and worked up appropriately to separate the resulting amines and other byproducts.

  • Disposal of Final Products: The resulting solution, now containing the less hazardous amine, should still be disposed of as chemical waste in accordance with local regulations.

Note: The presence of the deuterium (B1214612) label in this compound does not significantly alter its chemical reactivity in this degradation process, nor does it typically change the disposal requirements for the hazardous waste. The primary driver for the stringent disposal protocol is the nitrosamine functional group.

VI. Key Considerations and Best Practices

  • Never dispose of this compound down the drain or in regular trash[5].

  • Maintain a detailed inventory of the compound, from receipt to disposal.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

  • Waste containers should be robust, chemically compatible, and kept closed except when adding waste[5].

  • Ensure all personnel handling this compound are fully trained on its hazards and the proper disposal procedures.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Handling Protocols for (S)-N-Nitroso Anatabine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of (S)-N-Nitroso Anatabine-d4. Given that N-nitroso compounds are considered a class of potent carcinogens, this substance must be handled with extreme caution to minimize exposure.[1] The deuterium (B1214612) labeling ((d4)) does not alter the chemical reactivity or toxicity of the molecule; therefore, safety precautions are identical to those for the unlabeled compound.[2]

Hazard Identification and Risk Assessment

This compound should be treated as a potent carcinogen. All operations must be conducted within a designated area with appropriate engineering controls and personal protective equipment to prevent skin contact, inhalation, and ingestion.

Quantitative Data Summary

PropertyValueSource/Comment
Chemical Formula C₁₀H₇D₄N₃OLGC Standards
CAS Number 1426174-82-4Sigma-Aldrich
Molecular Weight 193.24 g/mol LGC Standards
Storage Temperature 2-8°C or -20°CSigma-Aldrich, LGC Standards[3]
Occupational Exposure Limits (OELs) Not EstablishedAs a potent carcinogen, exposure should be minimized to the lowest achievable level.
Engineering Controls

To minimize inhalation exposure, all procedures involving this compound, including weighing, reconstitution, and transfers, must be performed in a certified chemical fume hood or a glove box.[1][4] The work area should be clearly marked as a "Designated Carcinogen Work Area" with restricted access. The work surface should be covered with disposable absorbent liners to contain any spills.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Double Gloving: Inner nitrile glove, outer butyl rubber glove.Butyl rubber gloves are recommended for protection against nitro-compounds.[1] Double gloving provides an additional layer of safety.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and potential aerosols.[1]
Body Protection Disposable, solid-front lab coat with tight-fitting cuffs.Prevents contamination of personal clothing. Must be removed before leaving the designated work area.[1]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Required if there is a risk of aerosol generation that cannot be fully contained by the fume hood.
Operational Plan: Step-by-Step Handling Procedures

A meticulous approach is essential for all handling procedures.

4.1. Preparation and Weighing:

  • Don all required PPE before entering the designated work area.

  • Perform all work within a chemical fume hood with the sash at the lowest practical height.

  • To weigh the solid compound, use a tared, disposable weighing paper or a container that can be sealed for transfer.

  • Handle the solid with care to avoid generating dust.

4.2. Solution Preparation:

  • Place the pre-weighed this compound in the desired vessel within the fume hood.

  • Slowly add the solvent to the solid to minimize aerosolization.

  • Cap the container securely before removing it from the fume hood.

4.3. Post-Handling:

  • Wipe down all surfaces in the fume hood with an appropriate decontaminating solution.

  • Dispose of all contaminated disposable materials as hazardous waste.

  • Remove outer gloves and dispose of them as hazardous waste.

  • Remove the lab coat, face shield, and goggles.

  • Remove inner gloves and dispose of them as hazardous waste.

  • Wash hands thoroughly with soap and water.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.

  • Solid Waste: Contaminated PPE (gloves, lab coats), weighing papers, and absorbent liners should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container.

Emergency Procedures
  • Spills: For small spills within the fume hood, use an absorbent material to contain the spill, then decontaminate the area. For larger spills, evacuate the area and follow emergency procedures.[1]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Visualized Experimental Workflow

The following diagram outlines the critical steps for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_ppe 1. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_area 2. Prepare Designated Area (Fume Hood, Absorbent Liners) prep_ppe->prep_area weigh 3. Weigh Compound (Minimize Dust/Aerosol) dissolve 4. Prepare Solution (Add Solvent to Solid) weigh->dissolve experiment 5. Perform Experiment dissolve->experiment decontaminate 6. Decontaminate Work Area experiment->decontaminate dispose 7. Dispose of Hazardous Waste (Solids & Liquids) decontaminate->dispose de_ppe 8. Doff PPE Correctly dispose->de_ppe wash 9. Wash Hands Thoroughly de_ppe->wash end_node End wash->end_node start Start start->prep_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.